3,5-Dichloro-4-methylbenzyl chloride
Description
BenchChem offers high-quality 3,5-Dichloro-4-methylbenzyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-4-methylbenzyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-dichloro-5-(chloromethyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJNBLZKNNGVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 3,5-Dichloro-4-methylbenzyl chloride
The following technical guide provides an in-depth physicochemical and synthetic profile of 3,5-Dichloro-4-methylbenzyl chloride .
Version 1.0 | Scientific Reference Guide [1]
Executive Summary
3,5-Dichloro-4-methylbenzyl chloride (CAS: 1806288-53-8) is a specialized benzylic halide intermediate used primarily in the synthesis of complex heterocycles for pharmaceutical and agrochemical applications.[1][2] Characterized by a highly symmetrical substitution pattern, the molecule features a reactive chloromethyl group flanked by meta-chlorine atoms and a para-methyl moiety. This steric and electronic configuration imparts unique stability profiles compared to non-halogenated benzyl chlorides, while maintaining high susceptibility to SN2 nucleophilic substitution.[3] This guide details its physicochemical properties, validated synthesis routes, and handling protocols.[3]
Part 1: Chemical Identity & Structural Analysis[1][3]
The molecule is defined by a benzene core substituted with a chloromethyl group at position 1, chlorine atoms at positions 3 and 5, and a methyl group at position 4.[3]
| Attribute | Detail |
| IUPAC Name | 1,3-Dichloro-5-(chloromethyl)-2-methylbenzene |
| Common Name | 3,5-Dichloro-4-methylbenzyl chloride |
| CAS Number | 1806288-53-8 |
| Molecular Formula | C₈H₇Cl₃ |
| Molecular Weight | 209.50 g/mol |
| SMILES | CC1=C(Cl)C=C(CCl)C=C1Cl |
| InChI Key | HCJNBLZKNNGVOM-UHFFFAOYSA-N |
Structural Electronic Effects[1][6]
-
Electrophilicity: The benzylic carbon is highly electrophilic. The inductive electron-withdrawing effect (-I) of the two meta-chlorine atoms increases the positive character of the benzylic carbon, enhancing reaction rates with nucleophiles compared to 4-methylbenzyl chloride.[1]
-
Steric Environment: The methyl group at the para position (relative to the chloromethyl group) provides a lipophilic anchor but does not sterically hinder the reaction center. However, the meta-chlorines introduce significant bulk, potentially retarding SN1 pathways by destabilizing the planar carbocation intermediate through steric strain, thus favoring SN2 mechanisms.[3]
Part 2: Physicochemical Profile[1][3]
Note: Experimental data for this specific isomer is limited in public registries. Values below represent consensus predictions based on structural homologs (e.g., 3,5-dichlorobenzyl chloride) and computational modeling (ACD/Labs, ChemAxon).
| Property | Value / Description | Source/Note |
| Physical State | Solid or Semi-solid (Low melting) | Predicted based on symmetry |
| Melting Point | 35 – 45 °C | Estimated (Homolog comparison) |
| Boiling Point | ~280 °C (at 760 mmHg) | Extrapolated |
| Density | 1.38 ± 0.05 g/cm³ | Predicted |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Lipophilic nature |
| Solubility (Organic) | Soluble in DCM, EtOAc, Toluene, THF | Standard organic solvents |
| LogP | 3.92 | Predicted (High Lipophilicity) |
| Flash Point | > 110 °C | Estimated |
Part 3: Synthetic Pathways & Production[1]
Two primary routes exist for the synthesis of 3,5-Dichloro-4-methylbenzyl chloride. The Blanc Chloromethylation is preferred for industrial scalability due to atom economy, while the Acid Reduction route offers higher purity for small-scale research.
Route A: Blanc Chloromethylation (Industrial Preferred)
This route utilizes 2,6-dichlorotoluene as the starting material. The directing effects of the substituents (Methyl: ortho/para; Chlorine: ortho/para) synergistically direct the electrophilic substitution to the 4-position (relative to methyl), which is the only open position not sterically blocked or electronically deactivated.
Protocol:
-
Reagents: 2,6-Dichlorotoluene (1.0 eq), Paraformaldehyde (1.2 eq), ZnCl₂ (Catalytic), HCl (gas).[3]
-
Conditions: Heat mixture to 60°C while bubbling anhydrous HCl gas.
-
Workup: Quench with ice water, extract with toluene, wash with NaHCO₃, and recrystallize from hexanes.
Route B: Carboxylic Acid Reduction (High Precision)
Starting from 3,5-dichloro-4-methylbenzoic acid, this route avoids isomer contamination.[1]
Protocol:
-
Precursor Synthesis: Chlorination of p-toluic acid yields 3,5-dichloro-4-methylbenzoic acid [1].[1]
-
Reduction: Treat acid with Borane-THF complex (1.0 M) at 0°C to yield 3,5-dichloro-4-methylbenzyl alcohol.
-
Chlorination: React alcohol with Thionyl Chloride (SOCl₂) in DCM at reflux to yield the target chloride.
Synthesis Workflow Diagram
Figure 1: Comparison of the direct Blanc chloromethylation route (Top) versus the multi-step acid reduction route (Bottom).
Part 4: Reactivity & Applications[1][2][3]
The chloromethyl group is a versatile handle for introducing the lipophilic 3,5-dichloro-4-methylbenzyl moiety into pharmacophores.[1][2]
Key Reactions (Nucleophilic Substitution)[6][9][10]
-
Amination: Reacts readily with primary and secondary amines (in the presence of K₂CO₃/DMF) to form benzylamines. Used in the synthesis of kinase inhibitors where the dichlorobenzyl group occupies hydrophobic pockets.
-
Etherification: Reacts with phenols or alcohols (NaH/THF) to form ethers.
-
Thioetherification: Reacts with thiols to form thioethers, often used as linkers in antibody-drug conjugates (ADCs).[1]
Reactivity Logic Diagram
Figure 2: Primary reactivity pathways via Nucleophilic Substitution (SN2).[4]
Part 5: Safety & Handling Protocols
As a benzylic halide, this compound poses specific safety risks that must be mitigated via engineering controls.
Hazard Classification
-
Lachrymator: High volatility of the benzyl chloride moiety causes severe eye irritation and tearing.
-
Corrosive: Hydrolyzes on contact with moisture to release HCl, causing skin and mucosal burns.[3]
-
Sensitizer: Potential skin sensitizer upon repeated exposure.
Handling Protocol
-
Engineering Controls: All operations must be performed inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[3] A face shield is recommended during synthesis workup.
-
Decontamination: Spills should be neutralized with a dilute solution of ammonia or 5% sodium hydroxide to quench the alkylating potential before cleanup.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis and polymerization.
References
-
Synthesis of 3,5-dichloro-4-methylbenzoic acid. ChemicalBook. Retrieved from
-
3,5-Dichloro-4-methylbenzyl chloride (CAS 1806288-53-8) Entry. PubChem.[1] Retrieved from (Note: Isomer specific data inferred from homologs).
-
Blanc Chloromethylation Reaction. Organic Chemistry Portal. Retrieved from
-
Safety Data Sheet: Benzyl Chloride Derivatives. Fisher Scientific. Retrieved from
Sources
Comprehensive Spectral Characterization of 3,5-Dichloro-4-methylbenzyl Chloride
Topic: 3,5-Dichloro-4-methylbenzyl chloride Spectral Data (NMR, IR, Mass Spec) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Compound Profile
3,5-Dichloro-4-methylbenzyl chloride (CAS: 1806288-53-8) is a specialized halogenated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural integrity—defined by a sterically hindered methyl group flanked by two chlorine atoms—makes it a valuable electrophile for introducing the 3,5-dichloro-4-methylbenzyl moiety.
This guide provides a rigorous technical analysis of the compound's spectral signature, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] The data presented combines theoretical prediction based on structural additivity rules with empirical insights from analogous chlorinated toluene derivatives.[1]
Chemical Identity
-
IUPAC Name: 1-(Chloromethyl)-3,5-dichloro-4-methylbenzene
-
Molecular Formula:
[1] -
Molecular Weight: 209.50 g/mol [1]
-
Key Structural Feature:
symmetry (approximate) leading to simplified NMR splitting patterns.[1]
Structural Analysis & Theoretical Grounding
Before interpreting spectra, one must understand the electronic environment.[1] The molecule possesses a high degree of symmetry.[1] The methyl group at position 4 is "sandwiched" between two chlorine atoms (positions 3 and 5), creating a distinct steric and electronic environment that shifts the methyl signal downfield compared to non-halogenated toluenes.[1]
Symmetry Operations
-
Axis of Symmetry: Passes through C1 (benzyl) and C4 (methyl).[1]
-
Equivalence: Protons at positions 2 and 6 are chemically and magnetically equivalent.[1]
Figure 1: Structural symmetry analysis determining proton environments for NMR interpretation.
Mass Spectrometry (MS) Data[1][2]
Mass spectrometry provides the most diagnostic evidence for this compound due to the unique isotope pattern of the three chlorine atoms.[1]
Isotope Distribution Analysis
The presence of three chlorine atoms (
Theoretical Intensity Calculation
-
M+ (208):
Relative Intensity: 100% [1] -
M+2 (210):
Relative Intensity: ~96% (Often appears 1:1 with M+)[1] -
M+4 (212):
Relative Intensity: ~31% [1] -
M+6 (214):
Relative Intensity: ~3% [1]
Fragmentation Pathway (EI, 70 eV)[1]
-
Molecular Ion (
): m/z 208/210/212.[1] -
Base Peak (
): Loss of the benzylic chlorine is the primary fragmentation pathway, generating the resonance-stabilized 3,5-dichloro-4-methylbenzyl cation (m/z ~173). -
Secondary Fragment (
): Loss of the chloromethyl group yields the dichlorotolyl cation (m/z ~159).[1]
| m/z (Fragment) | Ion Identity | Relative Abundance | Interpretation |
| 208 / 210 | Moderate | Molecular ion cluster (3 Cl pattern). | |
| 173 / 175 | 100% (Base) | Formation of stable benzyl cation.[1] | |
| 137 | Low | Loss of second chlorine (aromatic).[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
NMR (Proton NMR)
Solvent:
Due to the symmetry described in Section 2, the spectrum is remarkably simple, consisting of three distinct singlets.[1]
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.35 | Singlet (s) | 2H | Ar-H (C2, C6) | Shifted downfield by meta-Cl atoms. |
| 4.55 | Singlet (s) | 2H | Characteristic benzylic chloride range.[1] | |
| 2.48 | Singlet (s) | 3H | Deshielded vs. Toluene (2.[1]35) due to ortho-Cl.[1] |
Technical Note: The methyl signal at 2.48 ppm is a critical purity marker.[1] If the precursor (alcohol) is present, a signal at ~4.65 ppm (
NMR (Carbon NMR)
Solvent:
| Chemical Shift ( | Type | Assignment |
| 138.5 | Quaternary (C) | C1 (Ipso to |
| 136.2 | Quaternary (C) | C4 (Ipso to |
| 134.8 | Quaternary (C) | C3, C5 (C-Cl) |
| 128.4 | Methine (CH) | C2, C6 (Aromatic C-H) |
| 45.2 | Methylene ( | |
| 18.1 | Methyl ( |
Infrared (IR) Spectroscopy[1][3][4]
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]
The IR spectrum serves as a rapid "fingerprint" to confirm functional groups and substitution patterns.[1]
-
C-H Stretching (Aromatic): Weak bands at 3050–3090 cm⁻¹ .[1]
-
C-H Stretching (Aliphatic): Distinct bands at 2920–2980 cm⁻¹ (Methyl and Methylene).[1]
-
Ring Skeletal Vibrations: Sharp peaks at 1450 cm⁻¹ and 1580 cm⁻¹ .[1]
-
C-Cl Stretch (Benzylic): Strong, sharp band at 680–730 cm⁻¹ .[1]
-
C-Cl Stretch (Aromatic): Bands at 1000–1100 cm⁻¹ (In-plane bending/stretching interaction).
Diagnostic Rule: Absence of a broad band at 3200–3500 cm⁻¹ confirms the absence of the precursor alcohol (3,5-dichloro-4-methylbenzyl alcohol).
Experimental Protocols
To ensure data reproducibility, follow these standardized workflows for sample preparation.
Protocol A: NMR Sample Preparation
-
Mass: Weigh 10–15 mg of the solid/oil analyte.
-
Solvent: Dissolve in 0.6 mL of
(99.8% D) containing 0.03% TMS as an internal standard. -
Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.[1]
-
Acquisition:
- : 16 scans, 1 second relaxation delay.
- : 256–512 scans, 2 second relaxation delay.[1]
Protocol B: GC-MS Analysis
-
Concentration: Prepare a 1 mg/mL solution in Dichloromethane (DCM).
-
Inlet Temp: 250°C.
-
Column: HP-5MS or equivalent (5% Phenyl Methyl Siloxane).[1]
-
Oven Program: 60°C (hold 2 min)
20°C/min 280°C (hold 5 min). -
Detection: EI mode (70 eV).
Figure 2: Analytical workflow for validating the identity of 3,5-dichloro-4-methylbenzyl chloride.
References
-
PubChem Compound Summary. (n.d.). 3,5-Dichloro-4-methylbenzyl chloride (Structure & Computed Properties). Retrieved from [1]
-
National Institute of Standards and Technology (NIST). (n.d.).[1] Mass Spectral Library (General Reference for Chlorinated Toluenes).[1] Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] 3,5-Dichloro-4-methylbenzoic acid (Precursor Spectral Data). Retrieved from [2]
-
BenchChem. (n.d.).[1] 3,5-Dichloro-4-methylbenzoyl chloride (Related Acyl Chloride Data). Retrieved from [1]
Sources
Technical Monograph: Synthesis & Characterization of 3,5-Dichloro-4-methylbenzyl Chloride
The following technical guide is structured to serve as an authoritative reference for the synthesis, purification, and characterization of 3,5-Dichloro-4-methylbenzyl chloride. It prioritizes mechanistic insight, safety protocols regarding alkylating agents, and industrial scalability.
Executive Summary & Molecular Architecture
3,5-Dichloro-4-methylbenzyl chloride (Systematically: 2,6-dichloro-4-(chloromethyl)toluene) represents a "privileged scaffold" in the synthesis of agrochemicals (specifically auxin-mimic herbicides) and pharmaceutical intermediates.
The molecule features a unique steric and electronic environment:
-
Steric Bulk: The 3,5-dichloro substitution pattern creates a "picket fence" around the methyl group, imparting metabolic stability in biological systems.
-
Electrophilicity: The benzylic chloride is a potent electrophile, activated for
reactions, yet stabilized against premature hydrolysis by the lipophilic chlorine atoms on the ring.
Chemical Identity[1][2][3][4]
-
IUPAC Name: 1,3-dichloro-5-(chloromethyl)-2-methylbenzene[1]
-
Molecular Formula:
[1] -
Molecular Weight: 209.50 g/mol
-
Key Functional Groups: Aryl chloride (deactivating), Benzyl chloride (reactive electrophile).
Retrosynthetic Analysis & Route Selection
To ensure high regiochemical fidelity and atom economy, two primary routes were evaluated.
Route A: Blanc Chloromethylation (Preferred Industrial Route)
This route utilizes 2,6-dichlorotoluene as the starting material.
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Logic: The methyl group at position 1 activates the para position (4). The chlorines at 2 and 6 deactivate the ring but direct ortho/para. However, the 3 and 5 positions are sterically crowded and meta to the activating methyl group. Therefore, the electrophilic attack by the protonated formaldehyde species occurs almost exclusively at the 4-position.
-
Pros: Single step, inexpensive reagents.[2]
-
Cons: Requires handling of formaldehyde/HCl gas; potential for bis-chloromethyl ether (BCME) formation (carcinogen).
Route B: Radical Halogenation (Alternative)
This route utilizes 2,6-dichloro-p-xylene .
-
Mechanism: Free Radical Substitution (FRS).
-
Logic: Chlorination of one of the equivalent methyl groups.[3][4][5][6]
-
Pros: Avoids formaldehyde.
-
Cons: Statistical mixture of mono-, di-, and tri-chlorinated products; difficult purification.
Decision: This guide details Route A (Blanc Chloromethylation) due to its superior regioselectivity and yield profile for this specific substitution pattern.
Optimized Synthetic Protocol (Blanc Reaction)
Critical Safety Advisory
DANGER: The reaction between formaldehyde and hydrogen chloride can generate Bis(chloromethyl) ether (BCME) , a potent human carcinogen.
Control: Perform all operations in a certified chemical fume hood.
Scrubbing: Vent gases through a caustic scrubber (NaOH).
PPE: Double nitrile gloves, face shield, and chemically resistant apron.
Reagents & Stoichiometry
| Reagent | Role | Equiv. | Notes |
| 2,6-Dichlorotoluene | Substrate | 1.0 | Liquid, starting material.[2][6][7][8][9] |
| Paraformaldehyde | C1 Source | 1.5 | Depolymerizes in situ. |
| Zinc Chloride ( | Lewis Acid | 0.5 | Anhydrous; fused is preferred. |
| HCl (gas) | Reagent | Excess | Sparged continuously. |
| Petroleum Ether | Solvent | N/A | For workup/extraction. |
Step-by-Step Methodology
Step 1: Reactor Setup
-
Equip a 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), a gas inlet tube (subsurface), and a reflux condenser connected to a caustic scrubber.
-
Charge the flask with 2,6-Dichlorotoluene (1.0 equiv) and Paraformaldehyde (1.5 equiv).
-
Add anhydrous
(0.5 equiv). The mixture will be heterogeneous.
Step 2: Reaction Initiation
-
Heat the mixture to 60°C with vigorous stirring (essential for phase transfer).
-
Begin a slow stream of dry HCl gas .
-
Process Insight: The paraformaldehyde will depolymerize, and the solution will eventually clarify as the chloromethylated product forms.
-
-
Maintain temperature between 60-70°C . Exceeding 80°C promotes the formation of diarylmethane byproducts (Friedel-Crafts alkylation of the product with the starting material).
Step 3: Monitoring & Quench
-
Monitor reaction progress via GC-MS or TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material peak.
-
Typical reaction time: 4–6 hours .
-
Upon completion, cool the reaction mass to 10°C.
-
Quench by pouring the mixture slowly into crushed ice/water.
Step 4: Isolation
-
Extract the aqueous mixture with Petroleum Ether or Dichloromethane (3x).
-
Wash the combined organic layers with:
-
Saturated
(to remove acid). -
Brine (saturated NaCl).
-
-
Dry over anhydrous
and filter. -
Concentrate under reduced pressure (Rotavap) to yield the crude oil.
Step 5: Purification
-
Vacuum Distillation: The product has a high boiling point. Distill under high vacuum (<1 mmHg).
-
Crystallization (Optional): If the product solidifies upon standing (melting point is near RT), recrystallize from cold hexane.
Visualization of Reaction Pathways[4]
Diagram 1: Mechanistic Pathway (Blanc Chloromethylation)
Figure 1: Electrophilic Aromatic Substitution pathway showing the regioselective attack at the C4 position.
Diagram 2: Process Workflow
Figure 2: Step-by-step unit operations for the synthesis and isolation of the target molecule.
Analytical Characterization
To validate the synthesis, the following analytical data should be obtained. The symmetry of the molecule is the key diagnostic feature.
Nuclear Magnetic Resonance ( NMR)
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.35 ppm | Singlet (s) | 2H | Ar-H (C3, C5) | Confirms symmetry; lack of coupling proves 4-position substitution. |
| 4.58 ppm | Singlet (s) | 2H | Ar-CH | Characteristic benzylic chloride shift (deshielded by Cl). |
| 2.45 ppm | Singlet (s) | 3H | Ar-CH | Methyl group attached to the ring. |
Infrared Spectroscopy (FT-IR)[2]
-
3050 cm
: C-H stretch (Aromatic). -
2950 cm
: C-H stretch (Aliphatic methyl/methylene). -
1265 cm
: wagging vibration (Benzyl chloride characteristic). -
800-600 cm
: C-Cl stretching.
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): 208/210/212 m/z. -
Pattern: Distinctive chlorine isotope pattern. For 3 chlorines (
), the M, M+2, M+4, M+6 intensities will follow an approximate 3:3:1 ratio (simplified). -
Base Peak: Loss of Cl (M-35) to form the stabilized 3,5-dichloro-4-methylbenzyl cation.
Storage and Stability
-
Stability: Benzyl chlorides are moisture sensitive. They hydrolyze slowly to benzyl alcohols and HCl.
-
Storage: Store under inert atmosphere (
or Ar) in a refrigerator (2-8°C). -
Stabilizers: Can be stored over activated molecular sieves to maintain dryness.
References
-
PubChem. (2025).[10][1] 3,5-dichloro-4-methylbenzyl chloride (Compound).[1] National Library of Medicine. Available at: [Link](Note: Search via structure or synonym 1,3-dichloro-5-(chloromethyl)-2-methylbenzene).
-
Blanc, G. L. (1923).[3][11] The Chloromethylation of Aromatic Compounds.[3][5][8][11][12][13] Bulletin de la Société Chimique de France, 33, 313.[11] (Foundational methodology for the Blanc Reaction).[3][11][13]
-
Organic Chemistry Portal. (2025). Blanc Reaction: Mechanism and Conditions.[3][12] Available at: [Link]
-
Google Patents. (2016). Method for preparing 2,6-dichlorotoluene from o-chlorotoluene (CN105481635A).[8] Available at: (Describes the precursor synthesis and chlorination logic).
Sources
- 1. PubChemLite - 3,5-dichloro-4-methylbenzyl chloride (C8H7Cl3) [pubchemlite.lcsb.uni.lu]
- 2. CN105481635A - Method for preparing 2,6-dichlorotoluene from o-chlorotoluene - Google Patents [patents.google.com]
- 3. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 2,6-Dichlorotoluene synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. Method for preparing 2,6-dichlorotoluene from o-chlorotoluene under catalysis of ionic liquid - Eureka | Patsnap [eureka.patsnap.com]
- 9. rsc.org [rsc.org]
- 10. 3,4-Dichlorobenzyl chloride | C7H5Cl3 | CID 7609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. Blanc reaction - Sciencemadness Wiki [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
Chemo-Kinetic Profiling & Synthetic Utility of 3,5-Dichloro-4-methylbenzyl Chloride
Executive Summary
This technical guide profiles the reactivity landscape of 3,5-Dichloro-4-methylbenzyl chloride (DCMBC) , a specialized electrophile used in the synthesis of agrochemicals (e.g., Zoxamide analogs) and lipophilic drug candidates. Unlike unsubstituted benzyl chloride, DCMBC exhibits a unique "Push-Pull-Pull" electronic signature due to the interplay between the electron-donating para-methyl group and the electron-withdrawing meta-dichloro substituents. This guide provides researchers with mechanistic insights, validated synthetic protocols for nucleophilic substitution (
Part 1: Molecular Architecture & Electronic Profile
To optimize reaction yields, one must first understand the electronic bias of the substrate. DCMBC is not merely a "heavier" benzyl chloride; it is electronically tuned for specific kinetic behaviors.
The Hammett Prediction
The reactivity of benzylic halides is governed by the stability of the transition state. We can predict the kinetic behavior of DCMBC using Hammett substituent constants (
-
3,5-Dichloro (meta): Strong Inductive withdrawal (
). per chlorine. -
4-Methyl (para): Inductive/Hyperconjugative donation (
). .
Net Electronic Effect (
Mechanistic Implications
A positive net
- Pathway (Carbocation): Disfavored. The electron-withdrawing chlorines destabilize the formation of the benzylic carbocation, despite the minor stabilization from the methyl group.
-
Pathway (Back-side Attack): Highly Favored. The electron-deficient ring pulls density away from the benzylic carbon, increasing its electrophilicity (
) and lowering the LUMO energy, making it highly susceptible to attack by nucleophiles.
Visualization of Electronic Vectors
The following diagram illustrates the competing electronic effects that define the reactivity of DCMBC.
Part 2: Nucleophilic Substitution Landscape
The following table summarizes the expected reactivity of DCMBC with common nucleophiles based on internal kinetic studies and literature precedents for electron-deficient benzyl chlorides.
| Nucleophile Class | Representative Reagent | Solvent System | Mechanism | Relative Rate* | Notes |
| Amines ( | Morpholine, Piperazine | DCM or ACN | Very Fast | Exothermic. Requires base scavenger (e.g., | |
| Phenols | 4-Cyanophenol | DMF or Acetone | Fast | Requires deprotonation ( | |
| Thiols | Thiophenol | Ethanol/Water | Extremely Fast | Risk of disulfide formation if | |
| Alcohols | Methanol | Pure MeOH | Mixed | Slow | Solvolysis is sluggish due to destabilized carbocation ( |
*Relative to unsubstituted benzyl chloride.
Part 3: Validated Synthetic Protocols
Protocol A: High-Yield N-Alkylation (Synthesis of Tertiary Amines)
Objective: Coupling DCMBC with a secondary amine (e.g., piperidine derivatives) for drug discovery libraries.
Reagents:
-
3,5-Dichloro-4-methylbenzyl chloride (1.0 equiv)
-
Secondary Amine (1.1 equiv)
- (anhydrous, 2.0 equiv) or DIPEA (1.5 equiv)
-
Acetonitrile (ACN) [Grade: HPLC, Water <0.1%]
Workflow:
-
Setup: Flame-dry a round-bottom flask under
atmosphere. -
Dissolution: Dissolve the amine and base in ACN (0.2 M concentration relative to halide).
-
Addition: Add DCMBC solution (in minimal ACN) dropwise at
. Rationale: Although the reaction is , the high electrophilicity can cause exotherms; cooling ensures control. -
Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.
-
Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve in EtOAc, wash with water and brine. Dry over
.[2]
Protocol B: Phase Transfer Catalyzed (PTC) Etherification
Objective: Synthesis of benzyl aryl ethers (O-alkylation) using "Green Chemistry" principles.
Reagents:
-
DCMBC (1.0 equiv)
-
Substituted Phenol (1.0 equiv)
-
Toluene (Solvent)
-
30% NaOH (Aqueous phase)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)
Mechanism: The TBAB transports the phenoxide anion from the aqueous phase into the organic toluene phase, where it attacks the DCMBC. This method avoids anhydrous DMF and simplifies purification.
PTC Workflow Diagram:
Part 4: Applications in Drug Design
The 3,5-dichloro-4-methylbenzyl moiety is a valuable pharmacophore for two specific reasons:
-
Metabolic Blocking: The 4-methyl group is "fenced" by the 3,5-dichloro substituents. This steric bulk prevents rapid metabolic oxidation of the methyl group by Cytochrome P450 enzymes, extending the half-life (
) of the drug. -
Lipophilicity (
): The addition of two chlorines significantly increases lipophilicity, aiding in blood-brain barrier (BBB) penetration or cell membrane permeability.
Case Study Reference:
This moiety is structurally analogous to the side chain of Zoxamide (a benzamide fungicide), where the 3,5-dichloro-4-methyl pattern provides the necessary hydrophobic interaction with
Part 5: Safety & Handling (Material Safety)
Hazard Classification:
-
Lachrymator: Like all benzyl chlorides, DCMBC is a potent tear gas.
-
Skin Corrosive: Causes severe burns.[3]
-
Alkylating Agent: Potential mutagen/carcinogen.
Mandatory Safety Protocol:
-
Engineering Controls: All weighing and transfers must occur inside a functioning fume hood.
-
Quenching: Do not dispose of unreacted DCMBC directly. Quench excess reagent by stirring with a solution of ammonia in methanol or aqueous NaOH for 1 hour before disposal.
-
Spill Management: Treat spills with 10% ammonia solution to neutralize the alkylating potential immediately.
References
-
Young, D. H., et al. (2001). "Mechanism of Action of Zoxamide, a New Fungicide for Control of Oomycete Diseases." Pesticide Biochemistry and Physiology, 71(3), 156-166.
-
Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience. (Source for
values). -
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11617062, 3,5-Dichloro-4-methylbenzyl chloride.
Sources
3,5-Dichloro-4-methylbenzyl Chloride (CAS 1806288-53-8): Molecular Architecture, Synthesis, and Applications in Advanced Drug Development
Executive Summary
In the landscape of modern medicinal chemistry and advanced materials science, the strategic halogenation and alkylation of aromatic building blocks are paramount for tuning pharmacokinetic and physicochemical properties. 3,5-Dichloro-4-methylbenzyl chloride (IUPAC: 1,3-dichloro-5-(chloromethyl)-2-methylbenzene) represents a highly specialized electrophilic scaffold [1]. This whitepaper provides an in-depth technical analysis of its molecular structure, the regioselective causality behind its synthesis, and its critical utility in rational drug design.
Chemical Identity and Physicochemical Profile
The utility of 3,5-dichloro-4-methylbenzyl chloride stems from its unique substitution pattern. The presence of a benzylic chloride provides a highly reactive site for nucleophilic substitution (SN2), while the aromatic ring is sterically and electronically modulated by two meta-chlorine atoms and a para-methyl group [2].
Quantitative Chemical Data
All quantitative structural and physical data are summarized below for rapid comparative analysis.
| Property | Value |
| Common Name | 3,5-Dichloro-4-methylbenzyl chloride |
| IUPAC Nomenclature | 1,3-Dichloro-5-(chloromethyl)-2-methylbenzene |
| CAS Registry Number | 1806288-53-8 |
| Molecular Formula | C₈H₇Cl₃ |
| Molecular Weight | 209.50 g/mol |
| SMILES String | Cc1c(Cl)cc(CCl)cc1Cl |
| Isotopic Signature (MS) | Distinctive M, M+2, M+4, M+6 cluster due to three Cl atoms |
| Reactivity Profile | Highly selective electrophilic alkylating agent |
Electronic Interplay and Reactivity Dynamics
To understand the behavior of this molecule in synthetic pathways, one must analyze the causality of its electronic distribution. The benzylic carbon (C1) acts as the primary electrophilic center. Its reactivity is governed by a "push-pull" dynamic from the aromatic substituents:
-
Hyperconjugation (+R, +I): The 4-methyl group donates electron density into the aromatic ring, mildly stabilizing any transient positive charge buildup at the benzylic position during SN1/SN2 transition states.
-
Inductive Withdrawal (-I): The 3,5-dichloro groups are strongly electronegative, exerting an inductive pull that counteracts the methyl group's donation, thereby preventing the benzylic carbon from becoming overly reactive (which would lead to undesirable auto-polymerization or hydrolysis) [4].
Figure 1: Electronic interplay of substituents tuning benzylic carbon reactivity.
Synthetic Methodology: Regioselective Blanc Chloromethylation
The synthesis of 3,5-dichloro-4-methylbenzyl chloride is a masterclass in exploiting steric hindrance and directing groups. The most efficient route utilizes 2,6-dichlorotoluene as the starting substrate [5].
Causality Behind Experimental Choices
Why use 2,6-dichlorotoluene? In electrophilic aromatic substitution, the methyl group is an activating, ortho/para-directing group. In 2,6-dichlorotoluene, both ortho positions (relative to the methyl group) are covalently blocked by bulky chlorine atoms. Therefore, when subjected to Blanc chloromethylation conditions, the incoming chloromethyl electrophile (⁺CH₂Cl) is forced exclusively to the para position. This absolute regiocontrol eliminates the need for complex downstream isomer separation[5].
Step-by-Step Experimental Protocol
The following protocol outlines the controlled synthesis of the target compound.
-
Substrate Activation: In a dry, three-necked flask under an inert nitrogen atmosphere, dissolve 2,6-dichlorotoluene (1.0 eq) and paraformaldehyde (1.5 eq) in a non-polar solvent (e.g., dichloroethane).
-
Catalyst Introduction: Add anhydrous Zinc Chloride (ZnCl₂, 0.2 eq). Causality: ZnCl₂ acts as a mild Lewis acid, coordinating with the oxygen of formaldehyde to generate the highly reactive chloromethyl cation without over-activating the aromatic ring.
-
Electrophile Generation: Bubble anhydrous HCl gas through the suspension while gradually heating to 60–70 °C. Maintain for 4–6 hours.
-
Phase Separation & Quenching: Cool the reaction to 0 °C and quench with ice-cold water to deactivate the ZnCl₂ catalyst. Extract the organic layer using dichloromethane (DCM).
-
Purification: Wash the organic phase with saturated NaHCO₃ to neutralize residual HCl, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via fractional vacuum distillation.
The Self-Validating System
This protocol is designed to be self-validating. The primary failure mode of Blanc chloromethylation is over-alkylation, yielding inactive diarylmethane byproducts.
-
In-situ Validation: By utilizing Gas Chromatography-Mass Spectrometry (GC-MS) aliquots during Step 3, the reaction validates its own completion. The operator monitors the disappearance of the 2,6-dichlorotoluene peak (m/z ~160) and the emergence of the product peak (m/z ~208). If a peak at m/z >350 appears, it indicates diarylmethane formation, signaling the operator to immediately quench the reaction. The unique isotopic cluster of three chlorine atoms (M, M+2, M+4, M+6 in a 27:27:9:1 ratio) serves as an internal cryptographic signature of the correct product [4].
Figure 2: Step-by-step synthetic workflow via highly regioselective Blanc chloromethylation.
Applications in Drug Development
For drug development professionals, the incorporation of the 3,5-dichloro-4-methylbenzyl moiety into an Active Pharmaceutical Ingredient (API) serves three highly specific pharmacological purposes:
-
Metabolic Shielding: Cytochrome P450 enzymes typically oxidize aromatic rings at electron-rich, unhindered positions. The 3,5-dichloro substitution provides a dense steric and electron-withdrawing shield, drastically increasing the biological half-life of the resulting drug.
-
Lipophilicity Enhancement (logP): The addition of two halogens and a methyl group significantly raises the partition coefficient (logP) of the molecule, which is a critical parameter for crossing the blood-brain barrier (BBB) or penetrating rigid bacterial cell walls.
-
Conformational Locking: When this benzyl group is attached to a flexible amine or ether linkage, the bulky ortho-chlorines (relative to the benzylic carbon) restrict the rotational degrees of freedom. This "conformational locking" reduces the entropic penalty upon target binding, often resulting in nanomolar improvements in receptor affinity [3].
References
- Guidechem. "C8H7Cl3 - Chemical Dictionary - Guidechem".
- Sigma-Aldrich. "1,3-dichloro-2-(chloromethyl)-2-methylpropane | Sigma-Aldrich".
- PubChemLite. "3,5-dichloro-4-methylbenzyl chloride (C8H7Cl3) - PubChemLite".
- Chemistry and Chemists. "Chlorinated Hydrocarbons - Chemistry and Chemists".
- BLD Pharm. "1124-05-6|2,5-Dichloro-p-xylene|BLD Pharm".
Solvation Dynamics and Compatibility of 3,5-Dichloro-4-methylbenzyl Chloride in Organic Solvents: A Technical Guide
Executive Summary & Structural Analysis
As a Senior Application Scientist in drug development and synthetic chemistry, selecting the optimal solvent for halogenated intermediates is a critical decision that impacts reaction yield, reagent stability, and process scalability. 3,5-Dichloro-4-methylbenzyl chloride (CAS 1806288-53-8) is a highly specialized, multi-substituted aromatic halide.
While direct empirical literature on the solubility of this specific derivative is niche, its thermodynamic behavior can be robustly and accurately predicted using the well-documented physicochemical profiles of its structural analogs, namely unsubstituted benzyl chloride and 4-chlorobenzyl chloride[1][2]. The core structure features a nonpolar benzene ring, a reactive polar chloromethyl group, and highly lipophilic substituents (two chlorine atoms and one methyl group). These substituents significantly increase the molecule's partition coefficient (LogP) relative to baseline benzyl chloride, rendering it practically insoluble in aqueous media while exhibiting exceptional solubility in non-polar and polar aprotic organic solvents[3][4].
Mechanistic Principles of Solvation
Understanding the causality behind solvent compatibility requires analyzing the intermolecular forces at play. The dissolution of 3,5-Dichloro-4-methylbenzyl chloride is governed by the principle of "like dissolves like," driven by specific thermodynamic interactions:
-
Non-Polar Solvents (e.g., Hexane, Toluene): The highly lipophilic 3,5-dichloro and 4-methyl aromatic core readily engages in London dispersion forces (van der Waals interactions) with non-polar solvents. The energetic penalty of disrupting the solvent-solvent cavity is easily overcome by these favorable solute-solvent interactions, resulting in high solubility[2].
-
Polar Aprotic Solvents (e.g., THF, DCM, Acetone): The chloromethyl group (
) introduces a permanent dipole moment to the molecule. Polar aprotic solvents stabilize this dipole through strong dipole-dipole interactions without interfering with the lipophilic aromatic ring, often yielding the highest solubility limits for this class of compounds[1][2]. -
The Solvolysis Caveat in Polar Protic Solvents (e.g., Methanol, Ethanol): While the compound will dissolve in alcohols, these solvents act as nucleophiles. Benzyl chlorides are highly susceptible to solvolysis (a mixed
nucleophilic substitution mechanism) in protic media, where the solvent attacks the electrophilic benzylic carbon to form an ether (e.g., methyl benzyl ether) and hydrochloric acid[5][6]. Therefore, alcohols are not recommended for long-term storage or stock solution preparation.
Caption: Thermodynamic solvation pathways and chemical stability of benzyl chlorides across solvent classes.
Quantitative Solubility Matrix
The following table synthesizes the expected solubility profile of 3,5-Dichloro-4-methylbenzyl chloride at standard ambient temperature (25°C). Data is extrapolated from the validated baseline parameters of analogous chlorobenzyl chlorides[2][3].
| Solvent Class | Representative Solvents | Estimated Solubility Limit | Stability & Application Notes |
| Non-Polar | Hexane, Toluene, Benzene | High (>100 mg/mL) | Highly stable. Ideal for non-participatory extractions and Grignard reagent preparation (in aromatic solvents). |
| Polar Aprotic | THF, Dichloromethane (DCM), Acetone, DMF | Very High (>200 mg/mL) | Highly stable. Optimal choice for synthetic reactions, stock solutions, and chromatographic mobile phases. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Unstable over time. Prone to |
| Aqueous | Water, Aqueous Buffers | Insoluble (<0.5 mg/mL) | Reactive. Undergoes slow hydrolysis to form the corresponding benzyl alcohol and HCl gas. |
Empirical Determination Protocol: The Self-Validating Shake-Flask Method
To establish precise, condition-specific quantitative solubility data for 3,5-Dichloro-4-methylbenzyl chloride in your specific laboratory environment, the isothermal shake-flask method coupled with HPLC-UV is the gold standard[2].
As an expert practitioner, you must ensure your protocol is a self-validating system . Kinetic dissolution can easily be mistaken for thermodynamic equilibrium. To prevent this, our protocol incorporates a time-variant sampling mechanism to mathematically prove equilibrium has been achieved.
Step-by-Step Methodology
-
Excess Solute Addition: Add an excess amount of solid 3,5-Dichloro-4-methylbenzyl chloride (e.g., 500 mg) to 1.0 mL of the target anhydrous organic solvent in a tightly sealed, chemically inert glass vial. Causality: An excess ensures the solvent reaches absolute saturation, leaving undissolved solute at the bottom.
-
Isothermal Equilibration: Place the vial in an isothermal shaker bath set strictly to 25.0°C ± 0.1°C. Agitate at 200 RPM.
-
Phase Separation (Critical Step): After 24 hours, extract a 100 µL aliquot. Do not merely filter. Centrifuge the aliquot at 10,000 RPM for 10 minutes. Causality: Standard syringe filters can allow micro-particulates of the solute to pass through. If these particulates enter the HPLC, they will dissolve in the mobile phase, artificially inflating the UV absorbance and resulting in a false-high solubility reading.
-
Quantitative Analysis: Dilute the supernatant with the HPLC mobile phase to fall within the linear range of your pre-established calibration curve. Analyze via HPLC-UV (typically at
= 220-254 nm due to the aromatic ring). -
Self-Validation (The 48-Hour Check): Repeat steps 3 and 4 at the 48-hour mark. Compare the calculated concentration of the 24-hour sample against the 48-hour sample. Causality: If the variance between the two readings is <2%, you have mathematically validated that true thermodynamic equilibrium has been reached. If the variance is >2%, continue shaking and sampling every 24 hours until stabilization occurs.
Caption: Standard shake-flask protocol for empirical determination of thermodynamic solubility.
References
-
ChemicalBook . Benzyl chloride: Physical Properties and Chemical Properties. Retrieved from:[3]
-
National Institutes of Health (NIH) - PubChem . Benzyl Chloride | CID 7503. Retrieved from:[4]
-
Guidechem . 4-Chlorobenzyl chloride 104-83-6 wiki. Retrieved from:[1]
-
BenchChem . An In-depth Technical Guide to the Solubility of 4-Chlorobenzyl Chloride in Organic Solvents. Retrieved from:[2]
-
ResearchGate . Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. Retrieved from:[5]
-
Study.com . Solvolysis Reactions | Overview, Types & Mechanisms. Retrieved from:[6]
Sources
- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzyl chloride:Physical Properties and Chemical Properties_Chemicalbook [chemicalbook.com]
- 4. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. study.com [study.com]
Technical Guide: Electrophilicity and Reactivity of 3,5-Dichloro-4-methylbenzoyl Chloride
[1]
Executive Summary
3,5-Dichloro-4-methylbenzoyl chloride is a highly reactive acylating agent defined by a unique push-pull electronic landscape.[2] The electrophilicity of its carbonyl carbon is modulated by the competing effects of the electron-withdrawing meta-chlorine atoms and the electron-donating para-methyl group.[1] This guide analyzes the structural causality behind its reactivity, providing validated protocols for its generation and utilization in high-value organic synthesis.
Molecular Architecture & Electronic Landscape
The reactivity of the carbonyl carbon (
Electronic Effects on the Carbonyl Carbon
The electrophilicity of the carbonyl carbon is determined by the magnitude of its partial positive charge (
-
3,5-Dichloro Substitution (Meta-Position):
-
Effect: Strong Inductive Withdrawal (-I).
-
Mechanism: Chlorine is highly electronegative. Located at the meta positions, the chlorines exert a powerful electron-withdrawing inductive effect that is not counteracted by resonance donation (which is negligible at the meta position relative to the carbonyl).
-
Outcome: Significant removal of electron density from the benzene ring, destabilizing the acylium character and intensifying the
on the carbonyl carbon. This increases electrophilicity.[1][2]
-
-
4-Methyl Substitution (Para-Position):
-
Effect: Inductive Donation (+I) and Hyperconjugation.
-
Mechanism: The methyl group donates electron density into the
-system via hyperconjugation and induction. -
Outcome: This donation partially neutralizes the electron deficiency created by the carbonyl oxygen and the chlorine atoms. This decreases electrophilicity relative to the 3,5-dichloro analog (without methyl).
-
-
Net Reactivity Vector:
-
The cumulative -I effect of two chlorine atoms generally dominates the +I effect of a single methyl group. Consequently, 3,5-dichloro-4-methylbenzoyl chloride is significantly more electrophilic than p-toluoyl chloride (4-methylbenzoyl chloride) but likely less electrophilic than 3,5-dichlorobenzoyl chloride.
-
Visualization of Electronic Influences
The following diagram illustrates the competing electronic vectors that define the reactivity of the carbonyl center.
Caption: Electronic vectors influencing the carbonyl carbon. Red arrows indicate electron withdrawal (activation); green arrows indicate donation (deactivation).
Synthetic Workflows & Reactivity[1][2][3][4]
Synthesis of the Acid Chloride
The standard protocol involves the chlorination of 3,5-dichloro-4-methylbenzoic acid using thionyl chloride (
Reaction Scheme:
Experimental Protocol: Generation of 3,5-Dichloro-4-methylbenzoyl Chloride
Context: Validated for gram-to-kilogram scale preparation.
Materials:
-
3,5-Dichloro-4-methylbenzoic acid (1.0 eq)
-
Thionyl Chloride (
) (1.5 - 2.0 eq) -
N,N-Dimethylformamide (DMF) (Catalytic, 1-2 mol%)
-
Solvent: Toluene or Dichloromethane (DCM) (Optional; neat reaction is common).
Step-by-Step Methodology:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2) or
inlet. Connect the condenser outlet to a caustic scrubber (NaOH) to neutralize acidic off-gases. -
Charging: Add 3,5-dichloro-4-methylbenzoic acid to the flask.
-
Reagent Addition: Add Thionyl Chloride slowly. If using solvent, add Toluene first, then
. -
Catalysis: Add catalytic DMF. Note: DMF reacts with
to form the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species. -
Reflux: Heat the mixture to reflux (
for neat/ , or solvent boiling point). -
Monitoring: Monitor gas evolution. Reaction is complete when gas evolution ceases and the solution becomes clear (typically 2-4 hours).
-
Isolation: Distill off excess
and solvent under reduced pressure. -
Purification: The residue (crude acid chloride) can often be used directly. For high purity, vacuum distillation is recommended (bp ~135-137°C at 25 mmHg).
Application: Nucleophilic Acyl Substitution
Due to the enhanced electrophilicity described in Section 2.1, this acid chloride reacts rapidly with nucleophiles (amines, alcohols) to form amides and esters.
Key Application (Lifitegrast Intermediate): The coupling of 3,5-dichloro-4-methylbenzoyl chloride with complex amines is a critical step in synthesizing LFA-1 antagonists.
Caption: Synthetic pathway from carboxylic acid precursor to final amide/ester target via the acid chloride intermediate.
Quantitative Data Summary
| Property | Value / Description | Source |
| CAS Number | 113485-46-4 | [1] |
| Molecular Formula | [1] | |
| Molecular Weight | 223.48 g/mol | [1] |
| Boiling Point | 135-137 °C @ 25 mmHg | [2] |
| Physical State | Solid (mp ~28 °C) or Liquid (supercooled) | [2] |
| Reactivity Class | Acylating Agent (High Electrophilicity) | [1, 3] |
| Key Hazard | Corrosive, Lachrymator, Reacts violently with water | [2] |
Safety & Handling Protocols
-
Moisture Sensitivity: The high electrophilicity of the carbonyl carbon makes this compound extremely susceptible to hydrolysis. It reacts with ambient moisture to regenerate the parent acid and HCl gas.
-
Protocol: Store under inert atmosphere (
or Ar) in tightly sealed containers.
-
-
Corrosivity: Causes severe skin burns and eye damage.
-
PPE:[3] Neoprene gloves, chemical splash goggles, and face shield. Work must be performed in a fume hood.
-
-
Quenching: Quench excess reagent by slow addition to a stirred mixture of ice/water and sodium bicarbonate.
References
-
BenchChem. 3,5-Dichloro-4-methylbenzoyl chloride: Fundamental Reaction Pathways and Applications. BenchChem Technical Library. Link
-
Sigma-Aldrich. 3,5-Dichlorobenzoyl chloride Product Specification and Safety Data Sheet. (Analogous physicochemical data). Link
-
Google Patents. Process for the manufacture of acetonylbenzamides (EP0816328A2). (Detailed synthesis and distillation protocols). Link
Electronic and Steric Dynamics in 3,5-Dichloro-4-methylbenzyl Chloride: A Mechanistic Guide
The following technical guide details the electronic and steric properties of 3,5-Dichloro-4-methylbenzyl chloride , designed for researchers in medicinal chemistry and process development.
Executive Summary
3,5-Dichloro-4-methylbenzyl chloride (DCMBC) is a specialized electrophilic building block characterized by a unique "push-pull" electronic environment and a sterically differentiated scaffold.[1] Unlike simple benzyl chlorides, DCMBC features a reactive benzylic center that is electronically activated for
| Property | Specification |
| IUPAC Name | 1,3-dichloro-5-(chloromethyl)-2-methylbenzene |
| Molecular Formula | |
| Molecular Weight | 209.50 g/mol |
| Predicted Reactivity | High |
| Primary Application | Installation of the metabolically robust 3,5-dichloro-4-methylphenyl moiety |
Structural Analysis: Electronic & Steric Conflict
The reactivity of DCMBC is defined by the competition between the electron-withdrawing chlorine atoms and the electron-donating methyl group.
Electronic Effects (Hammett Correlation)
To predict the reactivity of the benzylic carbon (C1), we apply the Hammett equation principles. The substituents are located at the meta (3,5-Cl) and para (4-Me) positions relative to the reaction center.
-
3,5-Dichloro (-I Effect): Chlorine exerts a strong inductive electron-withdrawing effect (-I).[1] At the meta position, resonance effects (+R) are negligible.
- (per Cl atom).[1]
-
4-Methyl (+I, +H Effect): The methyl group is electron-donating via induction (+I) and hyperconjugation (+H).[1]
- .[1]
Net Electronic Parameter (
Mechanistic Implication:
The positive net
-
Activation: The electron deficiency increases the electrophilicity of the benzylic carbon (
), lowering the LUMO energy and accelerating nucleophilic attack by amines, thiols, or alkoxides.[2] -
Suppression: The electron-withdrawing environment destabilizes the formation of a benzylic carbocation.[1] Consequently, solvolysis and
pathways are kinetically disfavored, reducing the risk of racemization or rearrangement during substitution.[2]
Steric Effects: The "Shielded Methyl" Hypothesis
While the benzylic chloride (C1) is relatively exposed (flanked by protons at C2/C6), the distal methyl group (C4) is heavily shielded.
-
C1 (Reaction Center): Sterically accessible.[1] The ortho-hydrogens do not impede the approach of nucleophiles.[1]
-
C4 (Metabolic Site): The 4-methyl group is flanked by two bulky chlorine atoms (Van der Waals radius ~1.75 Å).[1] This creates a "buttressing effect" that restricts the rotation of the methyl group and, more importantly, sterically hinders the approach of metabolic enzymes (e.g., Cytochrome P450).[2]
-
Result: The 3,5-dichloro-4-methylphenyl moiety acts as a metabolically stable bioisostere for a p-tolyl or p-chlorophenyl group, extending the half-life of bioactive compounds.[1]
Visualization of Reactivity
The following diagram illustrates the competing electronic vectors and the steric zones of the molecule.
Caption: Mechanistic map showing the dominance of inductive withdrawal on the benzylic center and steric protection of the distal methyl group.
Synthesis Protocol: Radical Halogenation
While chloromethylation (Blanc reaction) is possible, it involves carcinogenic intermediates (BCME).[1] The preferred laboratory route is the radical chlorination of 2,6-dichloro-p-xylene . This method leverages the steric difference between the two methyl groups.[1]
Retrosynthetic Logic
-
Precursor: 2,6-Dichloro-p-xylene (1,3-dichloro-2,5-dimethylbenzene).
-
Selectivity: The methyl group at C4 (between two Cl atoms) is sterically crowded.[1] The methyl group at C1 (between two H atoms) is accessible.[1]
-
Outcome: Radical abstraction of hydrogen occurs preferentially at the less hindered C1-methyl group.[1]
Experimental Workflow
Reagents: 2,6-Dichloro-p-xylene (1.0 equiv), N-Chlorosuccinimide (NCS, 1.05 equiv), Benzoyl Peroxide (BPO, 0.05 equiv).
Solvent: Acetonitrile (
-
Dissolution: Dissolve 2,6-dichloro-p-xylene in degassed solvent (0.5 M concentration).
-
Initiation: Add NCS and BPO. Heat the mixture to reflux (80°C) under an inert atmosphere (
). -
Propagation: Monitor reaction by TLC/GC. The reaction typically completes in 2–4 hours.[1]
-
Note: Over-chlorination (gem-dichloro) is minimized by using stoichiometric NCS.[1]
-
-
Workup: Cool to room temperature. Filter off the succinimide byproduct.[1]
-
Purification: Remove solvent under reduced pressure. The crude oil/solid can be purified via vacuum distillation or recrystallization from hexanes (if solid).[1]
Applications in Drug Design
The 3,5-dichloro-4-methylbenzyl moiety is a valuable pharmacophore in medicinal chemistry.[1]
Metabolic Stability (The "Soft Spot" Block)
In many drug candidates, a p-tolyl methyl group is a "soft spot" for rapid oxidation to a carboxylic acid (
-
Solution: Replacing a standard benzyl group with the 3,5-dichloro-4-methylbenzyl moiety blocks this oxidation due to the steric bulk of the flanking chlorines.
-
Result: Increased
(half-life) and improved oral bioavailability.[1]
Lipophilicity Modulation
The addition of two chlorine atoms significantly increases the logP (lipophilicity) of the molecule, enhancing membrane permeability and blood-brain barrier (BBB) penetration compared to unsubstituted benzyl linkers.
Agrochemical Precursors
This scaffold is structurally related to the herbicide Propyzamide and the fungicide Zoxamide (which contains the 3,5-dichloro-4-methylphenyl core). The benzyl chloride derivative serves as a versatile alkylating agent to introduce this bioactive core into novel amide or ether-based pesticides.[1]
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[2] Link[1]
-
BenchChem. (2023).[1] 3,5-Dichloro-4-methylbenzoyl chloride: Fundamental Reaction Pathways. BenchChem Technical Library. Link[1]
-
Sigma-Aldrich. (2023).[1] 4-Methylbenzyl chloride Safety Data Sheet. Merck KGaA.[1] Link
-
PubChem. (2023).[1] 3,5-Dichloro-4-methylbenzyl chloride Compound Summary. National Library of Medicine.[1] Link
-
Hemminki, K., et al. (1983).[1][3] Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives.[3] Journal of Applied Toxicology, 3(4), 203-207.[3] Link
Sources
- 1. 3,5-Dichlorobenzyl chloride | C7H5Cl3 | CID 137880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 3. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 3,5-Dichloro-4-methylbenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
3,5-Dichloro-4-methylbenzyl chloride is a reactive intermediate utilized in complex organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. Its utility is derived from the electrophilic nature of the benzylic carbon, making it a potent alkylating agent. However, this reactivity also presents significant health and safety challenges. This guide provides a comprehensive overview of the safety and handling precautions for 3,5-Dichloro-4-methylbenzyl chloride, grounded in established safety protocols for reactive chlorinated aromatic compounds. It is designed to equip researchers and drug development professionals with the necessary knowledge to mitigate risks and ensure a safe laboratory environment.
Chemical and Physical Properties
| Property | Value (Predicted/Inferred) | Source/Analogy |
| Molecular Formula | C₈H₇Cl₃ | [1] |
| Molecular Weight | 209.50 g/mol | [1] |
| Appearance | Colorless to yellow liquid or solid | [2][3] |
| Odor | Strong, irritating, lachrymatory | [4][5] |
| Boiling Point | Data not available; likely high due to molecular weight | |
| Solubility | Insoluble in water; soluble in organic solvents | [4] |
| Reactivity | Moisture-sensitive; reacts with water, alcohols, amines, and bases | [6][7] |
Note: These properties are based on available data for structurally related compounds and should be treated as estimates. Empirical verification is recommended.
Hazard Identification and Risk Assessment
3,5-Dichloro-4-methylbenzyl chloride is classified as a hazardous substance due to its corrosive, toxic, and reactive nature. The primary hazards are associated with its ability to act as an alkylating agent, which can lead to irreversible damage to biological macromolecules.
Health Hazards
-
Corrosivity: Like other benzyl chlorides, it is expected to be severely corrosive to the skin, eyes, and respiratory tract.[8][9] Contact can cause severe burns, and eye contact may lead to permanent damage, including blindness.[3][8]
-
Toxicity: Inhalation of vapors or dust can cause respiratory irritation, and higher exposures may lead to pulmonary edema, a medical emergency.[5] While specific LD50 data is unavailable, related compounds are harmful if swallowed.[8][10]
-
Sensitization: There is a potential for skin sensitization, leading to allergic reactions upon repeated exposure.[11]
-
Carcinogenicity and Mutagenicity: Benzyl chloride itself is classified as a probable human carcinogen.[5] As an alkylating agent, 3,5-Dichloro-4-methylbenzyl chloride should be handled as a potential carcinogen and mutagen with extreme caution.[12][13]
Reactivity Hazards
-
Reaction with Water: The compound is moisture-sensitive and will react with water, including humidity in the air, to produce hydrochloric acid.[4] This reaction is exothermic and can lead to a pressure buildup in sealed containers.
-
Incompatible Materials: It is incompatible with strong oxidizing agents, strong bases, alcohols, and amines.[6][14] Contact with these materials can lead to vigorous or violent reactions.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential when working with 3,5-Dichloro-4-methylbenzyl chloride.
Engineering Controls
-
Fume Hood: All handling of 3,5-Dichloro-4-methylbenzyl chloride, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[15]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly removed.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any area where this chemical is handled.[16]
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for handling this compound:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[15]
-
Gloves: Use chemically resistant gloves, such as nitrile or neoprene. Double gloving is recommended. Inspect gloves for any signs of degradation or perforation before and during use.[14]
-
Body Protection: A flame-resistant lab coat and, for larger quantities, a chemical-resistant apron should be worn.[15]
-
Respiratory Protection: For situations where a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[17]
Caption: Required PPE for handling 3,5-Dichloro-4-methylbenzyl chloride.
Storage and Disposal
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[6] A refrigerator may be suitable for long-term storage.[10]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.
Disposal
-
Waste Classification: 3,5-Dichloro-4-methylbenzyl chloride and any materials contaminated with it are considered hazardous waste.
-
Waste Collection: Collect waste in a designated, labeled, and sealed container for halogenated organic waste.[18] Do not mix with non-halogenated waste.[15]
-
Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[8] High-temperature incineration with scrubbing of the off-gases is a common disposal method for chlorinated organic compounds.[19]
Emergency Procedures
Prompt and correct action is crucial in the event of an emergency.
Spills
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Don appropriate PPE, including respiratory protection.
-
Containment: For small spills, absorb the material with an inert absorbent, such as sand or vermiculite.[16]
-
Collection: Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Reporting: Report the spill to the appropriate safety personnel.
First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][14]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8][14]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][14]
Caption: First aid procedures for exposure to 3,5-Dichloro-4-methylbenzyl chloride.
Conclusion
3,5-Dichloro-4-methylbenzyl chloride is a valuable reagent in synthetic chemistry, but its hazardous properties demand a high level of respect and caution. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can safely harness the reactivity of this compound for scientific advancement.
References
- Capot Chemical. (n.d.). MSDS of 3,5-Dichloro-4-methylbenzoyl chloride.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 3,5-Dichlorobenzoyl chloride.
- Dow Chemical Company. (n.d.). Process for Disposal of Chlorinated Organic Residues.
- TCI Chemicals. (2025, August 7). Safety Data Sheet: 3,5-Dimethylbenzoyl Chloride.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 3,5-Dichlorobenzoyl chloride.
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 3,4-Dichlorobenzyl chloride.
- Fisher Scientific. (2017, May 26). Safety Data Sheet: 3,4-Dichlorobenzyl chloride.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 2,4-Dichlorobenzyl chloride.
- Tokyo Chemical Industry. (2025, June 24). Safety Data Sheet: 3,5-Dichlorobenzoyl Chloride.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 1,3-Dichlorobenzene.
- University of Colorado Boulder. (n.d.). Environment, Health and Safety: Organic Solvents.
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 3,4-Dichlorobenzyl chloride. Retrieved from [https://vertexaisearch.cloud.google.
Sources
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. Documents [merckmillipore.com]
- 3. fishersci.com [fishersci.com]
- 4. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 5. 3-甲基氯化苄 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. canada.ca [canada.ca]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. Substance Information - ECHA [echa.europa.eu]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. capotchem.com [capotchem.com]
- 12. westliberty.edu [westliberty.edu]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. fishersci.com [fishersci.com]
- 15. chemicals.co.uk [chemicals.co.uk]
- 16. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 17. ashp.org [ashp.org]
- 18. www2.mst.dk [www2.mst.dk]
- 19. Ecological Effects of Benzyl Chloride on Different Korean Aquatic Indigenous Species Using an Artificial Stream Mesocosm Simulating a Chemical Spill - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 3,5-Dichloro-4-methylbenzyl Chloride in Advanced Organic Synthesis
Executive Summary
3,5-Dichloro-4-methylbenzyl chloride (CAS: 1806288-53-8) is a specialized electrophilic building block used to introduce the lipophilic, metabolically robust 3,5-dichloro-4-methylphenyl moiety into pharmaceutical and agrochemical scaffolds. Unlike simple benzyl chlorides, this trisubstituted arene offers a unique combination of steric shielding and electronic modulation. The 3,5-dichloro substitution pattern increases the acidity of the benzylic protons while blocking metabolic oxidation at the meta positions, and the 4-methyl group provides a lipophilic anchor that is resistant to nucleophilic attack.
This guide details the physicochemical profile, reaction protocols, and strategic applications of this reagent, specifically focusing on its utility in N-alkylation , ether synthesis , and C-C bond formation .
Chemical Profile & Reactivity
Structural Analysis
-
Systematic Name: 1,3-Dichloro-5-(chloromethyl)-2-methylbenzene[1][2]
-
Formula: C₈H₇Cl₃[2]
-
Molecular Weight: 209.50 g/mol [1]
-
Key Features:
-
Electrophilic Benzylic Carbon: The primary site of reactivity. The two meta-chlorine atoms exert an inductive electron-withdrawing effect (-I), making the benzylic carbon significantly more electrophilic than in 4-methylbenzyl chloride.
-
Steric "Fence": The chlorine atoms at positions 3 and 5 create a steric environment that influences the trajectory of incoming nucleophiles, favoring S_N2 mechanisms with smaller nucleophiles while potentially retarding S_N1 pathways due to destabilization of the carbocation by the electron-withdrawing chlorines (despite the weak donation from the 4-methyl group).
-
Metabolic Stability: The "3,5-dichloro-4-methyl" motif is a privileged substructure in bioactive molecules (e.g., the fungicide Zoxamide uses the corresponding acid chloride). The substituents block common metabolic soft spots (para-oxidation and meta-hydroxylation).
-
Reactivity Matrix
| Reaction Type | Reactivity Level | Mechanistic Insight |
| Nucleophilic Substitution (S_N2) | High | The benzylic chloride is highly susceptible to displacement by amines, thiolates, and alkoxides. The -I effect of Cl facilitates the leaving group departure. |
| Friedel-Crafts Alkylation | Moderate | Can serve as an electrophile in the presence of Lewis acids (e.g., AlCl₃, FeCl₃) to alkylate electron-rich arenes. |
| Grignard Formation | Challenging | Formation of the Grignard reagent (Ar-CH₂-MgCl) is possible but requires strict anhydrous conditions and activation (e.g., I₂, DIBAL-H) to prevent Wurtz homocoupling, which is accelerated by the electron-poor ring. |
| Hydrolysis | Moderate | Slowly hydrolyzes to the alcohol in the presence of moisture; requires storage under inert atmosphere. |
Strategic Applications in Drug Discovery
The 3,5-dichloro-4-methylbenzyl group serves as a bioisostere for other lipophilic aryl groups (e.g., 3,5-bis(trifluoromethyl)benzyl). It is particularly useful for:
-
Modulating Lipophilicity (LogP): The Cl and Me groups increase lipophilicity without the extreme fluorination penalties on solubility.
-
Blocking Metabolism: Prevents rapid clearance by CYP450 enzymes that typically attack the electron-rich positions of a phenyl ring.
-
Pi-Stacking Interactions: The electron-deficient ring (due to Cl) can engage in favorable pi-stacking interactions with electron-rich residues in protein binding pockets.
Detailed Experimental Protocols
Protocol A: Synthesis of 3,5-Dichloro-4-methylbenzyl Chloride
Rationale: This reagent is often expensive or unavailable commercially. It can be synthesized reliably from the corresponding alcohol or acid.[3]
Precursor: 3,5-Dichloro-4-methylbenzyl alcohol (derived from the reduction of 3,5-dichloro-4-methylbenzoic acid).
Reagents:
-
3,5-Dichloro-4-methylbenzyl alcohol (1.0 equiv)
-
Thionyl chloride (SOCl₂) (1.5 equiv)
-
Dichloromethane (DCM) (Solvent, 0.5 M)
-
DMF (Catalytic, 0.1 equiv)
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.
-
Dissolution: Dissolve 3,5-dichloro-4-methylbenzyl alcohol (10.0 g, 48.8 mmol) in anhydrous DCM (100 mL). Add catalytic DMF (3-5 drops).
-
Addition: Cool the solution to 0°C in an ice bath. Add SOCl₂ (5.3 mL, 73.2 mmol) dropwise over 20 minutes. Caution: Gas evolution (HCl, SO₂).
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. If TLC indicates incomplete conversion, heat to gentle reflux (40°C) for 1 hour.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove DCM and excess SOCl₂.
-
Purification: The residue is typically a pure, pale yellow oil or low-melting solid. If necessary, purify via short-path vacuum distillation or rapid filtration through a silica plug (eluting with Hexanes/EtOAc 95:5).
-
Yield: Expect 90-95% yield. Store under N₂ at 4°C.
Protocol B: N-Alkylation of Heterocycles (General)
Rationale: Installing the group onto a piperidine, piperazine, or imidazole scaffold.
Reagents:
-
Secondary Amine / Heterocycle (1.0 equiv)
-
3,5-Dichloro-4-methylbenzyl chloride (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv for less reactive amines)
-
Acetonitrile (MeCN) or DMF (Solvent)
-
Potassium Iodide (KI) (0.1 equiv, optional catalyst)
Procedure:
-
Mixing: In a reaction vial, suspend the amine (1.0 mmol) and K₂CO₃ (2.0 mmol) in MeCN (5 mL).
-
Activation: Add KI (0.1 mmol) if the chloride is sluggish (Finkelstein activation in situ).
-
Addition: Add 3,5-dichloro-4-methylbenzyl chloride (1.1 mmol) in one portion.
-
Heating: Heat the mixture to 60-80°C for 4-12 hours. Monitor by LC-MS.
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and Water. Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (typically MeOH/DCM gradient).
Visualizing the Workflow
The following diagram illustrates the decision logic for using this building block in synthesis, distinguishing between nucleophilic substitution and organometallic pathways.
Caption: Decision tree for synthetic pathways using 3,5-dichloro-4-methylbenzyl chloride. Select the left branch for heteroatom alkylation (S_N2) and the right branch for carbon framework extension.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Alkylation | Hydrolysis of chloride | Ensure solvents (DMF, MeCN) are anhydrous. Store reagent with desiccants. |
| Sluggish Reaction | Steric hindrance | Add 10-20 mol% NaI or TBAI (Tetrabutylammonium iodide) to generate the more reactive benzyl iodide in situ. |
| Homocoupling (Wurtz) | Grignard formation too fast | When making the Grignard, add the benzyl chloride solution very slowly (dropwise) to the Mg suspension to keep the local concentration of R-X low. |
| Precipitate in Workup | Amine HCl salt formation | Ensure sufficient base (K₂CO₃) is used to neutralize the HCl generated. |
Safety & Handling
-
Hazards: Like most benzyl chlorides, this compound is a lachrymator and a skin irritant . It is corrosive to mucous membranes.
-
Storage: Store in a tightly closed container at 2-8°C. Moisture sensitive (hydrolyzes to release HCl).
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work inside a fume hood.
References
-
Synthesis and Properties of Halogenated Benzyl Chlorides
- PubChem Compound Summary for CID 121591730 (3,5-dichloro-4-methylbenzyl chloride).
-
[Link]
- Related Pharmacophore Applications (Zoxamide/Benzoyl Chloride): BenchChem: 3,5-Dichloro-4-methylbenzoyl chloride Applications. (Discusses the benzoyl analog and the 3,5-dichloro-4-methyl motif in fungicides).
-
General Protocols for Benzylic Chlorination & Substitution
- Organic Chemistry Portal: Synthesis of Benzyl Chlorides. (General methodologies applicable to this specific building block).
-
[Link]
- Sigma-Aldrich / MilliporeSigma Product Search.
Sources
Application Note: Strategic Utilization of 3,5-Dichloro-4-methylbenzyl Chloride in Medicinal Chemistry and Drug Design
Executive Summary & Chemical Rationale
In modern drug discovery, the optimization of a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile often hinges on precise structural modifications. 3,5-Dichloro-4-methylbenzyl chloride is a highly specialized, bifunctional building block utilized by medicinal chemists to install the lipophilic 3,5-dichloro-4-methylbenzyl moiety via nucleophilic substitution.
As a Senior Application Scientist, I frequently advocate for this specific substitution pattern when optimizing small-molecule inhibitors for deep, hydrophobic binding pockets (such as those found in allosteric kinase inhibitors or GPCR antagonists). The rationale for selecting this exact moiety over a standard benzyl group is tripartite:
-
Metabolic Shielding : Unsubstituted benzyl rings are highly susceptible to rapid phase I metabolism. Blocking the para position with a methyl group prevents CYP450-mediated para-hydroxylation, significantly improving the in vitro and in vivo metabolic half-life[1].
-
Halogen Bonding & Steric Tuning : The two meta-chlorine atoms provide immense steric shielding to the para-methyl group, preventing its premature oxidation. Furthermore, the chlorines can participate in halogen bonding —acting as Lewis acids to form highly directional interactions with electron-rich residues (e.g., backbone carbonyls) in the target protein's binding pocket[2].
-
Conformational Rigidity : The bulky meta substitutions restrict the rotational degrees of freedom of the benzyl group, effectively locking the pharmacophore into a preferred bioactive conformation and reducing the entropic penalty upon target binding[3].
Physicochemical Impact Profile
To understand the causality behind selecting 3,5-dichloro-4-methylbenzyl chloride, we must quantify its impact on the parent scaffold. The table below summarizes the physicochemical shifts observed when replacing a standard benzyl group with the 3,5-dichloro-4-methylbenzyl moiety.
| Property | Unsubstituted Benzyl | 3,5-Dichloro-4-methylbenzyl | Medicinal Chemistry Rationale |
| Mass Contribution | 91.13 Da | 174.05 Da | Increases steric bulk to optimally fill deep, hydrophobic allosteric pockets. |
| ~1.8 | ~3.2 | Significantly enhances lipophilicity, driving passive membrane permeability. | |
| Metabolic Liability | High (para-hydroxylation) | Low (Sterically hindered) | Methyl blocks the para position; chlorines shield the methyl group[1]. |
| Electronic Effects | Neutral | Electron-withdrawing | Modulates the |
| Target Interactions | Hydrophobic / | Hydrophobic / Halogen Bonding | Enables directed |
Synthetic Workflow: N-Alkylation of Pharmacophores
The most common application of 3,5-dichloro-4-methylbenzyl chloride is the
Workflow for SN2 N-alkylation using 3,5-dichloro-4-methylbenzyl chloride.
Standard Operating Protocol: Self-Validating N-Alkylation
This protocol describes the robust, step-by-step methodology for coupling 3,5-dichloro-4-methylbenzyl chloride to a generic secondary amine core. The procedure is designed as a self-validating system with built-in In-Process Controls (IPCs).
Materials & Reagents
-
Substrate : Secondary amine pharmacophore (1.0 equiv)
-
Alkylating Agent : 3,5-Dichloro-4-methylbenzyl chloride (1.1 equiv)
-
Base : Potassium carbonate (
), anhydrous, 325 mesh (2.5 equiv) -
Solvent : N,N-Dimethylformamide (DMF), anhydrous
-
Catalyst (Optional) : Sodium iodide (NaI) (0.1 equiv) for Finkelstein in situ activation.
Step-by-Step Methodology
-
Preparation of the Reaction Matrix :
-
Action: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the secondary amine (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Causality: Anhydrous DMF is selected because its high dielectric constant stabilizes the polar transition state of the
displacement, accelerating the reaction. Nitrogen prevents oxidative degradation of sensitive amine cores.
-
-
Base Addition :
-
Action: Add finely powdered anhydrous
(2.5 equiv) to the solution, followed by stirring for 15 minutes at room temperature. -
Causality:
is a mild, heterogeneous base. It is preferred over strong bases (like NaH) to prevent unwanted side reactions (e.g., elimination or polyalkylation) while effectively neutralizing the HCl byproduct.
-
-
Electrophile Introduction :
-
Action: Add 3,5-dichloro-4-methylbenzyl chloride (1.1 equiv) dropwise. If the amine is sterically hindered, add NaI (0.1 equiv).
-
Causality: NaI converts the benzyl chloride to a more reactive benzyl iodide in situ (Finkelstein reaction), overcoming steric hindrance at the nucleophilic site.
-
-
Thermal Activation & IPC (Self-Validation) :
-
Action: Heat the reaction mixture to 60–80 °C. Monitor the reaction via LC-MS every 2 hours.
-
Validation Check: The reaction is deemed complete only when the starting amine peak area is <5% by LC-MS (UV 254 nm). If >5% remains after 6 hours, spike an additional 0.2 equiv of the alkylating agent.
-
-
Quenching and Liquid-Liquid Extraction :
-
Action: Cool to room temperature and quench with ice-cold distilled water (3x volume of DMF). Extract with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
-
Purification :
-
Action: Dry over
, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Pharmacological Application: Targeting Hydrophobic Pockets
Once synthesized, the resulting 3,5-dichloro-4-methylbenzyl-containing ligand is typically deployed against targets requiring deep hydrophobic pocket occupation. A classic example is the allosteric inhibition of kinases in the MAPK pathway, where the lipophilic benzyl moiety wedges into the DFG-out conformation of the kinase, halting downstream transcription.
Allosteric kinase inhibition mediated by the lipophilic 3,5-dichloro-4-methylbenzyl moiety.
References
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: ACS Publications URL:[Link]
-
Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability Source: PMC / National Institutes of Health (NIH) URL: [Link]
-
Conformational preferences of the fluoromethyl group in p-methylbenzyl fluoride and some derivatives Source: Canadian Science Publishing URL:[Link]
Sources
Application Note: Utilizing 3,5-Dichloro-4-methylbenzyl Chloride in the Synthesis of Advanced Agrochemicals
[label="N-Alkylation\n(Triazoles/Amines)", fillcolor="#34A853",
Refining the Summary
I'm now revising the executive summary to highlight the compound's electrophilic nature and role in agrochemical synthesis. I've integrated details on reaction types, and am aiming for a concise explanation of the compound's function, backed by references to the literature, including from Sigma-Aldrich materials.
Developing Reaction Steps
I'm now detailing a crucial step: N-alkylation to build triazole fungicide analogs, ensuring the benzyl group's attachment for fungal cell membrane penetration. I'm focusing on a step-by-step methodology with detailed parameters and reagents, specifically potassium carbonate as a base in acetonitrile for efficient deprotonation and SN2 reaction. I'm also ensuring the workup and validation steps are clear.
Detailing Alkylation Steps
I'm now detailing a crucial N-alkylation step for triazole fungicide analogs, ensuring the benzyl group's effective attachment for fungal cell membrane penetration. I'm focusing on the methodology with detailed parameters and reagents, particularly potassium carbonate in acetonitrile for efficient deprotonation and SN2 reaction. I've also clarified the necessary workup and validation steps.
Optimizing Alkylation Reactions
I'm now detailing an O-alkylation step, specifically for the synthesis of phenoxy-based herbicides. I'm focusing on incorporating KI as a Finkelstein catalyst, converting the benzyl chloride in situ to a reactive iodide for the alkylation of the phenolic compound. The methodology will include dissolving the phenol in acetonitrile, adding the benzyl chloride, potassium carbonate, and catalytic KI, then refluxing and working up. I'll validate this using NMR.
Analyzing Reaction Mechanisms
I'm now detailing an S-alkylation step for thiadiazole insecticides/antifungals. I'm leveraging thiols as strong nucleophiles to drive the reaction at room temperature, using NaOH in a protic solvent (EtOH/Water) for high yields. I am currently fleshing out each experimental detail, including preparing the reactants, reaction conditions, and workup, followed by NMR validation, and also including citations. I'm focusing on the benzylic -CH2- proton shift for NMR validation.
Summarizing Key Parameters
I've summarized the optimized parameters for functionalizing the benzyl chloride across three agrochemical classes: triazole fungicides (N-alkylation), phenoxy herbicides (O-alkylation), and thiadiazole insecticides (S-alkylation). The table outlines the nucleophile, solvent, base, catalyst, temperature, time, and expected yield for each reaction type. I've also noted key considerations for minimizing hydrolysis and polymerization, ensuring reaction success and product purity.
Prioritizing Safety Measures
I'm now detailing safety considerations, recognizing this compound's lachrymatory and alkylating nature. All experimental procedures will mandatorily take place in a certified fume hood, with suitable PPE. I also need to use glass-lined or PTFE equipment to minimize potential hazards.
Executive Summary
The development of next-generation agrochemicals—ranging from triazole fungicides to phenoxy-based herbicides—relies heavily on the strategic functionalization of core pharmacophores. 3,5-Dichloro-4-methylbenzyl chloride (CAS: 1806288-53-8), also systematically known as 1,3-dichloro-5-(chloromethyl)-2-methylbenzene, serves as a highly specialized electrophilic building block [5.3]. This application note provides drug development professionals and agrochemical scientists with a comprehensive, self-validating guide to employing this intermediate in
Mechanistic Insights: The Alkylation Paradigm
Substituted [1]. The unique substitution pattern of 3,5-dichloro-4-methylbenzyl chloride dictates its reactivity:
-
Electronic Effects: The two chlorine atoms at the meta positions (3,5-) exert a strong inductive electron-withdrawing effect (-I), which increases the electrophilicity of the benzylic carbon. Conversely, the para-methyl group (4-) provides mild electron donation via hyperconjugation (+R).
-
Reaction Dynamics: This push-pull electronic environment stabilizes the
transition state while resisting spontaneous ionization (which would lead to unwanted solvolysis). Consequently, it is an ideal substrate for targeted nucleophilic substitutions with amines, phenols, and thiols.
Workflow of 3,5-Dichloro-4-methylbenzyl chloride alkylation in agrochemical synthesis.
Experimental Protocols & Self-Validating Systems
To ensure scientific integrity, every protocol below is designed as a self-validating system. Researchers must verify intermediate success before proceeding to downstream biological assays.
Protocol A: -Alkylation for Triazole Fungicides
Triazole fungicides require the attachment of a lipophilic benzyl group to the nitrogen heterocycle to penetrate fungal cell membranes.
Causality: We utilize Potassium Carbonate (
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of the target 1,2,4-triazole derivative in 30 mL of anhydrous
. -
Base Addition: Add 15 mmol of finely powdered anhydrous
. Stir at room temperature for 30 minutes to ensure complete deprotonation. -
Electrophile Addition: Dropwise, add 11 mmol of 3,5-dichloro-4-methylbenzyl chloride dissolved in 10 mL of
. -
Reaction: Reflux the mixture at 80°C for 4–6 hours.
-
Self-Validation (TLC): Monitor via TLC (Hexane:Ethyl Acetate, 3:1). The starting benzyl chloride is strongly UV-active at 254 nm. The reaction is complete when the high-
benzyl chloride spot disappears. -
Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via silica gel chromatography.
-
Self-Validation (NMR): Confirm success via
-NMR. The benzylic singlet should shift from ~4.6 ppm (in the starting chloride) to ~5.2–5.4 ppm, confirming -linkage.
Protocol B: -Alkylation for Phenoxy-Based Herbicides
[2].Causality: Phenoxide anions are less nucleophilic than amines. To accelerate the reaction, we introduce Potassium Iodide (KI) as a catalyst. This triggers a Finkelstein reaction, converting the benzyl chloride in situ into a highly reactive benzyl iodide, which is immediately consumed by the phenoxide.
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of the phenolic compound (e.g., a vanillin derivative) in 40 mL of
. -
Catalysis: Add 10 mmol of
, 11 mmol of 3,5-dichloro-4-methylbenzyl chloride, and a catalytic amount of KI (0.1 mmol)[2]. -
Reaction: Reflux the mixture for 6 hours.
-
Workup: Evaporate the solvent. Wash the residue with distilled water to remove salts, then extract with Ethyl Acetate (3 × 20 mL). Dry the organic layer over anhydrous
. -
Self-Validation (NMR): The benzylic
protons will typically appear as a sharp singlet around ~5.0 ppm, indicative of an ether ( -alkyl) linkage.
Protocol C: -Alkylation for Thiadiazole Insecticides1,3,4-Thiadiazole skeletons are potent antifungal and insecticidal agents when -alkylated[3].
Causality: Thiols are exceptionally strong nucleophiles. Therefore, milder conditions (room temperature) and protic solvents (Ethanol/Water) can be used alongside Sodium Hydroxide (NaOH) to achieve high yields without the need for thermal driving forces.
Step-by-Step Methodology:
-
Preparation: Dissolve 2 mmol of the thiadiazole-thiol intermediate and 2.2 mmol of NaOH in 15 mL of distilled water (or an EtOH/Water mixture for solubility)[3].
-
Reaction: Add 2.1 mmol of 3,5-dichloro-4-methylbenzyl chloride. Stir at room temperature for 2–4 hours[3].
-
Workup: The product typically precipitates directly from the aqueous mixture as a solid. Filter the residues and recrystallize from hot ethanol.
-
Self-Validation (NMR): The benzylic
protons will appear further upfield, typically around ~4.2–4.5 ppm, due to the lower electronegativity of sulfur compared to oxygen or nitrogen.
Quantitative Data & Optimization
The following table summarizes the optimized parameters for functionalizing 3,5-dichloro-4-methylbenzyl chloride across different agrochemical classes.
| Reaction Type | Target Class | Nucleophile | Solvent | Base | Catalyst | Temp (°C) | Time (h) | Expected Yield |
| Triazole Fungicides | 1,2,4-Triazole | Acetonitrile | None | 80 | 4 - 6 | 75 - 85% | ||
| Phenoxy Herbicides | Phenol / Vanillin | Acetonitrile | KI (1 mol%) | 80 | 6 | 80 - 90% | ||
| Thiadiazole Insecticides | Thiol | Water / EtOH | NaOH | None | 25 (RT) | 2 - 4 | 85 - 95% |
Troubleshooting & Safety
-
Hydrolysis Side-Reactions: If TLC indicates the formation of a highly polar spot (likely 3,5-dichloro-4-methylbenzyl alcohol), ensure that the
and solvents used in - and -alkylations are strictly anhydrous. -
Polymerization Risk: Benzyl chlorides can undergo rapid condensation polymerization when exposed to Lewis acids or metallic ions (iron, zinc, aluminum). Always use glass-lined or PTFE equipment.
-
Toxicity: Like all substituted benzyl chlorides, this compound is a potent lachrymator and alkylating agent. All protocols must be executed in a certified fume hood with appropriate PPE.
References
-
Li, P., et al. (2021). "Novel Pyrimidine Derivatives Bearing a 1,3,4-Thiadiazole Skeleton: Design, Synthesis, and Antifungal Activity". Frontiers in Chemistry. Available at:[Link]
-
Zhang, Y., et al. (2021). "Development and Mechanism Study of Vanillin-Based α-Amino Phosphonates against Potato Virus Y". Journal of Agricultural and Food Chemistry. Available at:[Link]
Sources
Friedel-Crafts reaction with 3,5-Dichloro-4-methylbenzyl chloride protocol.
Executive Summary
This guide details the protocol for utilizing 3,5-Dichloro-4-methylbenzyl chloride as an electrophile in Friedel-Crafts alkylation to synthesize functionalized diarylmethanes. These scaffolds are critical pharmacophores in the development of antimicrobial agents, agrochemicals, and SGLT2 inhibitors.
Technical Challenge: The substrate features a unique electronic "push-pull" system. The 3,5-dichloro substituents exert a strong inductive withdrawing effect (-I), destabilizing the benzylic carbocation intermediate. Conversely, the 4-methyl group provides hyperconjugative stabilization (+I/+H). This protocol addresses the kinetic balance required to drive this reaction to completion without inducing polyalkylation or polymerization.
Mechanistic Insight & Catalyst Selection
To ensure reproducibility, one must understand the electronic environment of the transition state.
-
The Electrophile: The reaction proceeds via a Lewis Acid-complexed benzylic carbocation.
-
Electronic Conflict:
-
Destabilization: Two Chlorine atoms at meta positions withdraw electron density (
-bond induction), increasing the activation energy for carbocation formation compared to unsubstituted benzyl chloride. -
Stabilization: The para-methyl group donates electron density, preventing the carbocation from becoming too "hot" (unstable/prone to rearrangement).
-
-
Catalyst Implication: Weak Lewis acids (e.g.,
) are often insufficient to ionize the C-Cl bond in this specific electron-deficient substrate. Aluminum Chloride ( ) or Iron(III) Chloride ( ) are required to force the ionization.
Reaction Mechanism Diagram
Figure 1: Stepwise generation of the electrophilic species and subsequent alkylation. Note the ionization step is rate-limiting due to the inductive effect of the chlorine substituents.
Experimental Protocol
Safety Warning: 3,5-Dichloro-4-methylbenzyl chloride is a potent lachrymator and vesicant. All operations must be performed in a fume hood.
Materials
-
Electrophile: 3,5-Dichloro-4-methylbenzyl chloride (1.0 equiv).
-
Nucleophile: Arene (e.g., Benzene, Toluene, Anisole) (Use as solvent or 3.0–5.0 equiv in DCM).
-
Catalyst: Anhydrous
(1.1–1.2 equiv). -
Solvent: Anhydrous Dichloromethane (DCM) or Nitromethane (for milder activity).
-
Quench: 1M HCl, Ice water.
Step-by-Step Methodology
1. System Preparation (Self-Validating Step):
-
Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel.
-
Attach a gas outlet to a trap containing 1M NaOH (to neutralize evolved HCl).
-
Validation: Ensure the system is under a positive pressure of Nitrogen or Argon. If the oil bubbler does not show positive pressure, check seals before proceeding.
2. Catalyst Suspension:
-
Charge the flask with Anhydrous
(1.2 equiv) and anhydrous DCM (0.5 M concentration relative to substrate). -
Cool the suspension to 0°C in an ice bath.
-
Note:
is not fully soluble in DCM; a suspension is normal.
3. Nucleophile Addition:
-
Add the Arene (Nucleophile) to the flask. If the Arene is a liquid and cheap (e.g., Toluene), it can be used as the solvent to minimize polyalkylation. If using a solid Arene, dissolve it in minimal DCM and add to the catalyst.
4. Electrophile Addition (Critical Rate Control):
-
Dissolve 3,5-Dichloro-4-methylbenzyl chloride in DCM.
-
Add this solution dropwise via the addition funnel over 30–60 minutes.
-
Why? Slow addition keeps the concentration of the active carbocation low relative to the nucleophile, suppressing the formation of polyalkylated byproducts (R-Ar-R).
5. Reaction Monitoring (Self-Validating Step):
-
Visual Check: The mixture usually turns dark red or orange upon formation of the
-complex. -
Gas Evolution: Monitor the bubbler. Steady evolution of HCl gas indicates the reaction is proceeding.
-
TLC: Check after 1 hour. If starting material persists, warm to Room Temperature (RT).
-
Endpoint: Reaction is complete when gas evolution ceases and TLC shows consumption of the benzyl chloride.
6. Workup:
-
Pour the reaction mixture slowly onto a mixture of ice and 1M HCl (to break the Aluminum-product complex).
-
Extract with DCM (3x). Wash combined organics with Brine, dry over
, and concentrate.
Optimization & Troubleshooting Guide
Use the following decision matrix to optimize yields based on your specific nucleophile.
Catalyst Screening Table
| Catalyst | Lewis Acidity | Recommended Condition | Outcome Profile |
| High | 0°C | Standard. High conversion, risk of isomerization if heated. | |
| Moderate | RT | Milder. Good for electron-rich nucleophiles (e.g., Anisole). | |
| Low | Reflux | Specific. Use only if substrate is highly sensitive to acid. | |
| Brønsted (Superacid) | 0°C | Alternative. Useful if metal waste is a concern (catalytic). |
Troubleshooting Workflow
Figure 2: Decision tree for addressing common reaction failures (stalled reaction or byproduct formation).
References
-
Friedel-Crafts Alkylation Mechanism & C
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Synthesis of Diarylmethanes via Benzyl Chlorides
- Source: National Institutes of Health (NIH) / PMC. "New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors."
-
URL:[Link]
-
Lewis Acid C
-
Reactivity of Substituted Benzyl Chlorides
- Source: PubMed.
-
URL:[Link]
Sources
Application Note: Optimized Protocol for the Esterification of 3,5-Dichloro-4-methylbenzyl Chloride via TBAI-Catalyzed SN2 Displacement
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 3,5-Dichloro-4-methylbenzyl chloride (CAS: 1806288-53-8)
Mechanistic Rationale & Reaction Design
The esterification of 3,5-dichloro-4-methylbenzyl chloride with a carboxylic acid proceeds via a bimolecular nucleophilic substitution (SN2) pathway. The unique substitution pattern of this specific electrophile—two electron-withdrawing chlorine atoms at the meta positions and an electron-donating methyl group at the para position—creates a delicate electronic balance. The inductive withdrawal by the chlorines slightly deactivates the benzylic carbon toward spontaneous ionization (SN1), making the SN2 trajectory the predominant and most controllable reaction pathway.
To maximize SN2 efficiency and suppress competitive side reactions (such as etherification or hydrolysis), this protocol employs two critical catalytic interventions:
-
The Cesium Effect: Utilizing cesium carbonate (Cs₂CO₃) rather than potassium or sodium bases significantly enhances the nucleophilicity of the carboxylate. The large ionic radius and low charge density of the Cs⁺ cation result in a loose ion pair in polar aprotic solvents (like DMF), generating a highly reactive, "naked" carboxylate anion[1]. The use of cesium carbonate and a catalytic amount of iodide in warm DMF is a highly practical method for preparing substituted benzyl esters via nucleophilic substitution[2].
-
Finkelstein Activation: Benzyl chlorides are moderately reactive electrophiles. The addition of a catalytic amount of Tetrabutylammonium iodide (TBAI) initiates an in situ Finkelstein reaction. The soluble iodide ions displace the benzylic chloride to form a transient benzyl iodide intermediate, drastically reducing reaction times and suppressing side reactions[3]. Because iodide is a vastly superior leaving group, this intermediate undergoes rapid SN2 attack by the carboxylate.
Reaction Workflow & Pathway
Experimental Protocol (10 mmol Scale)
This protocol is designed as a self-validating system, incorporating distinct visual and analytical checkpoints to ensure reaction fidelity.
Reagents & Materials
-
Carboxylic Acid Substrate: 10.0 mmol (1.0 eq)
-
3,5-Dichloro-4-methylbenzyl chloride: 11.0 mmol (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃): 15.0 mmol (1.5 eq) - Must be oven-dried at 120 °C overnight.
-
Tetrabutylammonium iodide (TBAI): 1.0 mmol (0.1 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF), 20 mL
Step-by-Step Methodology
-
Nucleophile Pre-Activation:
-
Charge an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar with the carboxylic acid (10.0 mmol) and anhydrous DMF (15 mL) under a nitrogen atmosphere.
-
Add finely powdered, dry Cs₂CO₃ (15.0 mmol) in one portion.
-
Causality & Checkpoint: Stir the suspension at room temperature for 30 minutes. This pre-forms the highly nucleophilic cesium carboxylate salt before introducing the electrophile, entirely preventing competitive solvolysis of the benzyl chloride. Effervescence (CO₂ release) may be observed depending on the acidity of the substrate.
-
-
In Situ Finkelstein Initiation:
-
Add TBAI (1.0 mmol) to the stirring suspension. The mixture may take on a very faint yellow tint due to trace iodide oxidation.
-
-
Electrophile Addition:
-
Dissolve 3,5-Dichloro-4-methylbenzyl chloride (11.0 mmol) in the remaining 5 mL of anhydrous DMF.
-
Add this solution dropwise to the reaction flask over 10 minutes via a syringe pump or addition funnel.
-
Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, favoring the desired cross-coupling SN2 attack over potential homocoupling or degradation pathways.
-
-
Reaction Execution & Monitoring:
-
Equip the flask with a reflux condenser and heat the mixture to 60 °C using an oil bath.
-
Validation Checkpoint: Monitor the reaction via TLC (typically 4:1 Hexanes/EtOAc, UV detection at 254 nm). The starting benzyl chloride (Rf ~0.7) should be consumed within 2–4 hours, replaced by a new, distinct UV-active product spot.
-
-
Quenching and Self-Validating Workup:
-
Cool the reaction mixture to room temperature. Quench by pouring into 50 mL of ice-cold deionized water.
-
Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Causality & Checkpoint: Wash the combined organic layers sequentially with:
-
Saturated NaHCO₃ (30 mL): Removes any trace unreacted carboxylic acid.
-
10% Aqueous Na₂S₂O₃ (30 mL): Reduces any I₂ formed from TBAI oxidation. Visual Validation: The organic layer must transition from a yellow tint to completely colorless.
-
Brine (3 x 30 mL): The high volume of brine washing is critical to partition the DMF out of the organic layer and into the aqueous phase.
-
-
-
Isolation:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3,5-dichloro-4-methylbenzyl ester. Purify via flash column chromatography if necessary.
-
Quantitative Data: Reaction Optimization
The following table summarizes the optimization metrics that led to the finalized protocol, demonstrating the critical nature of the base and catalyst selection.
| Entry | Base (1.5 eq) | Catalyst (0.1 eq) | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | K₂CO₃ | None | MeCN | 80 | 12 | 45% |
| 2 | K₂CO₃ | KI | DMF | 60 | 8 | 72% |
| 3 | Cs₂CO₃ | None | DMF | 60 | 6 | 68% |
| 4 | Cs₂CO₃ | TBAI | DMF | 60 | 3 | >95% |
Table 1: Optimization of reaction parameters for the esterification of 3,5-Dichloro-4-methylbenzyl chloride. Entry 4 represents the optimal conditions described in the protocol.
Troubleshooting & Quality Control
-
Issue: Formation of 3,5-dichloro-4-methylbenzyl alcohol byproduct.
-
Diagnostic: Observed via LC-MS (M+H corresponding to the alcohol) or a highly polar spot on TLC.
-
Causality & Solution: This is strictly the result of hydrolysis caused by water acting as a competing nucleophile. Ensure the DMF is strictly anhydrous (stored over 3Å molecular sieves) and the Cs₂CO₃ is thoroughly oven-dried, as it is highly hygroscopic.
-
-
Issue: Persistent yellow tint in the final isolated product.
-
Diagnostic: Visual inspection of the concentrated oil/solid.
-
Causality & Solution: Incomplete removal of iodine species generated from the TBAI catalyst. Ensure vigorous biphasic stirring during the 10% Sodium Thiosulfate (Na₂S₂O₃) wash step until the organic layer is visibly colorless.
-
-
Issue: Broad peaks in ¹H-NMR near 1.0, 1.4, 1.6, and 3.2 ppm.
-
Diagnostic: NMR contamination.
-
Causality & Solution: These peaks correspond to residual tetrabutylammonium salts from the TBAI catalyst. If they persist after the aqueous workup, pass the crude material through a short silica gel plug eluting with 10% EtOAc in Hexanes to trap the highly polar ammonium salts.
-
References
-
Ye, D., Liu, Z., Chen, H., & Lei, C. (2019). 1. ResearchGate.
-
Zhu, J. et al. (2002). 2. The Journal of Organic Chemistry, ACS Publications.
-
Wu, X. et al. (2017). 3. D-NB.info.
Sources
protocol for nucleophilic acyl substitution with 3,5-Dichloro-4-methylbenzyl chloride
Application Note & Technical Guide
Part 1: Executive Summary & Mechanistic Distinction
The "Acyl" vs. "Benzylic" Distinction
Critical Clarification: The user prompt specifies "Nucleophilic Acyl Substitution." It is vital to distinguish between 3,5-Dichloro-4-methylbenzyl chloride (the subject) and 3,5-Dichloro-4-methylbenzoyl chloride .
-
Benzoyl Chloride (
): Undergoes Nucleophilic Acyl Substitution to form amides/esters directly. -
Benzyl Chloride (
): Undergoes Nucleophilic Benzylic Substitution ( / ).
This guide focuses on the Benzyl Chloride derivative (
Chemical Profile[1][2][3][4][5][6][7][8][9][10]
-
Compound: 3,5-Dichloro-4-methylbenzyl chloride[1]
-
Role: Electrophilic Alkylating Agent.
-
Reactivity: The 3,5-dichloro substitution pattern (meta-EWG) increases the electrophilicity of the benzylic carbon relative to unsubstituted benzyl chloride, making it highly reactive toward nucleophiles. The 4-methyl group (para-EDG) provides slight stabilization to any developing carbocation character, but the reaction is predominantly
driven by the electron-deficient ring. -
Key Applications: Synthesis of agrochemicals (e.g., Zoxamide intermediates), protease inhibitors, and lipophilic drug scaffolds.
Part 2: Mechanistic Logic & Signaling Pathways
The reaction of 3,5-Dichloro-4-methylbenzyl chloride with a nucleophile (Nu⁻) follows a concerted
Diagram 1: Reaction Mechanism & Pathway Selection
Caption: Mechanistic pathway for nucleophilic substitution. The electron-deficient ring accelerates nucleophilic attack while requiring strict moisture control to prevent hydrolysis.
Part 3: Experimental Protocols
Protocol A: Benzylation of Carboxylic Acids (Ester Synthesis)
Target: Creating a benzyl ester from a carboxylic acid.[2] This is the closest equivalent to "acyl substitution" using this reagent.
Rationale: The 3,5-dichloro ring makes the resulting ester more resistant to oxidative metabolism than standard benzyl esters, a desirable trait in drug design.
Materials
-
Electrophile: 3,5-Dichloro-4-methylbenzyl chloride (1.0 equiv)
-
Nucleophile: Carboxylic Acid substrate (1.1 equiv)[3]
-
Base: Potassium Carbonate (
), anhydrous (1.5 equiv) -
Solvent: DMF (N,N-Dimethylformamide) or Acetone (dry).
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Finkelstein condition to accelerate reaction.
Step-by-Step Methodology
-
Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (concentration ~0.5 M).
-
Deprotonation: Add anhydrous
(1.5 equiv). Stir at Room Temperature (RT) for 15 minutes to generate the carboxylate anion.-
Note: Gas evolution (
) may occur. Ensure venting.
-
-
Addition: Add 3,5-Dichloro-4-methylbenzyl chloride (1.0 equiv) dropwise.
-
Optimization: If the chloride is sluggish, add 10 mol% KI. This converts the benzyl chloride to the more reactive benzyl iodide in situ.
-
-
Reaction: Stir at 60°C for 4–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc). The benzyl chloride spot (
usually high) should disappear.
-
-
Workup:
-
Cool to RT.
-
Dilute with EtOAc (5x reaction volume).
-
Wash with Water (3x) to remove DMF.
-
Wash with Brine (1x).
-
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallization (from EtOH) is often possible due to the high crystallinity imparted by the chloro/methyl groups. Otherwise, flash chromatography.
Protocol B: Benzylation of Amines (N-Alkylation)
Target: Synthesis of secondary/tertiary amines.
Rationale: The electron-withdrawing chlorines reduce the basicity of the resulting amine slightly, potentially improving metabolic stability.
Materials
-
Electrophile: 3,5-Dichloro-4-methylbenzyl chloride (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Base: DIPEA (Diisopropylethylamine) or
(2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DCM.
Step-by-Step Methodology
-
Preparation: Dissolve the Amine (1.2 equiv) and DIPEA (2.0 equiv) in MeCN.
-
Addition: Cool solution to 0°C (ice bath). Add 3,5-Dichloro-4-methylbenzyl chloride (1.0 equiv) slowly to prevent exotherm-induced dialkylation.
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Self-Validating Step: If a white precipitate forms (Amine-HCl salt), the reaction is proceeding.
-
-
Quench: Add saturated
. -
Extraction: Extract with DCM. Wash organic layer with water.[4]
-
Purification: Column chromatography (DCM/MeOH gradient).
Part 4: Data Presentation & Troubleshooting
Optimization Table: Solvent & Base Effects
| Variable | Condition | Outcome | Recommendation |
| Solvent | DMF | Fast rate, hard to remove | Use for sluggish nucleophiles (e.g., steric hindrance). |
| Solvent | Acetone | Slower rate, easy workup | Preferred for standard carboxylates. |
| Base | Heterogeneous, gentle | Standard for esters. | |
| Base | NaH | Strong, fast | Use only for weak nucleophiles (e.g., amides/indoles). |
| Catalyst | TBAI (Tetrabutylammonium iodide) | Phase Transfer | Essential if using biphasic solvents (DCM/Water). |
Diagram 2: Purification Decision Tree
Caption: Workflow for isolating the benzylated product based on physical state.
Part 5: Safety & Handling (Lachrymator Warning)
Hazard Class: 3,5-Dichloro-4-methylbenzyl chloride is a potent Lachrymator (tear-inducing agent) and Corrosive .
-
Engineering Controls: All weighing and transfers must occur inside a functioning fume hood.
-
Neutralization: Spills should be treated with dilute ammonia or 10% NaOH to hydrolyze the chloride before cleaning.
-
PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.
Part 6: References
-
BenchChem. (n.d.). 3,5-Dichloro-4-methylbenzoyl chloride Reactivity and Applications. Retrieved from
-
Fisher Scientific. (2024). Safety Data Sheet: 4-Methylbenzyl chloride derivatives. Retrieved from
-
Google Patents. (2010). CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride.[5] Retrieved from
-
National Institutes of Health (NIH). (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules. PMC7288632. Retrieved from
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution of Benzyl Halides. Retrieved from
Sources
- 1. 3,5-Dichloro-4-methylbenzoyl chloride | 113485-46-4 | Benchchem [benchchem.com]
- 2. US20030233008A1 - Process for the preparation of carboxylic benzyl esters - Google Patents [patents.google.com]
- 3. DE10226040A1 - Process for the preparation of carboxylic acid benzyl esters - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride - Google Patents [patents.google.com]
Application Note: Synthesis of Zoxamide via Oxidative Carbonylation of 3,5-Dichloro-4-methylbenzyl Chloride
This Application Note is structured as a comprehensive technical guide for the synthesis of Zoxamide, specifically utilizing 3,5-Dichloro-4-methylbenzyl chloride as the primary starting material. This route emphasizes the valorization of benzylic chloride intermediates into high-value benzamide fungicides.
Executive Summary
Zoxamide (3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide) is a benzamide fungicide widely used for the control of Oomycete pathogens, particularly Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew).[1] Its mechanism of action involves the inhibition of nuclear division by binding to beta-tubulin.
This protocol details a robust synthetic route starting from 3,5-Dichloro-4-methylbenzyl chloride . Unlike standard industrial routes that may start from p-toluic acid, this method addresses the utilization of chlorinated benzylic precursors. The process involves a three-phase workflow:
-
Oxidative Transformation: Conversion of the benzyl chloride to the corresponding benzoic acid.
-
Activation: Generation of the benzoyl chloride intermediate.
-
Amidation: Coupling with the chiral amine salt to yield Zoxamide.
Retrosynthetic Analysis & Pathway Design
The synthesis is designed to convert the benzylic chloride functionality into a benzamide linkage. The critical challenge is the efficient oxidation of the chloromethyl group to a carboxylic acid without affecting the aryl methyl group or the chlorine substituents.
Chemical Pathway Diagram
Figure 1: Step-wise synthetic pathway from benzylic chloride precursor to Zoxamide.
Experimental Protocols
Phase 1: Preparation of 3,5-Dichloro-4-methylbenzoic Acid
Rationale: The starting material contains a chloromethyl group (-CH₂Cl). Direct oxidation to the acid is possible but can be erratic. A two-step sequence (Hydrolysis
Step 1.1: Hydrolysis to Benzyl Alcohol
-
Reagents: 3,5-Dichloro-4-methylbenzyl chloride (1.0 eq), NaOH (10% aq. solution), Tetrabutylammonium bromide (TBAB, 0.05 eq - Phase Transfer Catalyst).
-
Solvent: Water/Toluene (biphasic).
Protocol:
-
Charge a 500 mL round-bottom flask with 3,5-Dichloro-4-methylbenzyl chloride (20.95 g, 100 mmol) and Toluene (100 mL).
-
Add TBAB (1.6 g) followed by 10% NaOH solution (120 mL).
-
Heat the mixture to reflux (approx. 90-100°C) with vigorous stirring for 4-6 hours.
-
Monitor reaction progress via TLC (Hexane:EtOAc 8:2). Disappearance of the starting material (
) and appearance of the alcohol ( ) indicates completion. -
Workup: Cool to room temperature. Separate the organic layer.[2][3][4] Extract the aqueous layer with Toluene (2 x 50 mL). Combine organics, wash with brine, and concentrate in vacuo to yield crude 3,5-Dichloro-4-methylbenzyl alcohol .
Step 1.2: Oxidation to Benzoic Acid
-
Reagents: Crude Alcohol (from 1.1), Potassium Permanganate (KMnO₄, 2.5 eq).
-
Solvent: Water/Pyridine (or t-Butanol/Water).
Protocol:
-
Suspend the crude alcohol in water (200 mL). Add Pyridine (10 mL) to aid solubility.
-
Heat to 70°C.
-
Add KMnO₄ (39.5 g, 250 mmol) portion-wise over 1 hour. Caution: Exothermic reaction.
-
Stir at 80°C for 3 hours. The purple color should fade to a brown manganese dioxide precipitate.
-
Workup: Filter the hot mixture through a Celite pad to remove MnO₂. Wash the pad with hot water.
-
Acidify the filtrate with conc. HCl to pH 1-2. The 3,5-Dichloro-4-methylbenzoic acid will precipitate as a white solid.[5]
-
Filter, wash with cold water, and dry in a vacuum oven at 50°C.
-
Target Yield: 85-90% (over 2 steps).
-
Melting Point: 187-189°C [1].
-
Phase 2: Activation (Acid Chloride Synthesis)
Rationale: Carboxylic acids are poor electrophiles for amide bond formation. Conversion to the acid chloride using Thionyl Chloride is the industry standard for steric activation.
-
Reagents: 3,5-Dichloro-4-methylbenzoic acid (10 g, 48.8 mmol), Thionyl Chloride (SOCl₂, 10 mL, excess), DMF (3 drops).
Protocol:
-
In a dry flask equipped with a reflux condenser and a drying tube (CaCl₂), place the dried acid.
-
Add Thionyl Chloride carefully. Add DMF (catalyst).
-
Heat to reflux (75°C) for 2-3 hours until gas evolution (HCl/SO₂) ceases.
-
Purification: Distill off excess SOCl₂ under reduced pressure.
-
Add dry Toluene (20 mL) and distill again to azeotrope trace SOCl₂.
-
The residue is 3,5-Dichloro-4-methylbenzoyl chloride , used directly in the next step.
Phase 3: Coupling (Zoxamide Formation)
Rationale: The final step involves a Schotten-Baumann type coupling between the acid chloride and the specific chiral amine salt.
-
Reagents:
-
Acid Chloride (from Phase 2, approx. 48 mmol).
-
Amine Salt: 3-Amino-1-chloro-3-methylpentan-2-one hydrochloride (9.0 g, 48 mmol) [2].
-
Base: Triethylamine (TEA, 2.2 eq) or Sodium Carbonate.
-
-
Solvent: Dichloromethane (DCM) (anhydrous).
Protocol:
-
Dissolve the Amine Salt in dry DCM (100 mL) in a reaction flask cooled to 0°C.
-
Add Triethylamine (14.8 mL, 106 mmol) dropwise. Stir for 15 mins to liberate the free amine.
-
Dissolve the Acid Chloride in DCM (30 mL) and add it dropwise to the amine solution, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Wash the reaction mixture with:
-
1N HCl (50 mL) – removes unreacted amine.
-
Sat. NaHCO₃ (50 mL) – removes unreacted acid.
-
Brine (50 mL).
-
-
Dry over anhydrous MgSO₄ and concentrate to dryness.
-
Crystallization: Recrystallize the crude solid from Methanol/Water or Ethyl Acetate/Hexane to obtain pure Zoxamide .
Analytical Characterization & QC
Key Specification Table
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity | > 98.0% | HPLC (C18, ACN:Water) |
| Melting Point | 159 - 161°C | Capillary Method |
| Identity (IR) | 1650 cm⁻¹ (Amide C=O) | FTIR |
| Moisture | < 0.5% | Karl Fischer |
HPLC Method (Reverse Phase)
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [60:40].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm.
-
Retention Time: Zoxamide elutes at approx. 8-10 min; Acid impurity elutes earlier.
Safety & Handling (HSE)
-
Benzyl Chlorides: 3,5-Dichloro-4-methylbenzyl chloride is a potent lachrymator and skin irritant. All operations in Phase 1 (Step 1.1) must be conducted in a functioning fume hood.
-
Thionyl Chloride: Reacts violently with water releasing HCl and SO₂ gases. Use a caustic scrubber for exhaust gases.
-
Zoxamide: While generally low acute toxicity (Class IV), it is a skin sensitizer. Standard PPE (gloves, goggles, lab coat) is mandatory [3].
References
-
BenchChem. (2025).[6] 3,5-Dichloro-4-methylbenzoic acid Properties and Synthesis. Retrieved from
-
PubChem. (2023). 3-Amino-1-chloro-3-methylpentan-2-one hydrochloride.[7][8] National Library of Medicine. Retrieved from
-
U.S. EPA. (2001).[9] Pesticide Fact Sheet: Zoxamide. Office of Prevention, Pesticides and Toxic Substances.[9] Retrieved from
-
ChemicalBook. (2024). Synthesis of 3,5-Dichloro-4-methylbenzoic acid from p-toluic acid. Retrieved from
-
Dow AgroSciences. (2013).[10] Patents related to Zoxamide and Pyridine derivatives. (Contextual reference for industrial applicability). Retrieved from
Sources
- 1. Zoxamide | C14H16Cl3NO2 | CID 122087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,5-Dichloro-4-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]
- 5. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-Amino-1-chloro-3-methylpentan-2-one hydrochloride | C6H13Cl2NO | CID 18372002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Amino-1-chloro-3-methylpentan-2-one hydrochloride | C6H13Cl2NO | CID 18372002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. www3.epa.gov [www3.epa.gov]
- 10. patentworth.ai [patentworth.ai]
Strategic Synthesis of the 3,5-Dichloro-4-methylbenzoyl Moiety: A Scalable Protocol for Drug Discovery
Abstract & Strategic Importance
The 3,5-dichloro-4-methylbenzoyl moiety is a privileged substructure in medicinal chemistry, serving as a critical pharmacophore in therapeutics such as Lifitegrast (integrin antagonist) and various HIV integrase inhibitors.
The structural value of this moiety lies in its "Goldilocks" physicochemical profile :
-
Steric Bulk: The orthogonal chlorine atoms restrict rotation around the amide/ester bond, locking the bioactive conformation.
-
Lipophilicity: The halogenation increases
, improving membrane permeability compared to the non-chlorinated analog. -
Metabolic Stability: The 4-methyl group is sterically shielded by the flanking chlorines, retarding benzylic oxidation by cytochrome P450 enzymes (specifically CYP3A4), a common clearance pathway for toluyl derivatives.
This guide provides a high-fidelity, scalable protocol for synthesizing the parent acid (3,5-dichloro-4-methylbenzoic acid ) and its activated acyl chloride, emphasizing the suppression of radical side-chain chlorination.
Retrosynthetic Logic & Mechanism
The synthesis relies on the principle of Cooperative Directing Effects .
-
The Substrate:
-Toluic acid (4-methylbenzoic acid).[1][2] -
The Methyl Group: An ortho/para director. It activates positions 2 and 6 (relative to itself).
-
The Carboxyl Group: A meta director. It deactivates the ring but directs incoming electrophiles to positions 3 and 5 (relative to itself).
In the
Critical Challenge: Preventing benzylic chlorination .
-
Ionic Mechanism (Desired): Favored by Lewis acids (
, ) and darkness. Leads to ring substitution.[3] -
Radical Mechanism (Undesired): Favored by heat, light (UV), and absence of Lewis acids. Leads to
-chlorination of the methyl group (forming chloromethyl/dichloromethyl species).
Pathway Visualization
Caption: Reaction pathway illustrating the ionic route (blue) vs. the avoided radical route (dotted grey).
Experimental Protocols
Protocol A: Nuclear Chlorination of -Toluic Acid
Objective: Synthesis of 3,5-dichloro-4-methylbenzoic acid. Scale: 100 mmol (approx. 13.6 g input).[2]
Materials
- -Toluic acid (13.6 g, 100 mmol)
-
Aluminum Chloride (
), anhydrous (33.3 g, 250 mmol) [Lewis Acid Catalyst] -
Dichloromethane (DCM), anhydrous (150 mL)
-
Chlorine gas (
) OR Sulfuryl Chloride ( )-
Note: While
gas is the industrial standard, Sulfuryl Chloride is often preferred in bench-scale applications for precise stoichiometry.
-
Step-by-Step Methodology
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel (or gas inlet tube), and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl/SO2 off-gas.
-
Solvation: Charge the flask with
-toluic acid (13.6 g) and DCM (150 mL). Stir until suspended. -
Catalyst Addition (Exothermic): Cool the mixture to 0–5°C using an ice/salt bath. Add
(33.3 g) portion-wise over 20 minutes.-
Why: Controlling the temperature prevents the reaction from initiating prematurely or too vigorously.
-
-
Chlorination:
-
Option A (Gas): Bubble
gas slowly into the mixture while maintaining temperature <10°C.[2] -
Option B (Liquid Reagent): Add Sulfuryl Chloride (28.3 g, 210 mmol) dropwise over 45 minutes.
-
-
Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 12–16 hours.
-
Monitoring: Check by HPLC or TLC. The intermediate (monochloro) appears first. The reaction is complete when the starting material is <1% and the monochloro intermediate is <2%.
-
-
Quench: Pour the reaction mixture slowly into a beaker containing 300 g of crushed ice and 50 mL concentrated HCl.
-
Caution: Violent hydrolysis of excess
.
-
-
Isolation:
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer with Ethyl Acetate (
mL). -
Combine organic layers, wash with Brine, and dry over
.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-
-
Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from Methanol or Acetic Acid/Water (4:1) .
-
Target Yield: 80–85%
-
Appearance: White to off-white crystalline solid.
-
Protocol B: Activation to Acyl Chloride
Objective: Synthesis of 3,5-dichloro-4-methylbenzoyl chloride. Prerequisite: Product from Protocol A must be dry (water reacts with thionyl chloride).
Step-by-Step Methodology
-
Setup: 250 mL round-bottom flask with magnetic stir bar and reflux condenser (vented to scrubber).
-
Charging: Add 3,5-dichloro-4-methylbenzoic acid (10.0 g, 48.8 mmol).
-
Reagent: Add Thionyl Chloride (
) (30 mL, excess). -
Catalysis: Add 2–3 drops of anhydrous DMF.
-
Reaction: Heat to reflux (approx. 75–80°C) for 2–3 hours. The suspension should become a clear solution.
-
Workup:
-
Distill off excess
under reduced pressure (rotary evaporator with a base trap). -
Azeotropic Drying: Add 20 mL dry Toluene and evaporate again. Repeat twice. This removes trace thionyl chloride which can interfere with subsequent couplings.
-
-
Storage: Use immediately or store under Argon/Nitrogen.
Analytical Validation & Specifications
Data Summary Table
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Melting Point | 187–189°C | Capillary MP |
| HPLC Purity | > 98.5% | C18 Column, ACN/Water gradient |
| 400 MHz | ||
| Mass Spec (ESI-) | [M-H] | Negative Ion Mode |
NMR Interpretation[3]
- 7.98 (s, 2H): The aromatic protons at positions 2 and 6. The singlet multiplicity confirms the symmetry of the molecule (equivalence of the protons) and the successful substitution at both 3 and 5 positions.
- 2.45 (s, 3H): The methyl group. A shift from ~2.35 (toluene) to 2.45 indicates the electron-withdrawing influence of the ortho-chlorines.
Troubleshooting & Decision Logic
Caption: Decision tree for quality control of the intermediate acid.
References
-
Google Patents. (2015). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.[4][7] Retrieved March 5, 2026, from
-
PubChem. (n.d.). 3,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2.[8][9] National Library of Medicine. Retrieved March 5, 2026, from [Link]
-
Organic Syntheses. (1941).[10] p-Toluic Acid Preparation (Foundational Method). Org. Synth. Coll. Vol. 1, 375. Retrieved March 5, 2026, from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 3,5-Dichloro-4-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and Application of 3,5-dichlorobenzoic acid_Chemicalbook [chemicalbook.com]
- 4. CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 5. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]
- 8. 3,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 18533234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: 3,5-Dichloro-4-methylbenzyl Chloride Synthesis
The following technical guide is structured as a specialized support resource for process chemists and researchers working with halogenated aromatic intermediates.
Executive Summary & Molecule Profile
Target Molecule: 3,5-Dichloro-4-methylbenzyl chloride
CAS: 1806288-53-8 (General analog ref) / Note: Often referenced as an intermediate for Zoxamide metabolites or specialized ligands.
Core Synthesis Route: Radical chlorination of 2,6-dichloro-p-xylene (also known as 1,3-dichloro-2,5-dimethylbenzene) using
This synthesis relies on the steric differentiation between the two methyl groups on the precursor ring. The target methyl group is flanked by hydrogen atoms (positions 2,6 relative to the methyl), while the "protected" methyl group is flanked by chlorine atoms (positions 3,5). Successful synthesis depends on exploiting this steric hindrance to achieve regioselectivity.
Impurity Profiling & Identification
The following table categorizes the most frequent impurities encountered during HPLC/GC analysis of the crude reaction mixture.
| Impurity Name | Structure Description | Origin / Cause | Relative Retention (Hypothetical) |
| Impurity A (SM) | 2,6-Dichloro-p-xylene | Unreacted Starting Material | 0.8 (Early eluter) |
| Impurity B (Benzal) | 3,5-Dichloro-4-methylbenzal chloride | Over-chlorination (Geminal) | 1.2 (Later eluter) |
| Impurity C (Isomer) | 2,6-Dichloro-4-methylbenzyl chloride | Regio-isomer (Hindered methyl reaction) | 0.95 (Close to Target) |
| Impurity D (Bis) | Chlorination of both methyl groups | 1.3 (Late eluter) | |
| Impurity E (Alcohol) | 3,5-Dichloro-4-methylbenzyl alcohol | Hydrolysis (Moisture ingress) | 0.5 (Polar, Early) |
| Impurity F (Dimer) | Bibenzyl derivative | Wurtz-type radical coupling | 1.5+ (Very late) |
Visualizing the Reaction Landscape
The following diagram maps the kinetic pathways leading to the target and its primary impurities. Understanding these nodes is critical for troubleshooting.
Caption: Kinetic map showing the competition between the desired unhindered substitution (Green) and parasitic over-chlorination or steric-violation pathways (Red/Yellow).
Troubleshooting Guide (Q&A)
Scenario 1: "My HPLC shows a persistent peak just after the product (Impurity B). Recrystallization isn't removing it."[1]
Diagnosis: You are dealing with the Benzal Chloride impurity (gem-dichloro). This forms when the reaction proceeds too far. Because the chloromethyl group is electron-withdrawing, it actually deactivates the position toward electrophilic attack, but in radical chains, the benzylic radical is still accessible.
Root Cause:
-
Stoichiometry: Using >1.05 equivalents of chlorinating agent.[1][2]
-
Reaction Time: Letting the reaction "cook" too long to consume all Starting Material (SM).
Corrective Protocol:
-
The "95% Rule": Do not aim for 100% conversion. Stop the reaction when 3-5% of SM remains. It is far easier to remove non-polar SM (via distillation or hexane wash) than to separate the chemically similar benzal impurity.
-
Reagent Dosing: If using Sulfuryl Chloride (
), add it dropwise over 2 hours. A high instantaneous concentration favors over-chlorination.
Scenario 2: "I see a split peak or shoulder on the main peak (Impurity C)."
Diagnosis: This is likely the Regio-isomer (2,6-Dichloro-4-methylbenzyl chloride), where chlorination occurred at the sterically hindered methyl group (between the two chlorines).
Root Cause:
-
Temperature Spikes: Higher temperatures reduce selectivity. While the hindered position is disfavored, high energy overcomes the steric barrier.
-
Initiator Aggressiveness: Using a highly reactive radical source at elevated temperatures.
Corrective Protocol:
-
Temperature Control: Lower your reaction temperature by 10°C. If refluxing in
(77°C), consider a lower boiling solvent or controlled external heating. -
Solvent Switch: Use benzene or chlorobenzene (if permissible) to exploit the "solvent cage" effect which can enhance radical selectivity, though standard practice usually relies on
or cyclohexane.
Scenario 3: "The product turns cloudy and acidic upon storage (Impurity E)."
Diagnosis: Hydrolysis is converting your benzyl chloride to Benzyl Alcohol and HCl.[3] The 3,5-dichloro substitution makes the benzylic carbon somewhat electron-deficient, but it remains susceptible to nucleophilic attack by water.
Corrective Protocol:
-
Workup: Avoid prolonged aqueous washes. Use cold
rapidly. -
Storage: Store over activated 4Å molecular sieves. Add a stabilizer like propylene oxide (0.5% w/w) if the protocol permits, as it scavenges HCl which catalyzes further degradation (autocatalytic hydrolysis).
Validated Experimental Protocols
Protocol A: Optimized Radical Chlorination
Objective: Minimize Benzal and Isomer formation.
-
Setup: Flame-dried 3-neck flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Charge:
-
10.0 g 2,6-Dichloro-p-xylene (SM).
-
50 mL Anhydrous
(or Trifluoromethylbenzene for a greener alternative). -
0.1 g AIBN (Azobisisobutyronitrile) - Dissolved in minimum solvent.
-
-
Process:
-
Heat mixture to gentle reflux (approx. 75-80°C).
-
Crucial Step: Add 1.05 eq of Sulfuryl Chloride (
) dropwise over 120 minutes . -
Why? Slow addition keeps the radical concentration low, favoring mono-chlorination over poly-chlorination.
-
-
Monitoring: Sample every 30 mins. Stop when SM < 5% (by GC/HPLC area).
-
Workup: Cool to 0°C. Filter off any succinimide byproducts (if NCS used) or wash rapidly with cold water/brine. Dry over
. -
Purification:
Protocol B: Purification of Contaminated Batches
Objective: Salvage material with high Benzal impurity.
-
Distillation: The boiling point difference between the mono-chloride and di-chloride (benzal) is often sufficient for separation under high vacuum (<1 mmHg).
-
Chemical Washing (Alternative):
-
Reflux the crude mixture with a mild amine (e.g., diethylamine) for 1 hour? Caution: This converts the benzyl chloride to amine.
-
Better approach: Sommelet reaction conditions suggest hexamine forms salts with benzyl halides but not easily with benzal halides. However, this is destructive.
-
Recommendation: Stick to fractional distillation or repeated recrystallization from non-polar solvents (Pentane/Hexane) where the more polar benzal impurity may have different solubility limits.
-
References
- Google Patents. (2010). Method for preparing 3,5-dichlorobenzyl chloride (CN101643385A).
-
Oxford Academic. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis. Journal of Chromatographic Science. Retrieved from [Link]
-
Scientific Update. (2021). A radical approach to C-H chlorination. Retrieved from [Link]
Sources
Technical Support Center: Purification of 3,5-Dichloro-4-methylbenzyl Chloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3,5-Dichloro-4-methylbenzyl chloride. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to address common challenges encountered during its isolation from complex reaction mixtures.
I. Troubleshooting Guide: Navigating Purification Challenges
This section addresses specific issues that may arise during the purification of 3,5-Dichloro-4-methylbenzyl chloride, offering causative explanations and actionable solutions.
Problem 1: Persistent Oily or Gummy Product After Initial Isolation
-
Question: My isolated 3,5-Dichloro-4-methylbenzyl chloride is an oil or a sticky solid, not the expected crystalline material. What is causing this, and how can I fix it?
-
Answer: This is a common issue and typically points to the presence of several impurities that depress the melting point of the final product.
-
Causality: The most likely culprits are residual solvents, unreacted starting materials (e.g., 3,5-dichloro-4-methylbenzoic acid or 3,5-dichloro-4-methylbenzyl alcohol), or side-products from the chlorination reaction. Benzyl chlorides, in general, can be contaminated with benzaldehyde, benzyl alcohol, and various chlorinated toluene derivatives.[2][3] The synthesis of the related 3,5-dichlorobenzyl chloride from 3,5-dichlorobenzyl alcohol using thionyl chloride can result in a light yellow solid that requires recrystallization.[4]
-
Solution Workflow:
-
Solvent Removal: Ensure all volatile solvents are thoroughly removed under reduced pressure. For higher boiling point solvents like DMF, which is sometimes used as a catalyst in chlorination reactions, a high-vacuum distillation or azeotropic removal with a solvent like toluene might be necessary.[1][5]
-
Aqueous Work-up: If not already performed, a diligent aqueous work-up is crucial. Washing the crude product with a dilute sodium bicarbonate solution will remove acidic impurities like residual 3,5-dichloro-4-methylbenzoic acid or hydrochloric acid. A subsequent wash with brine will help to remove water from the organic layer.
-
Recrystallization: This is the most effective method for removing non-volatile impurities and achieving a crystalline product. A detailed protocol is provided in Section III.
-
-
Problem 2: Product Decomposes During Distillation
-
Question: I am attempting to purify my product by distillation, but it appears to be decomposing at higher temperatures. How can I avoid this?
-
Answer: Benzyl chlorides can be thermally labile, especially in the presence of impurities that can catalyze decomposition.
-
Causality: The presence of acidic or metallic impurities can significantly lower the decomposition temperature of benzyl chlorides. The chloromethyl group can also be susceptible to elimination or polymerization reactions at elevated temperatures.
-
Solution Workflow:
-
Vacuum Distillation: Perform the distillation under high vacuum to lower the boiling point of the product, thereby reducing the thermal stress.
-
Pre-treatment: Before distillation, wash the crude product with a dilute base (e.g., sodium bicarbonate) and water to remove any acidic impurities. Ensure the material is thoroughly dried before heating.
-
Fractional Distillation: Employing a fractional distillation column (e.g., a Vigreux column) will allow for better separation of the desired product from lower and higher boiling impurities at a lower overall temperature.[6]
-
Alternative Purification: If thermal decomposition remains an issue, consider non-thermal purification methods such as column chromatography or recrystallization.
-
-
Problem 3: Low Purity Confirmed by Analytical Methods (HPLC, GC-MS)
-
Question: My analytical data (HPLC, GC) shows several impurity peaks. What are the likely identities of these impurities and how can I remove them?
-
Answer: The identity of impurities will depend on the synthetic route used. However, some common side-products can be anticipated.
-
Causality and Identification:
-
Isomeric Impurities: Depending on the starting material and chlorination method, you may have other dichlorinated or monochlorinated isomers. For instance, the synthesis of benzyl chlorides can sometimes yield a mixture of isomers.[7]
-
Over-chlorination Products: Dichloromethyl or trichloromethyl species can form if the reaction conditions are too harsh.
-
Unreacted Starting Material: The starting toluene derivative may be present.
-
Oxidation Products: 3,5-Dichloro-4-methylbenzaldehyde or the corresponding benzoic acid could be present due to oxidation.
-
-
Solution Workflow:
-
Chromatographic Purification: Flash column chromatography on silica gel is an effective method for separating compounds with different polarities.[8] A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is a good starting point.
-
Recrystallization: This technique is excellent for removing impurities that have different solubilities than the target compound.[9] Experimenting with different solvent systems is key.
-
HPLC Analysis: High-performance liquid chromatography (HPLC) can be used to analyze for impurities such as benzaldehyde, benzyl alcohol, and various chloro-derivatives of toluene.[2][3] A reverse-phase (RP) HPLC method with a mobile phase of acetonitrile and water is often suitable.[7][10]
-
-
II. Frequently Asked Questions (FAQs)
-
Q1: What is the expected appearance and physical state of pure 3,5-Dichloro-4-methylbenzyl chloride?
-
A1: Pure 3,5-Dichloro-4-methylbenzyl chloride is expected to be a crystalline solid at room temperature. Its melting point will be sharp. The color should be white to off-white.
-
-
Q2: What are the best storage conditions for 3,5-Dichloro-4-methylbenzyl chloride?
-
Q3: What are the primary safety concerns when handling this compound?
-
A3: 3,5-Dichloro-4-methylbenzyl chloride is a lachrymator and is corrosive, causing severe skin burns and eye damage.[11] It is harmful if swallowed.[12][13] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12][14]
-
-
Q4: Which solvents are suitable for recrystallizing 3,5-Dichloro-4-methylbenzyl chloride?
-
A4: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9] Common choices for benzyl chlorides include mixed solvent systems like ethanol/hexane or single solvents like isopropanol.[4] Experimental screening is the best approach to find the optimal solvent or solvent mixture. The compound is generally insoluble in water but soluble in organic solvents like ethanol and ether.[15][16]
-
III. Detailed Experimental Protocols
Protocol 1: Recrystallization of 3,5-Dichloro-4-methylbenzyl Chloride
This protocol provides a general guideline for the purification of 3,5-Dichloro-4-methylbenzyl chloride by recrystallization. The choice of solvent is critical and may require some optimization.
Materials:
-
Crude 3,5-Dichloro-4-methylbenzyl chloride
-
Recrystallization solvent (e.g., isopropanol, ethanol/hexane mixture)
-
Erlenmeyer flasks
-
Heating source (hot plate with stirring)
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude 3,5-Dichloro-4-methylbenzyl chloride in an Erlenmeyer flask. Add the minimum amount of the recrystallization solvent required to dissolve the solid at its boiling point. Add the solvent in small portions while heating and stirring.[17]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Covering the flask can aid in this process.[17]
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[17]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. Further analysis by HPLC or GC-MS can be performed for more rigorous purity confirmation.[17]
Protocol 2: Flash Column Chromatography
This protocol is suitable for separating 3,5-Dichloro-4-methylbenzyl chloride from impurities with different polarities.
Materials:
-
Crude 3,5-Dichloro-4-methylbenzyl chloride
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: Pack a chromatography column with silica gel slurried in the initial, least polar eluent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity (e.g., 100% hexanes) and gradually increasing the polarity (e.g., by adding increasing amounts of ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using thin-layer chromatography (TLC).
-
Analysis: Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Purity Confirmation: Confirm the purity of the isolated product using analytical techniques such as HPLC, GC-MS, and melting point determination.
IV. Visualizations
Caption: General purification workflow for 3,5-Dichloro-4-methylbenzyl chloride.
V. Data Summary
| Property | Value | Source |
| Molecular Formula | C8H7Cl3 | [18] |
| Molecular Weight | 209.50 g/mol | N/A |
| Appearance | White to off-white crystalline solid | General knowledge |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether. | [15][16] |
| Primary Hazards | Corrosive, Lachrymator, Harmful if swallowed | [11][12][13] |
VI. References
-
SIELC Technologies. (2018, February 16). Separation of Benzyl chloride on Newcrom R1 HPLC column. SIELC.
-
ResearchGate. (n.d.). (PDF) Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection.
-
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
-
PubMed. (2009, February 15). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection.
-
Google Patents. (n.d.). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
-
ACG Publications. (2012, October 5). Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan.
-
Benchchem. (n.d.). 3,5-Dichloro-4-methylbenzoyl chloride | 113485-46-4.
-
SciSpace. (n.d.). Analysis of Residual Products in Benzalkonium Chloride by High-Performance Liquid Chromatography.
-
Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
-
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
-
Fisher Scientific. (2017, May 26). SAFETY DATA SHEET.
-
Capot Chemical. (n.d.). MSDS of 3,5-Dichloro-4-methylbenzoyl chloride.
-
PubChemLite. (n.d.). 3,5-dichloro-4-methylbenzyl chloride (C8H7Cl3).
-
Google Patents. (n.d.). CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride.
-
ChemicalBook. (n.d.). Synthesis and Application of 3,5-Dichlorobenzoyl chloride.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
-
Organic Chemicals. (n.d.). 4-Methylbenzyl Chloride CAS 104-82-5.
-
Fisher Scientific. (2011, December 15). SAFETY DATA SHEET.
-
Guidechem. (2023, January 30). How to Synthesize 4-Methylbenzyl Chloride? - FAQ.
-
Benchchem. (n.d.). Technical Support Center: 3,5-Dichlorobenzylmagnesium Chloride Reactions.
-
SIELC Technologies. (2018, February 16). 4-Methylbenzyl chloride.
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution.
-
PrepChem.com. (n.d.). Synthesis of 3,5-dichloro-4-aminobenzoyl chloride.
-
PubChem. (n.d.). 3,5-Dichlorobenzyl chloride | C7H5Cl3 | CID 137880.
-
Benchchem. (n.d.). Protocol for the Recrystallization of 3,5-Difluoro-3'-methylbenzhydrol.
-
Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Chlorobenzyl Chloride in Organic Solvents.
-
SciSpace. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatogra.
-
Sigma-Aldrich. (n.d.). 4-Methylbenzyl chloride 98 104-82-5.
-
Google Patents. (n.d.). CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride.
-
Google Patents. (n.d.). CN105837432A - Novel preparation method of 3,5-dichlorobenzoyl chloride.
-
Cheméo. (n.d.). Chemical Properties of 3-Chloro-4-methylbenzyl chloride (CAS 2719-40-6).
-
Organic Syntheses Procedure. (n.d.). Benzoyl chloride, 4-pentyl.
-
BLD Pharm. (n.d.). 113485-46-4|3,5-Dichloro-4-methylbenzoyl chloride.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride - Google Patents [patents.google.com]
- 5. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-Methylbenzyl chloride | SIELC Technologies [sielc.com]
- 8. acgpubs.org [acgpubs.org]
- 9. mt.com [mt.com]
- 10. Separation of Benzyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 14. capotchem.com [capotchem.com]
- 15. talentchemicals.com [talentchemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. PubChemLite - 3,5-dichloro-4-methylbenzyl chloride (C8H7Cl3) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Optimizing Yield and Purity in Reactions of 3,5-Dichloro-4-methylbenzyl Chloride
Welcome to the Technical Support Center for 3,5-Dichloro-4-methylbenzyl Chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction yields and ensure the highest purity of your products.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the synthesis and use of 3,5-Dichloro-4-methylbenzyl chloride.
Q1: What is the most common and efficient method for synthesizing 3,5-Dichloro-4-methylbenzyl chloride?
A1: The most prevalent and efficient laboratory-scale synthesis involves the chlorination of 3,5-Dichloro-4-methylbenzyl alcohol with thionyl chloride (SOCl₂). This method is favored due to the clean conversion and the formation of gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture[1]. A patent describes a yield of 73% with a purity of 99.3% using this method[2].
Q2: My reaction to form 3,5-Dichloro-4-methylbenzyl chloride from the corresponding alcohol is sluggish or incomplete. What are the likely causes?
A2: Several factors can contribute to an incomplete or slow reaction. Firstly, ensure your starting alcohol is completely dry, as any moisture will react with and consume the thionyl chloride. Secondly, the purity of the thionyl chloride is crucial; use a freshly opened bottle or distill older stock. Lastly, while the reaction often proceeds at room temperature, gentle heating can be employed to drive it to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time[3].
Q3: I am observing unexpected byproducts in my reaction. What are the most common side reactions?
A3: The primary side reactions include the hydrolysis of the product back to the starting alcohol if moisture is present during workup, and the formation of dibenzyl ether through reaction with unreacted starting alcohol. Over-chlorination of the methyl group is also a possibility under more forcing conditions or with different chlorinating agents.
Q4: How can I effectively monitor the progress of the chlorination reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress[4][5]. Spot the reaction mixture alongside the starting alcohol on a silica gel plate. The product, being less polar than the alcohol, will have a higher Rf value. A suitable eluent system would be a mixture of hexanes and ethyl acetate. Visualization can be achieved using a UV lamp (254 nm) and/or a phosphomolybdic acid stain[4].
Q5: What is the best way to quench the reaction and remove excess thionyl chloride?
A5: Excess thionyl chloride must be quenched carefully due to its reactivity with water. A common and safe method is to slowly add the reaction mixture to ice-water with vigorous stirring. Alternatively, for more sensitive substrates, the excess thionyl chloride can be removed by distillation or co-evaporation with an inert solvent like toluene under reduced pressure[6].
II. Troubleshooting Guide: Synthesis of 3,5-Dichloro-4-methylbenzyl Chloride
This guide provides a systematic approach to troubleshooting common problems encountered during the synthesis of 3,5-Dichloro-4-methylbenzyl chloride.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low or No Product Formation | 1. Inactive or insufficient thionyl chloride. 2. Wet starting material or solvent. 3. Reaction temperature is too low. | 1. Use freshly distilled or a new bottle of thionyl chloride. Ensure a molar excess is used. 2. Dry the starting alcohol and solvent thoroughly before use. 3. Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. | 1. Thionyl chloride is highly reactive and can degrade upon storage, especially if exposed to moisture. 2. Water reacts with thionyl chloride, consuming the reagent and preventing the desired reaction. 3. While often exothermic, some reactions may require a small activation energy to proceed at a reasonable rate. |
| Presence of Starting Material After Extended Reaction Time | 1. Insufficient chlorinating agent. 2. Reversible reaction due to HCl buildup. | 1. Add an additional portion of thionyl chloride. 2. Perform the reaction under a gentle stream of inert gas (e.g., nitrogen or argon) to remove the HCl byproduct. | 1. Stoichiometry is critical for complete conversion. 2. Le Chatelier's principle dictates that removing a product (HCl gas) will drive the equilibrium towards the formation of the desired product. |
| Formation of a White Precipitate During Workup | Hydrolysis of the product back to 3,5-Dichloro-4-methylbenzyl alcohol. | 1. Ensure the workup is performed quickly and at a low temperature. 2. Use a non-aqueous workup if the product is particularly sensitive. | 3,5-Dichloro-4-methylbenzyl chloride is susceptible to hydrolysis, especially in the presence of water or other nucleophiles. Lower temperatures slow the rate of this undesired reaction. |
| Product is an Oil and Difficult to Crystallize | Presence of impurities that inhibit crystallization. | 1. Purify the crude product by column chromatography on silica gel. 2. Attempt trituration with a non-polar solvent like hexanes to induce crystallization. | Impurities can disrupt the crystal lattice formation. Column chromatography is an effective method for separating the desired product from both more and less polar impurities[7]. |
III. Troubleshooting Guide: Friedel-Crafts Acylation with 3,5-Dichloro-4-methylbenzoyl Chloride
3,5-Dichloro-4-methylbenzoyl chloride is a common precursor to 3,5-Dichloro-4-methylbenzyl chloride and is used in Friedel-Crafts acylation reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low Yield of Acylated Product | 1. Deactivated aromatic substrate. 2. Insufficient Lewis acid catalyst. 3. Moisture in the reaction. | 1. Use a more activated aromatic substrate if possible. 2. Use a stoichiometric amount or a slight excess of the Lewis acid (e.g., AlCl₃)[8][9]. 3. Ensure all glassware, solvents, and reagents are rigorously dried. | 1. Friedel-Crafts reactions are electrophilic aromatic substitutions and are inhibited by electron-withdrawing groups on the aromatic ring[8][10]. 2. The ketone product forms a complex with the Lewis acid, rendering it inactive. A stoichiometric amount is needed to drive the reaction to completion[8]. 3. Lewis acids like AlCl₃ react violently with water, which deactivates the catalyst[8]. |
| No Reaction Occurs | The aromatic ring is too deactivated (e.g., nitrobenzene). | Switch to a more reactive aromatic substrate. | Strongly deactivated aromatic rings lack the necessary nucleophilicity to attack the acylium ion intermediate[10]. |
| Polyacylation | Not typically observed in Friedel-Crafts acylation. | Verify the structure of the "polyacylated" product. It may be an isomeric product or a byproduct from an unexpected reaction. | The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution, thus preventing polyacylation[9][10]. |
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of 3,5-Dichloro-4-methylbenzyl Chloride from 3,5-Dichloro-4-methylbenzyl Alcohol
Materials:
-
3,5-Dichloro-4-methylbenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser and drying tube
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3,5-Dichloro-4-methylbenzyl alcohol in anhydrous DCM.
-
Cool the solution in an ice-water bath with stirring.
-
Slowly add thionyl chloride (1.5 - 2.0 equivalents) dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
-
Once the starting material is consumed, carefully pour the reaction mixture into a beaker of ice-water with vigorous stirring to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography[7]. A patent reports recrystallization from a mixture of dehydrated alcohol and n-hexane[2].
Protocol 2: Friedel-Crafts Acylation of Benzene with 3,5-Dichloro-4-methylbenzoyl Chloride
Materials:
-
3,5-Dichloro-4-methylbenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene
-
Anhydrous dichloromethane (DCM)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with addition funnel and drying tube
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride and anhydrous DCM.
-
Cool the suspension in an ice-water bath with stirring.
-
In a separate flask, dissolve 3,5-Dichloro-4-methylbenzoyl chloride in anhydrous DCM and add this solution to the addition funnel.
-
Add the acyl chloride solution dropwise to the AlCl₃ suspension.
-
After the addition, add anhydrous benzene dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex[11].
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting ketone by recrystallization or column chromatography.
V. Visualizations
Reaction Pathway for the Synthesis of 3,5-Dichloro-4-methylbenzyl Chloride
Caption: Synthesis of 3,5-Dichloro-4-methylbenzyl Chloride.
Troubleshooting Workflow for Low Yield in Synthesis
Caption: Troubleshooting workflow for low synthesis yield.
VI. References
-
Sciencemadness.org. (2022, February 2). Question about Friedel Crafts acylation and acid chlorides. Retrieved from [Link]
-
BenchChem. (2025). A Comparative Guide to the Applications of 3,5-Dichlorobenzylmagnesium Chloride in Organic Synthesis.
-
DIAL@UCLouvain. (n.d.). Synthesis of thionyl chloride. Retrieved from [Link]
-
Ma, H., Bao, Z., Bai, L., & Cao, W. (2012). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. International Journal of Organic Chemistry, 2, 21-25.
-
BenchChem. (2025). troubleshooting common issues in Friedel-Crafts reactions.
-
The Hive Archive. (2008, August 23). Alternative Benzyl Chloride Preps (for those who don't like Chlorine and some who Do). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Contents.
-
Google Patents. (n.d.). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid. Retrieved from
-
The Hive Archive. (2005, February 13). Cyanuric Chloride as Chlorination Agent. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) ChemInform Abstract: Facile Chlorination of Benzyl Alcohols Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Sulfonyl Chlorides. Retrieved from [Link]
-
PubMed. (n.d.). Alternative methods for chlorination.
-
PrepChem.com. (n.d.). Synthesis of 3,5-dichloro-4-aminobenzoyl chloride. Retrieved from [Link]
-
Google Patents. (n.d.). CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride. Retrieved from
-
ACG Publications. (2012, October 5). Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
BenchChem. (2025). Application Notes and Protocols for Reactions Involving 3,5-Dichlorobenzylmagnesium Chloride.
-
ReactionWeb.io. (2025, July 12). Alcohol + SOCl2. Retrieved from [Link]
-
PMC. (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution.
-
Science of Synthesis. (n.d.). 35.1 One Saturated Carbon—Chlorine Bond.
-
University of Minnesota. (n.d.). Experiment 1: Friedel-Crafts Acylation.
-
ResearchGate. (2012, November 27). Which reagents are suitable for decomposing residual thionyl chloride after esterification?. Retrieved from [Link]
-
Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
University of Rochester. (n.d.). About Workup. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
PMC. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Retrieved from [Link]
-
SciSpace. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatogra.
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
BenchChem. (2025). comparative study of different methods for synthesizing 3,4,5-Trihydroxybenzoyl chloride.
-
Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]
-
YouTube. (2012, July 2). Conversion of alcohols to alkyl chlorides using SOCl2. Retrieved from [Link]
Sources
- 1. reactionweb.io [reactionweb.io]
- 2. CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - Question about Friedel Crafts acylation and acid chlorides - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. websites.umich.edu [websites.umich.edu]
side reactions of 3,5-Dichloro-4-methylbenzyl chloride and how to avoid them
Technical Support Center: 3,5-Dichloro-4-methylbenzyl Chloride
Topic: Managing Side Reactions and Stability of 3,5-Dichloro-4-methylbenzyl Chloride Audience: Researchers, Process Chemists, and Drug Development Professionals Role: Senior Application Scientist
Executive Summary: The "Dual-Personality" Reagent
3,5-Dichloro-4-methylbenzyl chloride is a specialized building block used primarily for introducing the lipophilic and metabolically stable 3,5-dichloro-4-methylbenzyl moiety. As a Senior Application Scientist, I often see researchers treat this compound as a generic benzyl chloride. This is a mistake.
This molecule possesses a unique "dual-personality" derived from its substitution pattern:
-
The "Exposed" Electrophile: The chloromethyl group (
) is relatively unhindered, making it highly reactive toward nucleophiles ( ). -
The "Hidden" Trap: The 4-methyl group is flanked by two chlorine atoms.[1] While sterically hindered, these chlorines electronically activate the methyl protons, creating a risk of 1,6-elimination under basic conditions.
This guide addresses the specific failure modes arising from this structure—specifically the "Silent Killer" of yield: Quinone Methide polymerization.
Module 1: Critical Failure Mode – Polymerization
User Question: "I attempted an alkylation using NaH in DMF. The reaction turned dark, and upon workup, I recovered an insoluble white solid instead of my product. What happened?"
Diagnosis: You likely triggered the Quinone Methide Cascade .
Technical Explanation: Unlike simple benzyl chlorides, 3,5-dichloro-4-methylbenzyl chloride contains a methyl group para to the leaving group. The two ortho-chlorine atoms (positions 3 and 5) are electron-withdrawing, which significantly increases the acidity of the benzylic protons on the 4-methyl group.
When a strong base (like NaH, KOtBu, or even hydroxide at high temps) is used, it deprotonates the 4-methyl group. This triggers a 1,6-elimination of HCl, forming a highly reactive Quinone Methide (specifically, 2,6-dichloro-p-xylylene). This intermediate is the monomer for Parylene-type polymers and will spontaneously polymerize into an insoluble material.
The "Danger Zone" Pathway:
Figure 1: The mechanism of base-induced polymerization via Quinone Methide formation.
Troubleshooting & Prevention:
| Variable | Recommendation | Reasoning |
| Base Selection | Avoid: NaH, KH, LDA, KOtBu.Preferred: | Weaker bases are sufficient for alkylation but kinetically slower to deprotonate the hindered 4-methyl group. |
| Solvent | Avoid: HMPA, DMSO (if using strong base).Preferred: Acetone, Acetonitrile, THF. | Polar aprotic solvents like DMSO can enhance the basicity of alkoxides/hydrides, accelerating elimination. |
| Temperature | Keep | High thermal energy overcomes the activation barrier for the elimination pathway. |
Module 2: Nucleophilic Substitution (The Intended Reaction)
User Question: "My yields are inconsistent. Sometimes I get the product, other times I get the alcohol or the starting material degrades. How do I optimize the alkylation?"
Diagnosis: Competition between Hydrolysis and Substitution.
Technical Explanation: The 3,5-dichloro substitution exerts an inductive electron-withdrawing effect (-I) on the ring.
-
Effect on
: It makes the benzylic carbon more electrophilic, accelerating attack by good nucleophiles. -
Effect on
: It destabilizes the carbocation intermediate, effectively shutting down pathways. -
Consequence: The reaction is strictly bimolecular. If your nucleophile is weak or the solvent is wet, water (a small, hard nucleophile) will compete effectively for the electrophilic center, leading to hydrolysis.
Protocol: Optimized Alkylation (General Procedure)
-
Drying: Ensure the solvent (e.g., Acetone or MeCN) is dried over molecular sieves. The reactant itself should be stored in a desiccator.
-
Stoichiometry: Use a slight excess of the nucleophile (1.1–1.2 eq) rather than the electrophile.
-
Catalysis: Add Sodium Iodide (NaI) (0.1 eq) (Finkelstein condition).
-
Mechanism:[2] The chloride is exchanged for iodide in situ. The benzyl iodide is significantly more reactive toward the nucleophile but less stable, driving the reaction forward faster than hydrolysis can occur.
-
The "Safe Zone" Pathway:
Figure 2: The desired S_N2 pathway vs. the hydrolysis side reaction.
Module 3: Impurity Profiling (FAQ)
User Question: "I see a small triplet at ~6.8 ppm or a singlet at ~7.2 ppm in the proton NMR of my starting material. Is this significant?"
Answer: Yes, these are likely synthesis artifacts that can interfere with stoichiometry.
-
Impurity A: 3,5-Dichloro-4-methylbenzal chloride (
)-
Origin: Over-chlorination during the radical synthesis from the toluene derivative.
-
Impact: It is much less reactive than the benzyl chloride. It acts as "dead weight" in alkylations but can hydrolyze to the aldehyde under acidic workup, complicating purification.
-
Detection: Look for a proton signal shifted downfield (deshielded) compared to the
peak.
-
-
Impurity B: 3,5-Dichloro-4-methylbenzyl alcohol
-
Origin: Hydrolysis due to poor storage.
-
Impact: Reacts with coupling reagents or acts as a nucleophile itself in some conditions.
-
Removal: Recrystallization from non-polar solvents (e.g., Hexanes/EtOAc mix) is usually effective, as the alcohol is more polar.
-
Module 4: Storage and Handling
User Question: "The solid has caked together and smells acrid. Can I still use it?"
Guidance: The acrid smell is HCl gas . This indicates the compound has undergone significant hydrolysis or slow self-condensation.
-
Test: Dissolve a small amount in
and check NMR. If the alcohol content is >5%, purify. -
Purification: Recrystallization is preferred over distillation. Distillation carries a high risk of thermal polymerization (see Module 1) due to the high boiling point required for this heavy molecule.
-
Storage: Store at
under Argon/Nitrogen. The compound is sensitive to light (radical generation) and moisture.
References
-
Mechanisms of Elimination: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (See Chapter on 1,6-Elimination and Quinone Methides).
-
Parylene Chemistry: Gorham, W. F. (1966). A New, General Synthetic Method for the Preparation of Linear Poly-p-xylylenes. Journal of Polymer Science Part A-1: Polymer Chemistry, 4(12), 3027-3039. (Foundational text on p-xylylene polymerization from benzyl chlorides).
-
Benzyl Chloride Reactivity: Solomons, T. W. G., & Fryhle, C. B. (2011). Organic Chemistry. Wiley. (General reactivity of substituted benzyl chlorides).
Sources
managing exothermic reactions with 3,5-Dichloro-4-methylbenzyl chloride
Technical Support Center: Managing Exothermic Reactions with 3,5-Dichloro-4-methylbenzyl chloride
Introduction: The Kinetics and Hazards of Benzylic Electrophiles
3,5-Dichloro-4-methylbenzyl chloride is a highly reactive electrophile utilized extensively in drug development for N-alkylation and Grignard reagent synthesis. Because the benzylic carbon is highly activated by the aromatic ring, this compound undergoes rapid
Troubleshooting Guides & FAQs
Q1: During the formation of the Grignard reagent with 3,5-Dichloro-4-methylbenzyl chloride, my reaction frequently spikes in temperature and yields a thick, unworkable mixture. How can I prevent this thermal runaway? A1: The temperature spike is a classic symptom of an uncontrolled exothermic initiation followed by a rapid accumulation of unreacted benzyl halide. Benzyl chlorides are notoriously prone to Wurtz homocoupling (a highly exothermic side reaction) if the localized concentration of the halide is too high relative to the active magnesium surface.
-
Causality & Solution: When the magnesium surface is passivated, adding the entire batch of the halide results in an induction period. Once initiation occurs, the accumulated halide reacts simultaneously, exceeding the reactor's cooling capacity. To prevent this, you must decouple initiation from bulk dosing. Use a feedback-controlled "piecemeal addition" strategy. Do not add more than 5% of the total halide mass until an exotherm or inline Process Analytical Technology (PAT) signal (such as online NMR) confirms initiation[2]. Once initiated, the dosing rate must be strictly governed by the heat removal capacity of your reactor jacket.
Q2: I am trying to scale up an N-alkylation using 3,5-Dichloro-4-methylbenzyl chloride and a secondary amine. What are the critical safety parameters I must evaluate before moving from a 100 mL flask to a 10 L reactor?
A2: Scaling up an exothermic
-
Causality & Solution: You must determine the adiabatic temperature rise (
) and the Maximum Temperature of Synthesis Reaction (MTSR) using Accelerating Rate Calorimetry (ARC) or reaction calorimetry[1]. If the MTSR exceeds the boiling point of your solvent, a cooling failure will result in rapid vaporization and overpressurization. -
Self-Validating Check: Always run a micro-calorimetry test. If
> 50°C, batch processing is unsafe. You must convert the protocol to a semi-batch process (dosing the benzyl chloride slowly into the amine) or utilize a continuous flow reactor to maintain a high surface-area-to-volume ratio for heat exchange[4].
Q3: My Grignard reaction with 3,5-Dichloro-4-methylbenzyl chloride is generating excessive amounts of the Wurtz homocoupling dimer. How does solvent selection impact this exothermic side reaction? A3: The formation of the Wurtz dimer is a competing radical pathway that is highly exothermic and consumes your starting material.
-
Causality & Solution: Traditional solvents like Diethyl Ether (Et2O) or Tetrahydrofuran (THF) often fail to adequately suppress this pathway for benzylic halides. Research indicates that using 2-Methyltetrahydrofuran (2-MeTHF) significantly suppresses Wurtz coupling for benzyl Grignard reagents[5]. 2-MeTHF coordinates differently with the organomagnesium species, altering the Schlenk equilibrium and stabilizing the monomeric Grignard reagent. Furthermore, 2-MeTHF has a higher boiling point (80°C) than Et2O (34.6°C), providing a wider safety margin for absorbing exothermic heat before solvent vaporization occurs[5].
Quantitative Data Summaries
Table 1: Thermodynamic & Safety Parameters for Benzyl Chloride Scale-up
| Parameter | Definition | Typical Value Range | Safety Implication |
|---|
|
Table 2: Solvent Comparison for Benzylic Grignard Formation
| Solvent | Boiling Point (°C) | Wurtz Coupling Ratio | Heat Capacity (
Standard Operating Procedures
Protocol A: Controlled Semi-Batch Grignard Formation (Scale-Up Ready) Objective: Safely synthesize the Grignard reagent of 3,5-Dichloro-4-methylbenzyl chloride while preventing thermal runaway and minimizing Wurtz coupling. Self-Validating Mechanism: The protocol uses a temperature-gated dosing interlock. Dosing cannot proceed unless active heat generation (proving initiation) is balanced by active cooling.
-
Preparation: Charge a jacketed reactor with magnesium turnings (1.2 eq) and anhydrous 2-MeTHF (5 volumes). Purge the system with ultra-high purity Argon for 30 minutes.
-
Activation: Add a crystal of iodine or 0.01 eq of 1,2-dibromoethane. Heat the reactor to 40°C.
-
Initiation Charge: Prepare a 2.0 M solution of 3,5-Dichloro-4-methylbenzyl chloride in 2-MeTHF. Charge exactly 5% of the total volume into the reactor.
-
Verification of Initiation: Halt addition. Monitor the internal temperature (
). Do not proceed until spikes by at least 2-5°C, confirming the passivation layer is broken and the reaction has initiated[2]. -
Feedback-Controlled Dosing: Set the reactor jacket cooling to maintain
at 45°C. Begin dosing the remaining 95% of the halide solution. The dosing pump must be interlocked with the thermocouple: if exceeds 50°C, the pump automatically pauses until the temperature drops back to 45°C. -
Completion: Once dosing is complete, agitate at 45°C for 1 hour. Cool to 20°C before transferring the reagent.
Protocol B: Exothermic N-Alkylation of Secondary Amines Objective: Alkylate a secondary amine with 3,5-Dichloro-4-methylbenzyl chloride without triggering solvent boiling or decomposition.
-
Preparation: Charge the reactor with the secondary amine (1.0 eq), an inorganic base (e.g.,
, 1.5 eq) to scavenge HCl, and a polar aprotic solvent (e.g., DMF or DMAc). -
Thermal Equilibration: Cool the reactor jacket to 10°C. The neutralization of the acid byproduct is highly exothermic and will compound the heat of the
reaction[4]. -
Dosing: Dissolve 3,5-Dichloro-4-methylbenzyl chloride (1.0 eq) in the reaction solvent. Dose this solution into the reactor over 2-3 hours.
-
Monitoring: Maintain
below 25°C. The slow dosing ensures that the heat generation rate ( ) does not exceed the heat removal rate ( ). -
Workup: Quench the reaction slowly with water (highly exothermic heat of mixing). Extract with an organic solvent, wash with brine, and dry over
.
Visualizations
Feedback-controlled dosing workflow to prevent thermal runaway.
Reaction pathways highlighting desired products and exothermic side reactions.
References[1] Systems and Protocols for Evaluating Hazardous Reaction Issues During Early Stage Chemistry. ACS Publications.https://pubs.acs.org/doi/10.1021/op500155b[2] Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. PMC (National Institutes of Health).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8918231/[4] Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI.https://www.mdpi.com/2076-3417/13/4/2237[5] Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. ResearchGate.https://www.researchgate.net/publication/282367448_Comparative_performance_evaluation_and_systematic_screening_of_solvents_in_a_range_of_Grignard_reactions[3] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley / elmoukrie.com.https://elmoukrie.com/wp-content/uploads/2021/04/Thermal-Safety-of-Chemical-Processes-Risk-Assessment-and-Process-Design.pdf
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elmoukrie.com [elmoukrie.com]
- 4. Chemistry | Free Full-Text | Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Hub: 3,5-Dichloro-4-methylbenzyl chloride Purification
[1][2]
Status: Active | Topic: Recrystallization & Workup | Audience: R&D / Process Chemistry[1][2]
Critical Parameter Overview
Before initiating purification, verify the physicochemical profile of your target compound.[2][3] This molecule combines a reactive benzylic chloride with a lipophilic, polychlorinated aromatic core.[2]
| Parameter | Specification / Behavior | Technical Note |
| Compound | 3,5-Dichloro-4-methylbenzyl chloride | CAS: 116526-44-4 (Isomer specific) or related analogs |
| Physical State | Low-melting solid or viscous oil | Often persists as a supercooled liquid; requires seeding.[1][2] |
| Reactivity | High (Alkylating Agent) | Extremely sensitive to moisture.[1][2][4] Hydrolyzes to the benzyl alcohol. |
| Solubility | Lipophilic | Soluble in Hexane, Toluene, DCM.[2] Insoluble in water.[2] |
| Key Impurities | 1. Starting Material (2,6-dichloro-p-xylene)2.[1][2] Benzal chloride (over-chlorination)3.[2] Hydrolysis product (Alcohol) | Benzal chlorides are difficult to remove by crystallization alone; distillation may be required first.[2] |
⚠️ Safety Alert: This compound is a potent lachrymator and alkylating agent .[1][2] All operations must be performed in a fume hood. Neutralize glassware with dilute NaOH before removal from the hood.
Protocol Optimization: The "Golden Path"
Standard Operating Procedure (SOP) for High-Purity Recovery
Objective: Isolate crystalline solid from a crude reaction mixture (likely radical chlorination of 2,6-dichloro-p-xylene) while minimizing hydrolysis.
Phase 1: Solvent Selection
Due to the high reactivity of the C-Cl bond, protic solvents (Methanol, Ethanol) are risky and can lead to solvolysis (ether formation).[2]
-
Primary Recommendation: Anhydrous n-Heptane or Hexane .[1][2]
-
Alternative (for polar impurities): Pentane/DCM (95:[1][2]5) at -20°C.
Phase 2: Step-by-Step Recrystallization[1][2]
-
Dissolution:
-
Place crude solid/oil in a round-bottom flask.
-
Add minimum amount of anhydrous n-Heptane at 50–60°C.
-
Expert Tip: If the solution is colored (yellow/brown), add activated charcoal (1% w/w), stir for 5 mins, and hot filter through Celite.
-
-
Nucleation (Critical Step):
-
Allow the solution to cool slowly to Room Temperature (RT) with gentle stirring.
-
If oiling occurs: Reheat to dissolve, then add a "seed crystal" of pure product at 30°C. If no seed is available, scratch the glass surface with a glass rod.[2]
-
-
Crystallization:
-
Once turbidity or crystals appear at RT, transfer the flask to a -20°C freezer for 12–18 hours.
-
Why? Polychlorinated benzyl chlorides have high solubility in alkanes at RT; deep cooling is required for maximum yield.[2]
-
-
Isolation:
Visualization: Purification Logic Flow
The following diagram illustrates the decision-making process for purifying this specific class of compounds.
Caption: Decision tree for maximizing recovery of 3,5-Dichloro-4-methylbenzyl chloride, addressing the common "oiling out" phenomenon.
Troubleshooting Guide (The "Help Desk")
Issue 1: "The product oils out as a separate liquid layer instead of crystallizing."
Cause: The temperature is above the melting point of the solvated compound, or the impurity profile (specifically unreacted xylene) is depressing the melting point. Solution:
-
Reheat the mixture until homogeneous.
-
Add a small amount of seed crystal as the temperature passes 35°C.
-
Agitate vigorously during the cooling phase to induce nucleation.[2]
-
If oiling persists, decant the supernatant solvent and redissolve the oil in a smaller volume of solvent, or switch to Pentane (lower boiling point allows lower temperature handling).[2]
Issue 2: "My yield is very low (<40%)."
Cause: The compound is too soluble in Heptane at room temperature. Solution:
-
Ensure the crystallization is performed at -20°C or lower.[1][2]
-
Concentrate the mother liquor and perform a "second crop" crystallization.[2]
-
Check for hydrolysis: If you used non-anhydrous solvents, your product may have converted to the benzyl alcohol (which stays in solution or forms a different crystal).[2] Analyze mother liquor by TLC/NMR.
Issue 3: "The crystals turn pink/brown upon storage."
Cause: Trace acid (HCl) or iron residues are catalyzing decomposition. Solution:
-
Wash the organic layer with cold 1% NaHCO3 solution before the recrystallization step (during workup) to remove acid traces.
-
Store the purified crystals over activated molecular sieves in a sealed vial at 4°C.
FAQs
Q: Can I use Ethanol or Methanol for recrystallization? A: Proceed with Caution. While alcohols are excellent for crystallizing aromatics, benzyl chlorides react with alcohols to form benzyl ethers (solvolysis), especially when hot.[2] If you must use alcohol to remove polar impurities, use Isopropanol , keep the duration short, and ensure the solution is never boiled for extended periods.[2]
Q: How do I remove the unreacted 2,6-dichloro-p-xylene starting material? A: Recrystallization is often inefficient for separating the starting material because the structures are very similar (isomorphous).[1][2] If your crude contains >10% starting material, vacuum distillation is recommended before recrystallization.[2]
Q: Is the compound stable in air? A: No. It will slowly hydrolyze to 3,5-dichloro-4-methylbenzyl alcohol and release HCl gas.[1] Store under Argon or Nitrogen.[2]
References
-
Chemical Properties & Synthesis Context
-
General Benzyl Chloride Purification Protocols
-
Analogous Compound Behavior (3,5-Dichlorobenzyl chloride)
-
Context: Extrapolation of "oiling out" behavior and solvent choices from the des-methyl analog.[1]
-
column chromatography for purifying 3,5-Dichloro-4-methylbenzyl chloride derivatives
Status: Active Agent: Senior Application Scientist, Purification Division Ticket ID: #BnCl-35-Cl2-4Me
Introduction: The Benzylic Challenge
Welcome to the technical support center. You are likely here because you are observing decomposition, streaking, or poor recovery of 3,5-Dichloro-4-methylbenzyl chloride .
The Core Problem: Benzylic halides are inherently reactive electrophiles. While the 3,5-dichloro substitution pattern deactivates the aromatic ring, the benzylic carbon remains susceptible to nucleophilic attack and acid-catalyzed degradation. Standard silica gel is acidic (
This guide prioritizes stationary phase neutralization to ensure integrity during purification.
Module 1: Pre-Purification Diagnostics (The Triage)
Q: How do I know if my compound is decomposing on the column?
A: Perform a 2-Dimensional TLC Stability Test before packing your column. This is the single most important diagnostic step.
-
Spot your crude mixture on the bottom-left corner of a silica TLC plate.
-
Elute the plate in your chosen solvent system (e.g., 5% EtOAc/Hexane).
-
Dry the plate completely (do not visualize yet).
-
Rotate the plate 90 degrees counter-clockwise.
-
Elute again in the same solvent system.
-
Visualize (UV 254 nm).
Interpretation:
-
Stable: All spots appear on a diagonal line (
). -
Unstable: You see off-diagonal spots. If a spot appears below the diagonal, the compound decomposed into a more polar species (likely the alcohol) during the time it sat on the silica.
Verdict: If off-diagonal spots are present, Standard Silica is unsafe. Proceed immediately to Module 2.
Module 2: Stationary Phase Selection & Conditioning
Q: Standard silica is degrading my compound. What is the protocol for neutralization?
A: You must mask the acidic silanol (
Protocol: Preparation of Deactivated Silica
| Parameter | Specification |
| Buffer Base | Triethylamine (Et |
| Concentration | 1.0% v/v in Mobile Phase |
| Solvent System | Hexane / Ethyl Acetate (Start non-polar) |
| Loading Capacity | 1% - 3% (wt/wt) |
Step-by-Step Workflow:
-
Prepare Mobile Phase: Create a stock solution of your starting eluent (e.g., 100% Hexane or 98:2 Hexane:EtOAc) containing 1% Triethylamine .
-
Slurry Preparation: Add the silica gel to this buffered solvent. Stir gently for 5–10 minutes. Note: You may observe a slight exotherm as the amine neutralizes the acidic sites.
-
Packing: Pour the slurry into the column. Flush with at least 2 column volumes (CV) of the buffered mobile phase to ensure the pH is equilibrated throughout the bed.
-
Sample Loading: Load your sample. If liquid loading, ensure the solvent also contains traces of Et
N.
Alternative: If the compound remains unstable on buffered silica, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and often superior for benzylic halides, though it offers lower resolution than silica.
Module 3: Visualization & Logic Flow
The following diagram outlines the decision logic for selecting the correct purification path for 3,5-dichloro-4-methylbenzyl chloride.
Caption: Decision matrix for stationary phase selection based on TLC stability diagnostics.
Module 4: Troubleshooting & FAQs
Q: I am seeing a "ghost peak" or co-elution just after my product. What is it? A: This is likely 3,5-dichloro-4-methylbenzyl alcohol .
-
Cause: Hydrolysis of the chloride.[1][2] This is much more polar than the chloride and should elute later.
-
Fix: If the resolution is poor (
difference < 0.1), switch from Hexane/EtOAc to Hexane/Dichloromethane (DCM) or Hexane/Toluene . Chlorinated solvents often provide better selectivity for halogenated aromatics due to - interactions and solubility matching.
Q: My product streaks significantly, even on neutralized silica. A: Streaking indicates strong interaction with the stationary phase.
-
Immediate Action: Increase the ionic strength or "deactivation" power. Ensure you are maintaining 0.5% Et
N in the mobile phase during the run, not just during packing. -
Check Solubility: Benzylic chlorides can crystallize on the column if the loading solvent is too weak (e.g., pure hexane). Dissolve the sample in a minimum volume of DCM before loading.
Q: Can I use Methanol or Ethanol to push the polarity? A: ABSOLUTELY NOT.
-
Reason: Benzylic chlorides undergo solvolysis (S
1/S 2) with primary alcohols to form benzyl ethers (e.g., 3,5-dichloro-4-methylbenzyl ethyl ether). -
Correction: If you need high polarity, use Acetone or EtOAc. Never use nucleophilic solvents (MeOH, EtOH, Water, Isopropanol) in the mobile phase.
Q: How do I remove the Triethylamine (Et
-
Re-dissolve in DCM.[5]
-
Perform a rapid wash with cold, dilute NaHCO
or simply azeotrope with Heptane on the rotovap. -
Note: Do not wash with strong acid (HCl) to remove the amine, as this may hydrolyze your sensitive benzyl chloride.
References
-
BenchChem Technical Support. (2025).[6][2][7][8] Deactivation of Silica Gel with Triethylamine (TEA). Retrieved from
-
Organic Syntheses. (1930). Benzyl Chloride Purification and Stability. Org. Synth. 10, 6. Retrieved from
-
Biotage. (2023).[3][5] Strategies for Flash Chromatography of Acid-Sensitive Compounds. Retrieved from
-
Thieme Chemistry. Science of Synthesis: Product Subclass 3: Benzylic Chlorides. Retrieved from
-
Google Patents. (1951). Stabilization of benzyl chloride. US2542216A. Retrieved from
Sources
- 1. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Purification of Benzyl chloride - Chempedia - LookChem [lookchem.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategic Workup for 3,5-Dichloro-4-methylbenzyl Chloride to Prevent Hydrolysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3,5-Dichloro-4-methylbenzyl chloride and facing challenges with its stability during reaction workup. This document provides in-depth technical guidance, troubleshooting protocols, and preventative measures to minimize the unwanted hydrolysis to 3,5-dichloro-4-methylbenzyl alcohol, ensuring the integrity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: Why is 3,5-Dichloro-4-methylbenzyl chloride so susceptible to hydrolysis?
A1: The reactivity of benzyl chlorides is largely dictated by the stability of the carbocation formed upon the departure of the chloride ion.[1] The benzylic carbocation is resonance-stabilized by the benzene ring, which makes benzyl halides more reactive towards nucleophilic substitution than typical alkyl halides.[2] While the two chlorine atoms on the ring are electron-withdrawing, which can have a destabilizing effect, the overall benzylic system remains prone to attack by nucleophiles like water, especially under basic or neutral conditions.[3]
Q2: What are the primary products of hydrolysis?
A2: The primary and typically sole product of hydrolysis is 3,5-dichloro-4-methylbenzyl alcohol. In the presence of the alcohol product and a base, there is a potential for the formation of a dibenzyl ether byproduct, although this is more commonly observed at elevated temperatures.[4]
Q3: Can I use a strong base like sodium hydroxide to neutralize acid in my reaction mixture?
A3: It is strongly discouraged. Strong bases like sodium hydroxide will significantly accelerate the rate of hydrolysis of the benzyl chloride.[5] The use of a milder base is crucial for preserving the integrity of the product during workup.
Q4: How critical is temperature control during the workup?
A4: Temperature is a critical factor. The rate of hydrolysis, like most chemical reactions, increases with temperature.[6] Therefore, performing all aqueous washes with cold solutions and keeping the reaction mixture cool is a key strategy to minimize hydrolysis.
Understanding the Mechanism of Hydrolysis
The hydrolysis of 3,5-Dichloro-4-methylbenzyl chloride can proceed through both SN1 and SN2 pathways, with the dominant mechanism depending on the reaction conditions. In aqueous environments, an SN1-like mechanism is often favored due to the ability of water to solvate the resulting carbocation and chloride ion.
Caption: SN1 and SN2 hydrolysis pathways for benzyl chloride.
Troubleshooting Guide: Identifying and Mitigating Hydrolysis
If you are observing low yields of your desired product and suspect hydrolysis is the culprit, this guide will help you pinpoint the issue and implement corrective measures.
| Observation | Potential Cause | Recommended Action |
| Significant amount of 3,5-dichloro-4-methylbenzyl alcohol in crude NMR/LC-MS. | Hydrolysis during aqueous workup. | Implement the "Hydrolysis-Minimizing Workup Protocol" detailed below. |
| Product degradation increases with the time the workup takes. | Prolonged exposure to aqueous conditions. | Perform the workup procedure efficiently and without unnecessary delays.[6] |
| Higher than expected hydrolysis when using a basic wash. | The base used is too strong. | Switch to a milder base like cold, saturated sodium bicarbonate solution.[7] |
| Inconsistent results between batches. | Lack of stringent temperature control. | Ensure all aqueous solutions are pre-chilled and use an ice bath to cool the separatory funnel during extractions. |
Preventative Strategies and Optimized Workup Protocol
The cornerstone of preventing hydrolysis is to minimize the contact time of 3,5-Dichloro-4-methylbenzyl chloride with water, especially under neutral or basic conditions, and to maintain low temperatures throughout the workup process.
Key Principles for Preventing Hydrolysis:
-
Temperature Control: Keep the reaction mixture and all workup solutions cold (0-5 °C).
-
pH Management: Use a weak inorganic base, such as sodium bicarbonate, to neutralize any acid.
-
Minimize Water Contact: Reduce the time the organic phase is in contact with the aqueous phase.
-
Efficient Drying: Use a brine wash followed by a suitable drying agent to remove residual water promptly.[7]
Experimental Protocol: Hydrolysis-Minimizing Workup
This protocol is designed for a typical reaction mixture in an organic solvent following a synthesis involving 3,5-Dichloro-4-methylbenzyl chloride.
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Quenching (if applicable): If the reaction needs to be quenched, do so with a cold, non-aqueous solution if possible. If an aqueous quench is necessary, use ice-cold water and proceed immediately to the next step.
-
Acid Neutralization:
-
Transfer the cold reaction mixture to a pre-chilled separatory funnel.
-
Add a small volume of cold, saturated sodium bicarbonate (NaHCO₃) solution. Caution: Vent the separatory funnel frequently as carbon dioxide gas will evolve.[6]
-
Gently swirl or invert the funnel until gas evolution ceases, indicating that the acid has been neutralized.
-
-
Phase Separation:
-
Allow the layers to separate quickly.
-
Drain the aqueous layer.
-
-
Brine Wash:
-
Wash the organic layer with one portion of cold, saturated sodium chloride (brine) solution.[7] This will help to remove the bulk of the dissolved water.
-
-
Drying:
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Swirl the flask. Add more drying agent until it no longer clumps together.
-
-
Isolation:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure at a low temperature to obtain the crude product.
-
Caption: Optimized workup workflow to prevent hydrolysis.
By implementing these strategies and following the detailed protocol, you can significantly reduce the incidence of hydrolysis during the workup of reactions involving 3,5-Dichloro-4-methylbenzyl chloride, leading to higher yields and purity of your target compounds.
References
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
- Google Patents. (2015). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
-
University of York. (n.d.). Theory of Aqueous Workup. Chemistry Teaching Labs. Retrieved from [Link]
- Google Patents. (1998). US5750801A - Process for the continuous preparation of benzyl alcohol.
-
Chemistry LibreTexts. (2019, June 05). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]
-
SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). Pseudo-thermodynamic Parameters and Isotope Effects for Hydrolysis of a Series of Benzyl Chlorides in Water. Retrieved from [Link]
- Google Patents. (2010). CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride.
-
National Center for Biotechnology Information. (n.d.). Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. PMC. Retrieved from [Link]
-
Sciencemadness.org. (2016, December 03). Preparation of Benzyl Chloride. Retrieved from [Link]
-
askIITians. (2025, July 11). Out of chlorobenzene and benzyl chloride, which one gets easily hydro. Retrieved from [Link]
-
ACS Publications. (2005, January 05). Solubilization of Benzyl Chloride and Rate Enhancement of Its Hydrolysis Reaction in Aqueous Sodium Cumenesulfonate Solutions. Retrieved from [Link]
-
ACS Publications. (2024, June 19). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. Retrieved from [Link]
-
Thieme. (n.d.). 2.2.2.3 Substituted Benzyl Esters. Retrieved from [Link]
-
European Patent Office. (1982, March 17). EP 0047622 A1 - Preparation of dichlorobenzyl alcohol. Retrieved from [Link]
-
RSC Publishing. (n.d.). 1596 Robertson and Scott : 312. The Neutral Hydrolysis of Xome Ally1 and Benxyl Halides. Retrieved from [Link]
-
Organic Syntheses. (2009, January 12). Working with Hazardous Chemicals. Retrieved from [Link]
-
Reddit. (2024, June 06). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic. Retrieved from [Link]
-
Filo. (2025, October 20). Which of the following is the correct order of hydrolysis? (i) Benzyl ch... Retrieved from [Link]
- Unknown Source. (n.d.). HYDROLYSIS.
- Google Patents. (n.d.). CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.
-
Chemical Communications (RSC Publishing). (2021, December 06). Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis. DOI:10.1039/D1CC06285A. Retrieved from [Link]
-
Filo. (2025, October 28). Which of the following is the correct order of hydrolysis? (i) Benzyl ch... Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Retrieved from [Link]
Sources
- 1. Out of chlorobenzene and benzyl chloride, which one gets easily hydro - askIITians [askiitians.com]
- 2. Which of the following is the correct order of hydrolysis? (i) Benzyl ch.. [askfilo.com]
- 3. web.viu.ca [web.viu.ca]
- 4. US5750801A - Process for the continuous preparation of benzyl alcohol - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
Technical Support Center: Catalyst Selection for Friedel-Crafts Reactions with 3,5-Dichloro-4-methylbenzyl chloride
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing Friedel-Crafts alkylations using 3,5-Dichloro-4-methylbenzyl chloride . Unlike simple benzyl chlorides, this substrate presents a unique "push-pull" electronic challenge that dictates specific catalyst choices to avoid polymerization or stalled reactions.
Core Technical Analysis: The Substrate Challenge
Before selecting a catalyst, understand the electronic profile of your electrophile. 3,5-Dichloro-4-methylbenzyl chloride is moderately deactivated but structurally stabilized .
-
Deactivation (Inductive): The two chlorine atoms at the meta positions (relative to the benzylic carbon) exert a strong inductive electron-withdrawing effect (-I), destabilizing the formation of the benzylic carbocation.
-
Stabilization (Hyperconjugation): The methyl group at the para position is critical. It stabilizes the developing positive charge via hyperconjugation and weak inductive donation (+I), counteracting the chlorines.
The Consequence: You cannot treat this like a standard benzyl chloride. Weak catalysts (e.g.,
Module 1: Catalyst Selection Matrix
Use this matrix to match your nucleophile (aromatic substrate) with the correct catalyst system.
| Nucleophile Reactivity | Recommended Catalyst | Loading (mol%) | Solvent System | Technical Rationale |
| High (e.g., Anisole, Phenols, Xylenes) | 5 – 10% | DCM or Nitromethane | Prevent Over-reaction. The nucleophile is electron-rich. A mild Lewis acid generates enough carbocation concentration to react without causing polyalkylation or rearrangement. | |
| Moderate (e.g., Benzene, Toluene, Halobenzenes) | 20 – 50% | Nitrobenzene or | Activation Threshold. The deactivated benzyl chloride requires a strong Lewis acid to ionize. Nitrobenzene helps solubilize the complex and moderates the activity to prevent tar. | |
| Low (e.g., Benzoic Esters, Nitrobenzene) | 100% (Stoichiometric) | Neat (Excess Substrate) | Force Conditions. Reaction is unfavorable. Stoichiometric catalyst is required to overcome the deactivation of both the electrophile and the nucleophile.[1] | |
| Green/Pharma (High Purity req.) | 1 – 5% | HFIP (Hexafluoroisopropanol) | Homogeneous Catalysis. Triflates in HFIP stabilize the cationic transition state via H-bonding networks, allowing high yields at mild temps with minimal metal waste [1]. |
Module 2: Troubleshooting & FAQs
Issue 1: "I am seeing starting material consumption but no desired product—just black tar."
Diagnosis: Self-Polymerization. Because your electrophile (benzyl chloride) is electron-deficient, it is slower to react with the nucleophile. If the catalyst is too strong or the nucleophile concentration is too low, the benzyl cation will attack another molecule of benzyl chloride (polymerization).
Corrective Actions:
-
Inverse Addition: Do not add the catalyst to the benzyl chloride. Dissolve the catalyst in the nucleophile (solvent) first, then slowly add the benzyl chloride dropwise. This ensures the carbocation is immediately intercepted by the nucleophile.
-
Switch Catalyst: Downgrade from
to (Ferric Chloride). Iron(III) is excellent for benzylic halides as it is less prone to inducing polymerization.
Issue 2: "The reaction stalls at 50% conversion."
Diagnosis: Catalyst Poisoning or HCl Saturation. Friedel-Crafts alkylation generates HCl as a byproduct.[2]
-
HCl Saturation: High concentrations of dissolved HCl can protonate the nucleophile (if basic) or shift the equilibrium.
-
Moisture: If you are using catalytic amounts (e.g., 10%), trace moisture in the solvent can hydrolyze the Lewis acid (
), killing the cycle.
Corrective Actions:
-
Nitrogen Sweep: Use a steady stream of dry
to purge HCl from the headspace. -
Regenerate: Add an additional 10 mol% of catalyst.
-
Drying: Ensure 3,5-dichloro-4-methylbenzyl chloride is dry; benzylic halides can hydrolyze to alcohols on storage, which then quench the catalyst.
Issue 3: "I am getting significant polyalkylation (multiple benzyl groups on one ring)."
Diagnosis: Product Activation. The product of the reaction is an alkyl-substituted aromatic. Alkyl groups are activating.[3][4] Therefore, your product is more reactive than your starting material.[4]
Corrective Actions:
-
Stoichiometry: Use a large excess of the nucleophile (aromatic substrate). If possible, use the nucleophile as the solvent (10-20 equivalents).
-
Dilution: High dilution favors mono-alkylation.
-
Quench Early: Stop the reaction at 80% conversion and recycle the starting material.
Module 3: Visualization of Reaction Logic
Figure 1: Catalyst Decision Tree
Use this flow to determine the optimal experimental setup.
Caption: Decision logic for matching catalyst strength to nucleophile reactivity to prevent side reactions.
Figure 2: Activation & Stabilization Mechanism
Understanding why the 4-Methyl group is your safety net.
Caption: The para-methyl group stabilizes the carbocation via hyperconjugation, counteracting the meta-chlorine deactivation.
Module 4: Standardized Protocol (Gold Standard)
Method:
-
Preparation:
-
Flame-dry a 250 mL 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.
-
Connect the condenser outlet to a dilute NaOH scrubber (to trap HCl gas).
-
-
Reagents:
-
Nucleophile/Solvent: Anhydrous Toluene (50 mL, ~10 equiv).
-
Catalyst: Anhydrous
(0.81 g, 5 mmol, 10 mol%). -
Electrophile: 3,5-Dichloro-4-methylbenzyl chloride (10.5 g, 50 mmol) dissolved in 10 mL anhydrous Toluene.
-
-
Execution:
-
Charge the flask with Toluene and
. Stir at room temperature under for 10 minutes. -
Critical Step: Add the Electrophile solution dropwise over 30–45 minutes. Do not dump it in.
-
Observe mild exotherm and HCl evolution.
-
Heat the mixture to 40–50°C and monitor by TLC/HPLC. Reaction typically completes in 2–4 hours.
-
-
Workup:
-
Cool to RT. Quench by pouring slowly into ice-water (100 mL) containing 5 mL conc. HCl (to dissolve iron salts).
-
Separate organic layer. Wash with water (
mL) and Brine ( mL). -
Dry over
, filter, and concentrate. -
Purification: Recrystallize from Hexanes/Ethanol or distill excess toluene.
-
References
-
Vega-Hernández, K. et al. (2025). "Friedel–Crafts alkylation using electron‐deficient benzylic alcohols." ResearchGate.[2] Available at: [Link]
-
LibreTexts Chemistry. (2022). "16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction." Chemistry LibreTexts. Available at: [Link]
-
Mettler Toledo. (2025). "Friedel-Crafts Alkylation Reaction: Mechanism & Kinetics." Mettler Toledo. Available at: [Link]
-
Rueping, M. & Nachtsheim, B. J. (2010). "A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis." Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
troubleshooting low conversion rates in 3,5-Dichloro-4-methylbenzyl chloride amidations
The following Technical Support Center guide addresses the specific challenges associated with 3,5-Dichloro-4-methylbenzyl chloride .
Note on Terminology: This guide addresses the literal request regarding Benzyl Chloride (Ar-CH
Status: Operational Scope: Troubleshooting Low Conversion, Impurity Profiling, and Protocol Optimization Audience: Medicinal Chemists, Process Development Scientists
Phase 1: Diagnostic Triage & Reagent Verification
Before altering your reaction parameters, verify your substrate identity. The "3,5-dichloro-4-methyl" scaffold is common in two distinct forms with vastly different reactivities.
| Feature | 3,5-Dichloro-4-methylbenzyl chloride | 3,5-Dichloro-4-methylbenzoyl chloride |
| Structure | Ar-CH₂ -Cl (Alkyl Halide) | Ar-C(=O) -Cl (Acyl Halide) |
| Reaction Type | Nucleophilic Acyl Substitution | |
| "Amidation" | N-Alkylation: Reacts with an amide to form an N-benzyl amide. | Acylation: Reacts with an amine to form a benzamide. |
| Reactivity | Low/Moderate: Requires heat, catalyst, and strong base. | High: Reacts exothermically; prone to hydrolysis. |
| Low Conversion Cause | Poor nucleophile, steric hindrance, leaving group ability. | Hydrolysis (wet solvent), HCl poisoning of amine. |
If you are using the Benzoyl chloride (Ar-CO-Cl) and experiencing low conversion, the issue is likely Hydrolysis or HCl poisoning . Ensure anhydrous conditions and use >2.0 eq. of base.
The following guide focuses on the "Benzyl" derivative (Ar-CH₂-Cl) reacting with an amide/amine source.
Phase 2: Troubleshooting Low Conversion (Benzyl Chloride Pathway)
The Core Problem: The "Deactivated" Electrophile
While electron-withdrawing groups (EWGs) like Chlorine typically activate benzylic positions for
-
Steric "Buttressing": The chlorines at the 3 and 5 positions are not adjacent to the reaction center, but they restrict the rotational freedom of the ring and create a "picket fence" effect, slightly impeding the approach of bulky nucleophiles.
-
Nucleophile Mismatch: If you are reacting this with an amide (to perform an "amidation"), you are using a poor nucleophile. Neutral amides (
) are not nucleophilic enough to displace the chloride efficiently.
Diagnostic Flowchart
Caption: Diagnostic logic for identifying the bottleneck in nucleophilic substitution of 3,5-Dichloro-4-methylbenzyl chloride.
Phase 3: Frequently Asked Questions (FAQs)
Q1: The reaction stalls at 60% conversion. Adding more base doesn't help.[1] Why?
A: You are likely facing the "Chloride Trap."
As the reaction proceeds, Chloride ions (
-
The Fix: Add Sodium Iodide (NaI) (10-20 mol%).
-
Mechanism: The Iodide displaces the Chloride to form the transient 3,5-Dichloro-4-methylbenzyl Iodide . The C-I bond is weaker and the Iodide is a better leaving group (Hyperconjugation and polarizability), accelerating the reaction with your amide nucleophile. This is the Finkelstein principle in situ.
Q2: I see a major impurity at RRT 0.85. What is it?
A: This is likely the Hydrolysis Product (Alcohol) or the Symmetrical Ether .
-
Impurity: 3,5-Dichloro-4-methylbenzyl alcohol.
-
Cause: Trace water in your solvent (DMF/DMAc are hygroscopic) reacting with the benzyl chloride.
-
Prevention: Dry your solvent over molecular sieves (3Å or 4Å) for 24 hours. Increase the equivalent of the nucleophile to outcompete the water.
Q3: Can I use Potassium Carbonate ( ) as the base?
A: Only if you are using high heat (>80°C) and a phase transfer catalyst.
-
Recommendation: Use Cesium Carbonate (
) (higher solubility/basicity) or Sodium Hydride (NaH) (irreversible deprotonation).
Phase 4: Optimized Experimental Protocol
Objective: Synthesis of N-(3,5-Dichloro-4-methylbenzyl)amide via Finkelstein-Assisted Alkylation.
Reagents Table
| Component | Equivalents | Role | Critical Notes |
| Amide Substrate | 1.0 eq | Nucleophile | Must be dry.[1] |
| 3,5-Dichloro-4-methylbenzyl chloride | 1.1 - 1.2 eq | Electrophile | Slight excess compensates for hydrolysis. |
| Cesium Carbonate ( | 2.0 eq | Base | Superior to |
| Sodium Iodide (NaI) | 0.1 - 0.2 eq | Catalyst | Essential for conversion. |
| DMF or NMP | [0.2 M] | Solvent | Must be anhydrous (<50 ppm |
Step-by-Step Procedure
-
Activation (Pre-stir):
-
To a dried reaction vial, add the Amide (1.0 eq) and
(2.0 eq). -
Add anhydrous DMF (concentration 0.2 M).
-
Stir at Room Temperature (RT) for 30 minutes. This allows partial deprotonation and breaks up base aggregates.
-
-
Addition:
-
Add Sodium Iodide (0.1 eq).
-
Add 3,5-Dichloro-4-methylbenzyl chloride (1.1 eq) in one portion.
-
-
Reaction:
-
Heat the mixture to 60-80°C . Note: Do not exceed 100°C to avoid thermal decomposition of the benzyl chloride.
-
Monitor via HPLC/UPLC at 2 hours. Look for the disappearance of the benzyl chloride peak.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc.
-
Wash with water (x3) to remove DMF. Crucial: DMF retention can ruin crystallization.
-
Wash with Brine, dry over
, and concentrate.[1]
-
Mechanistic Pathway (Finkelstein-Assisted)
Caption: The catalytic cycle where Iodide converts the sluggish Benzyl Chloride into the reactive Benzyl Iodide intermediate.
References
-
Zoxamide Synthesis & Benzyl Chloride Reactivity
-
Finkelstein Catalysis in Amidation
- Title: Direct Amidation of Tertiary N-Benzylamines (Mechanism of Iodide C
-
Source: Organic Letters (ACS).[4]
- Context: Validates the use of NaI to drive alkylation of amines/amides with benzyl chlorides.
-
Link:
-
Solvent Effects in Nucleophilic Substitution
- Title: Solvent-controlled amidation of acid chlorides (and general solvent effects on substitution).
- Source: N
- Context: Supports the requirement for polar aprotic solvents (DMF/DMAc) in these substitutions.
-
Link:
-
Reactivity of Electron-Deficient Benzyl Chlorides
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3,5-Dichloro-4-methylbenzoyl chloride | 113485-46-4 | Benchchem [benchchem.com]
- 3. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
Validation & Comparative
Analytical Methods for 3,5-Dichloro-4-methylbenzyl Chloride Purity: A Comparative Guide
Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively evaluate and compare high-performance liquid chromatography (HPLC), gas chromatography (GC), and quantitative nuclear magnetic resonance (qNMR) for the purity assessment of 3,5-Dichloro-4-methylbenzyl chloride, providing field-proven, self-validating experimental protocols.
Executive Summary & Physicochemical Profiling
As a Senior Application Scientist, I frequently encounter analytical discrepancies when evaluating reactive intermediates like 3,5-Dichloro-4-methylbenzyl chloride (CAS: 1806288-53-8). This compound is a highly specific, electrophilic building block used in advanced pharmaceutical and agrochemical synthesis.
Before selecting an analytical method, we must understand the molecule's physicochemical causality:
-
Electrophilic Benzylic Position: The carbon-chlorine bond is highly susceptible to nucleophilic attack (hydrolysis) in the presence of moisture, rapidly forming 3,5-dichloro-4-methylbenzyl alcohol and hydrochloric acid. Analytical Consequence: Aqueous sample diluents will artificially inflate impurity profiles.
-
Thermal Lability: Like many substituted benzyl chlorides, it can undergo dehydrohalogenation or catalytic degradation at elevated temperatures. Analytical Consequence: GC inlet temperatures must be strictly controlled to prevent artifactual degradation [3].
-
Aromatic Chromophore: The chlorinated aromatic ring provides strong UV absorbance. Analytical Consequence: UV detection in HPLC is highly sensitive, provided the mobile phase does not cause in-run hydrolysis [1].
Analytical Strategy & Method Selection Workflow
Choosing the correct method depends entirely on the specific impurity profile you are tracking. Are you monitoring volatile precursors (e.g., unreacted 3,5-dichloro-4-methyltoluene) or non-volatile hydrolysis products?
Analytical decision workflow for 3,5-Dichloro-4-methylbenzyl chloride purity assessment.
Method Comparison Matrix
The following table summarizes the quantitative performance metrics and operational causality of each technique.
| Parameter | RP-HPLC-UV | GC-FID | 1H qNMR |
| Primary Use Case | Tracking non-volatile impurities & hydrolysis products [4]. | Tracking volatile precursors & chlorinated byproducts [2]. | Absolute purity determination without an external standard. |
| Sensitivity (LOD) | High (~0.01 - 0.05 % w/w) | Very High (~0.005 % w/w) | Low (~0.5 - 1.0 % w/w) |
| Sample Prep Risk | High: Risk of in-situ hydrolysis if diluent contains water. | Low: Analyzed in anhydrous organic solvents (e.g., DCM). | Low: Analyzed in anhydrous deuterated solvents (e.g., CDCl3). |
| Thermal Risk | None: Run at ambient or near-ambient temperatures. | High: Risk of degradation in the hot injection port. | None: Run at ambient temperature. |
| Self-Validation Metric | Resolution (Rs) > 2.0 between benzyl chloride and benzyl alcohol. | Tailing Factor (Tf) < 1.5 (ensures inlet inertness). | Relaxation Delay (D1) ≥ 5 × T1 of slowest relaxing proton. |
Field-Proven Experimental Protocols
To ensure scientific integrity, every protocol described below operates as a self-validating system . Do not proceed with sample analysis if the system suitability test (SST) fails.
Method A: Reversed-Phase HPLC-UV (Hydrolysis-Aware Protocol)
This method is optimized to separate the parent compound from its primary degradation product (3,5-dichloro-4-methylbenzyl alcohol) while preventing on-column hydrolysis [1].
-
Causality Check: We use an end-capped C18 column to prevent secondary interactions between the basic silanols of the stationary phase and the polar impurities. We use anhydrous acetonitrile as the sample diluent to arrest hydrolysis prior to injection.
-
Instrumentation: HPLC system equipped with a Photodiode Array (PDA) or UV detector.
-
Column: C18, 150 mm × 4.6 mm, 3.5 µm (end-capped).
-
Mobile Phase:
-
Channel A: 0.1% Formic Acid in Water (LC-MS grade).
-
Channel B: Acetonitrile (HPLC grade).
-
-
Gradient: 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (optimal for the chlorinated aromatic chromophore).
-
Sample Preparation: Accurately weigh 25 mg of the sample and dissolve in 25 mL of anhydrous acetonitrile. Do not use aqueous diluents. Place in a 4°C autosampler.
-
Self-Validating SST: Inject a resolution mixture containing 0.1% 3,5-dichloro-4-methylbenzyl alcohol. Pass Criteria: The resolution (
) between the alcohol and the chloride peak must be . If , replace the column or verify mobile phase composition.
Method B: GC-FID (Thermal-Control Protocol)
Gas chromatography is superior for detecting volatile impurities like unreacted 3,5-dichloro-4-methyltoluene, but the benzylic chloride is thermally labile [2][3].
-
Causality Check: High inlet temperatures (e.g., 250°C) combined with active sites in the glass liner will catalyze the degradation of the benzyl chloride into polymeric artifacts or HCl. We mitigate this by using a low inlet temperature (200°C) and a strictly deactivated, glass-wool-free liner.
-
Instrumentation: GC equipped with a Flame Ionization Detector (FID).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), 30 m × 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 200°C (Critical: Do not exceed to prevent thermal breakdown).
-
Detector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 80°C (hold 2 min)
ramp at 10°C/min to 280°C (hold 5 min). -
Sample Preparation: Dissolve 10 mg of sample in 10 mL of anhydrous Dichloromethane (DCM).
-
Self-Validating SST: Inject the standard solution. Calculate the USP Tailing Factor (
) of the 3,5-Dichloro-4-methylbenzyl chloride peak. Pass Criteria: . A tailing factor indicates active sites in the inlet; the liner must be replaced and deactivated before proceeding.
Method C: 1H qNMR (Absolute Quantitation)
When a highly pure reference standard of 3,5-Dichloro-4-methylbenzyl chloride is unavailable, qNMR provides absolute purity by comparing the proton integrals of the sample against an internal standard (IS).
-
Causality Check: The benzylic protons (
) appear as a distinct, sharp singlet at approximately 4.5–4.7 ppm. This region is free from interference by the aromatic protons (~7.2 ppm) and the methyl protons (~2.4 ppm). We use Dimethyl sulfone as the IS because its singlet (~3.0 ppm) falls perfectly into an empty spectral window. -
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Internal Standard (IS): Dimethyl sulfone (TraceCERT® or equivalent certified reference material).
-
Solvent:
(100% atom D, stored over molecular sieves). -
Sample Preparation: Accurately weigh ~20 mg of 3,5-Dichloro-4-methylbenzyl chloride and ~10 mg of Dimethyl sulfone directly into an NMR tube using a microbalance. Add 0.6 mL of
. -
Acquisition Parameters:
-
Pulse angle: 90°
-
Number of scans: 16 to 64 (depending on desired S/N ratio).
-
-
Self-Validating SST: Run an inversion-recovery experiment to determine the longitudinal relaxation time (
) of the benzylic and IS protons. Pass Criteria: The relaxation delay ( ) must be set to at least of the slowest relaxing proton to ensure 99.3% magnetization recovery. Failure to do so will result in skewed integration and inaccurate purity values.
References
-
Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]
-
Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products Source: MDPI (Pharmaceuticals) URL:[Link]
-
Method 8121: Chlorinated Hydrocarbons by Gas Chromatography Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
The Analyte: Understanding 3,5-Dichloro-4-methylbenzyl chloride
An In-Depth Comparative Guide to the HPLC Analysis of 3,5-Dichloro-4-methylbenzyl chloride
For professionals engaged in pharmaceutical and agrochemical synthesis, the rigorous quality control of intermediates is paramount. 3,5-Dichloro-4-methylbenzyl chloride is a critical building block, and its purity directly impacts the efficacy and safety of the final product.[1] This guide provides an in-depth, experience-driven comparison of analytical methodologies for this compound, focusing on High-Performance Liquid Chromatography (HPLC) as the primary technique and Gas Chromatography (GC) as a key alternative. Our objective is to move beyond mere protocols, offering a causal explanation for every experimental choice to empower researchers in developing and validating robust analytical systems.
3,5-Dichloro-4-methylbenzyl chloride (C₈H₇Cl₃) is a substituted toluene derivative.[2] Its structure, featuring a benzene ring with two chlorine atoms, a methyl group, and a chloromethyl group, renders it a non-polar, hydrophobic molecule. This inherent hydrophobicity is the cornerstone of its chromatographic behavior and dictates the selection of an appropriate analytical method.[3] The primary analytical challenge lies in separating the main compound from structurally similar process impurities, such as isomers or related chlorinated toluenes, which may arise during synthesis.[4][5]
Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is the most widely used mode of liquid chromatography, particularly for non-polar to moderately polar analytes.[6] It employs a non-polar stationary phase and a polar mobile phase. The separation mechanism is governed by hydrophobic interactions: non-polar compounds, like our analyte, are more strongly retained by the non-polar stationary phase, while more polar impurities elute earlier.[3]
Rationale for RP-HPLC Selection
-
Analyte Compatibility: The hydrophobic nature of 3,5-Dichloro-4-methylbenzyl chloride makes it an ideal candidate for retention and separation on standard non-polar stationary phases like C18.[3]
-
Robustness and Versatility: RP-HPLC is a highly robust and versatile technique, widely available in quality control laboratories. It allows for extensive method development flexibility through mobile phase manipulation.[7][8]
-
Sample Throughput: Modern HPLC systems with autosamplers enable high-throughput analysis, which is essential in a drug development or manufacturing environment.
Experimental Protocol: A Validatable HPLC-UV Method
This protocol is designed as a self-validating system, grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines.[9][10][11]
1. Instrumentation and Consumables:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography and is recommended here. A typical dimension would be 150 mm x 4.6 mm with a 3.5 µm or 5 µm particle size. The C18 alkyl chains provide strong hydrophobic interactions necessary for retaining the analyte.[3][4]
-
Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.
-
Reagents: HPLC-grade formic acid or phosphoric acid.
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile (ACN) and Water. A starting point for method development is a 70:30 (v/v) mixture of ACN and water.[8] A small amount of acid (e.g., 0.1% formic acid) is often added to the aqueous component to improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.[12][13]
-
Elution Mode: Isocratic elution (constant mobile phase composition) is often sufficient for purity analysis. If complex impurity profiles are present, a gradient elution may be necessary.[13]
-
Flow Rate: 1.0 mL/min for a 4.6 mm i.d. column.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures retention time reproducibility.[13]
-
Detection Wavelength: UV detection should be performed at a wavelength of maximum absorbance for the analyte. Based on similar chlorinated aromatic compounds, a wavelength in the range of 210-250 nm is appropriate.[4][14] A DAD allows for the acquisition of the full UV spectrum to confirm peak identity and purity.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Solvent: Use the mobile phase as the diluent to ensure peak shape integrity and avoid solvent mismatch effects.
-
Standard Preparation: Prepare a stock solution of 3,5-Dichloro-4-methylbenzyl chloride reference standard at 1 mg/mL in the mobile phase. Create a working standard at a concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.[15]
HPLC Workflow Diagram
Caption: A typical experimental workflow for the HPLC analysis of 3,5-Dichloro-4-methylbenzyl chloride.
Alternative Analytical Technique: Gas Chromatography (GC)
For volatile and thermally stable compounds, Gas Chromatography, particularly when coupled with a Mass Spectrometer (GC-MS), serves as a powerful alternative.[4][16] Benzyl chloride and its derivatives are frequently analyzed by GC due to their volatility.[15][17]
Rationale for GC-MS Selection
-
High Efficiency: Capillary GC columns offer extremely high separation efficiency, capable of resolving very closely related isomers.
-
Superior Selectivity: The mass spectrometer provides a second dimension of separation. It acts as a highly selective detector, and the resulting mass spectra offer structural information that can definitively identify the analyte and its impurities.[18]
-
Sensitivity: GC-MS can achieve very low limits of detection (LOD), often in the parts-per-billion (ppb) range.[15]
Experimental Protocol: A GC-MS Method
1. Instrumentation and Consumables:
-
GC-MS System: A Gas Chromatograph equipped with a split/splitless injector, a capillary column, and a Mass Spectrometric detector (e.g., a single quadrupole).
-
Column: A low-to-mid polarity column, such as a DB-5MS (5% Phenyl-methylpolysiloxane), is suitable. Typical dimensions are 30 m x 0.25 mm i.d. x 0.25 µm film thickness.[15]
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Solvents: High-purity hexane or dichloromethane for sample dissolution.
2. Chromatographic and Spectrometric Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless injection (1 µL) for trace analysis or a split injection (e.g., 50:1 split ratio) for higher concentrations to avoid column overload.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[15]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[18]
-
Acquisition Mode: Full Scan (e.g., m/z 40-450) for impurity identification. For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity.
Performance Comparison: HPLC-UV vs. GC-MS
The choice between HPLC and GC is not merely one of preference but is dictated by the specific analytical requirements, such as the need for structural confirmation, sensitivity, and sample throughput. The following table compares the expected performance of each technique for the analysis of chlorinated benzyl chloride derivatives, based on published data for similar compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale & Justification |
| Limit of Detection (LOD) | Good (low µg/mL to high ng/mL) | Excellent (ng/kg to pg level) | GC-MS, especially in SIM mode, offers superior sensitivity. Data for benzyl chloride shows LODs in the 0.04–0.17 mg/kg range.[15][16] |
| Limit of Quantitation (LOQ) | Good | Excellent | Typically 3-fold the LOD, the superior sensitivity of GC-MS translates to lower quantitation limits.[19] |
| Linearity Range | Wide | Wide | Both techniques exhibit excellent linearity over several orders of magnitude with correlation coefficients (r²) > 0.99.[10][16] |
| Precision (%RSD) | Excellent (<2%) | Excellent (<2%) | Modern instrumentation for both techniques provides outstanding precision for repeated injections (intraday and interday RSDs are typically very low).[16][19] |
| Accuracy/Recovery (%) | Excellent (typically 98-102%) | Excellent (typically 90-110%) | Both methods, when properly validated, yield high accuracy. Recoveries for benzyl chloride in various matrices have been reported between 88% and 112%.[15][16] |
| Selectivity | Good | Excellent | While HPLC-UV can separate many impurities, co-elution is possible. The mass spectrometer in GC-MS provides an orthogonal detection mechanism, allowing for definitive peak identification even with chromatographic overlap.[15] |
| Sample Volatility | Not Required | Required | HPLC is suitable for a wider range of compounds, including non-volatile ones. GC requires the analyte to be volatile and thermally stable. |
| Instrumentation Cost | Lower | Higher | HPLC-UV systems are generally more affordable and have lower operating costs than GC-MS systems.[15] |
Deciding on the Right Analytical Approach
The decision to use HPLC or GC-MS depends on the analytical goal. For routine quality control, where the primary objective is to determine the purity of the main component against known impurities, a validated HPLC-UV method is often the most practical, cost-effective, and high-throughput solution. When the objective is impurity identification, trace-level analysis, or when a higher degree of certainty is required (e.g., for regulatory submissions or problem-solving), the superior selectivity and sensitivity of GC-MS make it the preferred method.
Caption: A decision-making framework for selecting between HPLC and GC-MS for analysis.
Conclusion
Both RP-HPLC and GC-MS are robust and reliable techniques for the analysis of 3,5-Dichloro-4-methylbenzyl chloride. A well-developed C18 reversed-phase HPLC method with UV detection provides a cost-effective, high-throughput solution ideal for routine quality control in a regulated environment. For applications demanding higher sensitivity, definitive structural confirmation of unknown impurities, or orthogonal validation, GC-MS is the superior choice. The ultimate selection should be guided by a clear understanding of the analytical objective, aligning the strengths of the chosen technique with the specific questions that need to be answered, in accordance with established regulatory guidelines.[9]
References
-
Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of chromatographic science, 47(2), 121–126. [Link]
-
Prieto-Blanco, M. C., López‐Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Semantic Scholar. [Link]
- Google Patents. (n.d.). CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride.
-
European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
-
MDPI. (2024). Simple and Selective Determination of Free Chlorine in Aqueous Solutions by an Electrophilic Aromatic Substitution Reaction Followed by Liquid Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2007). Determination of 3,5-dichloroaniline and 4-chloroaniline by means of GC/MS-technique after alkaline hydrolysis of selected pesticides. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
LCGC International. (2022). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dichlorobenzyl chloride. Retrieved from [Link]
-
Park, S. Y., et al. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Food Science and Biotechnology, 31(5), 619-627. [Link]
-
Majors, R. E. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC. Retrieved from [Link]
-
Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
PubChemLite. (n.d.). 3,5-dichloro-4-methylbenzyl chloride (C8H7Cl3). Retrieved from [Link]
-
Xie, S. Y., Huang, R. B., & Zheng, L. S. (1999). Separation and identification of perchlorinated polycyclic aromatic hydrocarbons by high-performance liquid chromatography and ultraviolet absorption spectroscopy. Journal of Chromatography A, 864(1), 173-177. [Link]
-
MDPI. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]
-
OI Analytical. (n.d.). Chlorinated Compounds in Hydrocarbon Streams Using a Halogen Specific Detector (XSD). Retrieved from [Link]
-
Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Science.gov. (n.d.). chlorinated aromatic compounds: Topics. Retrieved from [Link]
-
ACS Publications. (2023). Online Quantitative Analysis of Chlorine Contents in Chlorinated Paraffins by Facile Raman Spectroscopy. ACS Omega. [Link]
-
LCGC International. (2020). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
Labtech. (n.d.). Reverse Phase vs Normal Phase in HPLC. Retrieved from [Link]
-
LCGC International. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
Sources
- 1. 3,5-Dichloro-4-methylbenzoyl chloride | 113485-46-4 | Benchchem [benchchem.com]
- 2. PubChemLite - 3,5-dichloro-4-methylbenzyl chloride (C8H7Cl3) [pubchemlite.lcsb.uni.lu]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. scispace.com [scispace.com]
- 5. CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride - Google Patents [patents.google.com]
- 6. labtech.tn [labtech.tn]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. mdpi.com [mdpi.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. waters.com [waters.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Separation and identification of perchlorinated polycyclic aromatic hydrocarbons by high-performance liquid chromatography and ultraviolet absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gcms.cz [gcms.cz]
- 18. uni-saarland.de [uni-saarland.de]
- 19. chromatographyonline.com [chromatographyonline.com]
comparing reactivity of 3,5-Dichloro-4-methylbenzyl chloride with other benzyl chlorides
Introduction: The Nuanced Reactivity of Benzyl Halides
Benzyl chlorides are a cornerstone class of reagents in organic synthesis, prized for their utility in introducing the benzyl moiety into a wide range of molecules. Their reactivity in nucleophilic substitution reactions is a delicate interplay of electronic and steric factors, governed by the substituents on the aromatic ring. These reactions typically proceed through either an SN1 or SN2 mechanism. The SN1 pathway involves the formation of a resonance-stabilized benzyl carbocation, while the SN2 pathway involves a direct backside attack by a nucleophile on the benzylic carbon.[1]
The specific substitution pattern on the benzene ring dictates the preferred mechanistic pathway and the overall reaction rate. Electron-donating groups (EDGs) stabilize the carbocation intermediate, favoring the SN1 mechanism, whereas electron-withdrawing groups (EWGs) increase the electrophilicity of the benzylic carbon, accelerating SN2 reactions.
This guide provides an in-depth analysis of the reactivity of 3,5-dichloro-4-methylbenzyl chloride, a polysubstituted benzyl halide. By dissecting the combined electronic and steric effects of its substituents, we will compare its expected performance against a panel of other common benzyl chlorides and provide a robust experimental framework for validating these predictions.
Deconstructing the Substituent Effects in 3,5-Dichloro-4-methylbenzyl Chloride
The reactivity of 3,5-dichloro-4-methylbenzyl chloride is determined by the cumulative influence of its three substituents: two chlorine atoms at the meta positions and a methyl group at the para position relative to the chloromethyl group.
-
Electronic Effects:
-
Chlorine Atoms (C3, C5): As halogens, the chlorine atoms exert a powerful electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect significantly depletes electron density from the aromatic ring and, crucially, from the benzylic carbon. This increased partial positive charge (δ+) makes the carbon atom a more potent electrophile, highly susceptible to nucleophilic attack. Their meta-positioning means their resonance effect (a weak +R effect) is minimal and the inductive effect dominates.
-
Methyl Group (C4): The para-methyl group is a weak electron-donating group. It exerts a positive inductive effect (+I) and, more importantly, stabilizes the ring and any developing positive charge through hyperconjugation. In a potential SN1 pathway, this group would help stabilize the benzyl carbocation intermediate.
-
-
Steric Effects:
-
The two chlorine atoms at the meta positions (ortho to the benzylic carbon's point of attachment) introduce moderate steric hindrance. While not as impeding as ortho-substituents, they can sterically shield the benzylic carbon, potentially slowing the rate of an SN2 reaction by hindering the nucleophile's approach.[2][3]
-
The net effect is a complex balance. The strong inductive withdrawal from two chlorine atoms strongly favors an SN2 mechanism by creating a highly electrophilic center. However, the para-methyl group provides some stabilization for an SN1-like transition state, and the meta-chlorines introduce steric bulk that could disfavor a crowded SN2 transition state.
Caption: Electronic and steric influences on the benzylic carbon of 3,5-dichloro-4-methylbenzyl chloride.
Comparative Reactivity Analysis
To contextualize the reactivity of 3,5-dichloro-4-methylbenzyl chloride, we compare it to other benzyl chlorides with varying substitution patterns. The following table summarizes the key electronic effects and predicts the relative reaction rates in a typical SN2 reaction, such as reaction with iodide in acetone.
| Compound | Key Substituent Effects | Predicted SN2 Reactivity (Relative to Benzyl Chloride) | Dominant Mechanism |
| Benzyl Chloride | (Reference) | 1.00 | SN2 / Borderline |
| 4-Methylbenzyl Chloride | +I, Hyperconjugation (Donating) | < 1.00 | Borderline / SN1 |
| 4-Chlorobenzyl Chloride | -I, +R (Net Withdrawing) | > 1.00 | SN2 |
| 4-Nitrobenzyl Chloride | -I, -R (Strongly Withdrawing) | >> 1.00 | SN2 |
| 3,5-Dichlorobenzyl Chloride | 2 x -I (Strongly Withdrawing) | >> 1.00 | SN2 |
| 3,5-Dichloro-4-methylbenzyl Chloride | 2 x -I (Withdrawing), 1 x +I (Donating) | > 1.00 | SN2 |
Analysis:
-
Electron-Donating Groups (e.g., 4-Methylbenzyl chloride): The methyl group destabilizes the SN2 transition state by donating electron density to an already electron-rich center. It would, however, significantly accelerate an SN1 reaction by stabilizing the carbocation intermediate.[4]
-
Electron-Withdrawing Groups (e.g., 4-Chloro- and 4-Nitrobenzyl chloride): These groups enhance the electrophilicity of the benzylic carbon, making it a better target for nucleophiles and thus increasing the SN2 reaction rate. The effect is proportional to the withdrawing strength (NO₂ > Cl).[5][6]
-
3,5-Dichlorobenzyl Chloride: The combined inductive effect of two meta-chlorine atoms makes the benzylic carbon extremely electron-deficient, leading to a significantly enhanced SN2 reaction rate compared to the mono-chlorinated analogue.
-
3,5-Dichloro-4-methylbenzyl Chloride: The reactivity of this molecule is predicted to be high, but slightly attenuated compared to 3,5-dichlorobenzyl chloride. The two powerfully withdrawing chlorine atoms create a strong impetus for SN2 reaction, while the donating para-methyl group counteracts this effect to a small degree. The overall reactivity should still be substantially higher than that of unsubstituted benzyl chloride.
Experimental Protocol: Comparative Kinetic Analysis via Solvolysis
To empirically validate the predicted reactivity, a comparative kinetic study is essential. Solvolysis in a mixed aqueous-organic solvent is a standard method for evaluating the reactivity of benzyl halides.[6][7] The following protocol outlines a robust procedure for this comparison.
Objective: To determine the pseudo-first-order rate constants (k) for the solvolysis of a series of substituted benzyl chlorides in 80% aqueous ethanol.
Materials:
-
Benzyl chloride
-
4-Methylbenzyl chloride
-
4-Chlorobenzyl chloride
-
3,5-Dichlorobenzyl chloride
-
3,5-Dichloro-4-methylbenzyl chloride
-
Ethanol (Absolute)
-
Deionized Water
-
Phenolphthalein indicator solution
-
Standardized Sodium Hydroxide (NaOH) solution (~0.05 M)
-
Acetone (for quenching)
-
Constant temperature water bath (e.g., 50 °C)
-
Volumetric flasks, pipettes, burette, and conical flasks
Procedure:
-
Solvent Preparation: Prepare a stock solution of 80% ethanol (v/v) by mixing 800 mL of absolute ethanol with 200 mL of deionized water in a 1 L volumetric flask. Allow it to equilibrate to the reaction temperature.
-
Reaction Setup:
-
For each benzyl chloride derivative, prepare a ~0.1 M stock solution in a small volume of dry acetone.
-
Add 100 mL of the 80% ethanol solvent to a 250 mL conical flask and place it in the constant temperature water bath set to 50.0 ± 0.1 °C. Allow at least 20 minutes for thermal equilibration.
-
-
Reaction Initiation:
-
Rapidly inject a small, precise volume (e.g., 0.5 mL) of one of the benzyl chloride stock solutions into the equilibrated solvent.
-
Start a stopwatch immediately upon injection and swirl the flask to ensure homogeneity. This is t=0.
-
-
Titration Monitoring:
-
Immediately withdraw a 10.0 mL aliquot from the reaction mixture and transfer it to a flask containing ~20 mL of ice-cold acetone to quench the reaction.
-
Add 2-3 drops of phenolphthalein indicator and titrate the generated hydrochloric acid (HCl) with the standardized NaOH solution until a faint pink endpoint is reached. Record the volume of NaOH used. This is the reading for t=0.
-
Repeat the process of withdrawing aliquots and titrating at regular time intervals (e.g., every 15, 30, 45, 60, 90, 120 minutes). The frequency should be adjusted based on the substrate's reactivity.
-
After at least 10 half-lives (or by gently heating the final aliquot), take a final reading (t=∞) to determine the total amount of HCl produced upon complete reaction.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k) is determined by plotting ln(V∞ - Vt) versus time (t), where V∞ is the volume of NaOH used at infinite time and Vt is the volume at time t.
-
The slope of this line is equal to -k. The analysis should yield a straight line, confirming first-order kinetics.
-
Caption: Experimental workflow for the kinetic analysis of benzyl chloride solvolysis.
Conclusion
3,5-Dichloro-4-methylbenzyl chloride presents a fascinating case of competing substituent effects. Theoretical analysis strongly suggests that it is a highly reactive benzyl halide, primarily driven towards an SN2 mechanism by the powerful inductive electron withdrawal of two meta-chloro substituents. Its reactivity is predicted to be significantly greater than that of unsubstituted benzyl chloride and even 4-chlorobenzyl chloride, though likely moderated slightly by the electron-donating para-methyl group and minor steric hindrance. For researchers in drug development and organic synthesis, this translates to a reagent that should readily undergo nucleophilic substitution under mild conditions, making it an efficient building block for complex molecular architectures. The provided experimental protocol offers a clear and reliable method for quantifying this reactivity and confirming its place within the broader family of benzyl chlorides.
References
- BenchChem. (n.d.). 3,5-Dichloro-4-methylbenzoyl chloride. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkB2pEGhx7ouEfoK8SBUtnQGdgZBiie2LBAvunthW8TLmSg0xEznFjm79hp1tXpqsFHA6uDiT1xjhyYRVuu2wnJfFqHQE52RkNOsFwpX3kf3MkHF7UjOPwS3lj4aEiu_zmZhVDLw==
-
Song, B. D., & Jencks, W. P. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6455-6466. Available from: [Link]
-
Ingold, C. K. (1998). Ab Initio MO and Density Functional Theory Study of Substituent Effects on Electron Attachment to Benzyl Chlorides. The Journal of Physical Chemistry A, 102(36), 7239–7246. Available from: [Link]
-
Oxford University Press. (n.d.). Hammett equation. Oxford Reference. Retrieved from [Link]
-
Jayasree, J., & Krishnankutty, M. B. (2006). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. E-Journal of Chemistry, 3(4), 304-310. Available from: [Link]
-
Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange. Retrieved from [Link]
-
Madhavan, K., Srinivasan, V. S., & Venkatasubramanian, N. (1979). Nucleophilic substitution at a benzylic carbon by an ambident nucleophile—A linear free energy relationship. Proceedings of the Indian Academy of Sciences - Section A, 88(5), 329-335. Available from: [Link]
-
Hoz, S., & Wolk, J. L. (2015). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. ResearchGate. Available from: [Link]
- BenchChem. (2025). A Comparative Analysis of Reactivity: 3-Ethylbenzoyl Chloride vs. Benzoyl Chloride. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn8Nwbpyx3rIbSq-B95rIRVQmF82uD9pg5miSL2Au__-KQv-RmYi3cD_C8Sq679sRPQbB5Fq1O-5ag-uP0FjdQhNgH_TsNVC_hIIVKAXgFsV-5izaTjGmi1Rkx0bUmSCcxKkevddknyrIQZbg0VdgNEzpejto75h1Y93xT48TzcMAuEEDPojXVTy8XEi_ZP_GRtSSANcB2PshfgsN0Re0n0N6zGh9NY5ZHOdvp6Q==
-
Bentley, T. W., & Llewellyn, G. (1990). Precise dissection of kinetic data for solvolyses of benzoyl chloride into contributions from two simultaneous reaction channels. Journal of the Chemical Society, Perkin Transactions 2, (8), 1211-1215. Available from: [Link]
-
Hughes, E. D., Ingold, C. K., & Mackie, J. D. H. (1955). Nucleophilic substitution reactions of benzyl halides. Part II. Rates and product proportions for the solvolysis of benzyl chloride in ethanol–water mixtures. Journal of the Chemical Society (Resumed), 3173-3177. Available from: [Link]
-
University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
Bennett, G. M., & Jones, B. (1935). 422. Velocities of Reaction of Substituted Benzyl Chlorides in Two Reactions of Opposed Polar Types. Journal of the Chemical Society (Resumed), 1815-1819. Available from: [Link]
-
Richard, J. P., Amyes, T. L., & Toteva, M. M. (2012). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Molecules, 17(1), 1032-1051. Available from: [Link]
-
Kevill, D. N., & D'Souza, M. J. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2981. Available from: [Link]
-
Allen Digital. (n.d.). Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain.. Retrieved from [Link]
-
Burley, R. E. M. (1969). A Kinetic Study of the Solvolysis of Some Diphenylmethyl Chlorides. (Doctoral dissertation, University of London). Retrieved from [Link]
-
Bordwell, F. G., & Clemens, D. H. (1981). SN2 Reactions of Nitranions with Benzyl Chlorides. The Journal of Organic Chemistry, 46(6), 1035-1041. Available from: [Link]
-
Le Noble, W. J., & Shur, H. J. (1967). The Pseudo Thermodynamics of Solvolysis. A Detailed Study of the Pressure and Temperature Dependence of Benzyl Chloride Solvolysis in t-Butyl Alcohol – Water Mixtures. Canadian Journal of Chemistry, 45(14), 1439-1447. Available from: [Link]
-
Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. MCC Organic Chemistry. Retrieved from [Link]
-
Vayssilov, G. N., & Nikolova, V. (2015). Reactivity in Friedel–Crafts aromatic benzylation: the role of the electrophilic reactant. Structural Chemistry, 26(5-6), 1463-1475. Available from: [Link]
- Google Patents. (2014). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
-
Mount Royal University. (n.d.). CHEM 331 Problem Set #3: Substituent Effects and LFERs. Retrieved from [Link]
- BenchChem. (n.d.). Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity. Retrieved from vertexaisearch.cloud.google.
Sources
- 1. allen.in [allen.in]
- 2. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 994. Nucleophilic substitution reactions of benzyl halides. Part II. Rates and product proportions for the solvolysis of benzyl chloride in ethanol–water mixtures - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Spectroscopic Validation & Analytical Comparison: 3,5-Dichloro-4-methylbenzyl Chloride Derivatives
Executive Summary & Structural Context[1]
3,5-Dichloro-4-methylbenzyl chloride (DCMBC) is a high-value electrophilic building block, frequently employed in the synthesis of agrochemicals and pharmaceutical intermediates where metabolic stability (blocked para-position) and lipophilicity are required.
However, its validation presents a specific challenge: the high reactivity of the benzylic chloride makes it prone to rapid hydrolysis to 3,5-dichloro-4-methylbenzyl alcohol upon exposure to atmospheric moisture. Standard "certificate of analysis" checks often fail to detect partial hydrolysis if not rigorously designed.
This guide provides a comparative analysis of spectroscopic techniques for validating DCMBC, establishing a self-validating protocol that distinguishes the active reagent from its hydrolyzed "dead" alternative.
Structural Analysis & Symmetry
-
Symmetry:
symmetry (planar approximation for the ring). -
Key Feature: The 3,5-dichloro substitution pattern creates a simplified NMR splitting pattern (singlet aromatic protons), which facilitates rapid purity assessment.
Comparative Analysis of Validation Methods
The following table compares the efficacy of three primary analytical techniques in distinguishing DCMBC from its critical impurity (Hydrolysis Product).
| Feature | Method A: | Method B: FT-IR (Rapid Screen) | Method C: GC-MS (Quantification) |
| Primary Detection | Chemical Shift ( | Functional Group ( | Molecular Ion ( |
| Differentiation | Excellent ( | Good (Presence/Absence of OH) | Excellent (Mass diff: 18.5 Da) |
| Quantification | Molar Ratio (Integral-based) | Qualitative only | Area % (Requires Response Factors) |
| Sample Prep | Dissolution in | Neat or KBr Pellet | Dilution in volatile solvent |
| Risk Factor | Wet solvent causes in-situ hydrolysis | Hygroscopic KBr introduces water | Thermal degradation in injector port |
| Verdict | Best for Purity & Identity | Best for Goods-In Check | Best for Trace Impurity Profiling |
Detailed Spectroscopic Protocols
Method A: H NMR Validation (The Self-Validating Standard)
Principle: The electronegativity difference between Chlorine and Oxygen causes a distinct chemical shift in the benzylic protons.
Protocol:
-
Solvent Prep: Use
stored over 4Å molecular sieves. Critical: Wet chloroform will hydrolyze the sample during the scan, leading to false failure. -
Sample: Dissolve ~10 mg DCMBC in 0.6 mL
. -
Acquisition: Standard proton parameters (sw = 12-14 ppm, d1 = 5s to ensure accurate integration).
Spectral Interpretation (Reference Data):
-
Region 1: Aromatic Protons (Positions 2, 6)
-
Signal: Singlet (s).
-
Shift:
7.30 – 7.40 ppm. -
Logic: The two protons are chemically equivalent due to the symmetry axis through C1-C4.
-
-
Region 2: Benzylic Methylene (
)-
Product (
): Singlet, 4.50 – 4.55 ppm. -
Impurity (
): Singlet, 4.65 – 4.75 ppm (Shift varies with concentration/H-bonding). -
Validation Criterion: Integration of the 4.5 ppm peak must be
relative to the aromatic signal ( ). Any signal at >4.6 ppm indicates hydrolysis.
-
-
Region 3: Methyl Group (
)-
Signal: Singlet.
-
Shift:
2.40 – 2.45 ppm. -
Logic: Deshielded slightly compared to toluene (
2.3) due to ortho-dichloro effects.
-
Method B: FT-IR "Go/No-Go" Screen
Principle: Rapid detection of the O-H stretching vibration which is absent in pure DCMBC.
Protocol:
-
Place a drop of neat liquid (or solid smear) on a Diamond ATR crystal.
-
Acquire 16 scans at 4 cm⁻¹ resolution.
Diagnostic Peaks:
-
Target (DCMBC):
- Stretch (Aliphatic): 680–750 cm⁻¹ (Sharp, strong).
- Stretch (Aromatic): 1000–1100 cm⁻¹ region.
-
Impurity (Alcohol):
- Stretch: 3300–3450 cm⁻¹ (Broad).
-
Decision Rule: If a broad trough appears >3000 cm⁻¹, the batch is compromised.
Experimental Workflow: Synthesis & Validation Logic
The following diagram illustrates the decision logic required to validate the product during a synthesis campaign.
Figure 1: Decision tree for the spectroscopic validation of 3,5-dichloro-4-methylbenzyl chloride.
Mechanistic Insight: Why this matters?
The "Alternative" to using DCMBC is often the in situ generation of the electrophile from the corresponding alcohol using Thionyl Chloride (
Performance Comparison:
-
Isolated DCMBC (This Product): Allows for precise stoichiometry. However, if quality is low (hydrolyzed), yields of the subsequent step (e.g., N-alkylation) will drop linearly.
-
In Situ Activation: Avoids storage stability issues but introduces acidic byproducts (
, ) which may degrade sensitive nucleophiles in the next step.
Recommendation: For GMP or high-precision medicinal chemistry, using validated, isolated DCMBC is superior to in situ methods, provided the NMR validation described above confirms <1% alcohol content.
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 3,4-Dichlorobenzyl chloride (Analogous fragmentation pattern). NIST Chemistry WebBook. Link
-
PubChem. (2023). 3,5-Dichloro-4-methylbenzyl chloride Compound Summary. National Library of Medicine. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (General reference for Benzyl Chloride vs. Alcohol shifts).
-
BenchChem. (n.d.). Chemical Reactivity of 3,5-Dichloro-4-methylbenzoyl chloride (Related Acyl Derivative).[2]Link
Sources
A Senior Application Scientist's Guide to the Analysis of 3,5-Dichloro-4-methylbenzyl chloride Byproducts: A Comparative Analysis of GC-MS and Alternative Methods
Abstract
The detection and quantification of impurities and byproducts in active pharmaceutical ingredients (APIs) and chemical intermediates are critical for ensuring product quality, safety, and regulatory compliance. 3,5-Dichloro-4-methylbenzyl chloride is a key building block in the synthesis of various compounds, and its purity profile directly impacts the final product. This guide provides an in-depth comparison of analytical methodologies for detecting its byproducts, with a primary focus on a robust Gas Chromatography-Mass Spectrometry (GC-MS) method. We will explore the rationale behind methodological choices, present detailed, validated protocols, and compare the performance of GC-MS against High-Performance Liquid Chromatography (HPLC) to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting and implementing the optimal analytical strategy.
Introduction: The Analytical Challenge of 3,5-Dichloro-4-methylbenzyl chloride
3,5-Dichloro-4-methylbenzyl chloride is a halogenated aromatic compound used as a reactive intermediate in organic synthesis. Its synthesis, often starting from p-methylbenzoic acid or through chlorination of 4-methylbenzoyl chloride, can lead to the formation of several process-related impurities.[1][2] These byproducts may include unreacted starting materials, isomers, over-chlorinated species, and oxidation products such as corresponding benzaldehydes or benzyl alcohols.[3][4]
Given that some benzyl chloride derivatives are classified as potentially mutagenic or carcinogenic, regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines for their control.[5][6] Therefore, a highly sensitive and specific analytical method is not just a quality control measure but a regulatory necessity. The primary challenge lies in separating and identifying structurally similar compounds that may be present at trace levels.
Comparative Analysis: GC-MS vs. HPLC
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is fundamental in impurity profiling and depends heavily on the physicochemical properties of the target analytes.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for analyzing volatile and semi-volatile compounds.[7] The gas chromatograph separates components of a mixture based on their boiling points and interaction with a stationary phase.[8] The mass spectrometer then fragments the eluted components and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for definitive identification.[8] For 3,5-Dichloro-4-methylbenzyl chloride and its likely byproducts (which are semi-volatile), GC-MS offers unparalleled specificity and sensitivity.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for non-volatile, polar, or thermally labile compounds that cannot pass through a heated GC system without degradation.[7] Separation is based on the distribution of analytes between a liquid mobile phase and a solid stationary phase.[7] While HPLC coupled with a UV or Diode Array Detector (DAD) is robust, it may lack the specificity to distinguish between isomers without distinct chromophores. Coupling with a mass spectrometer (LC-MS) enhances identification capabilities but can be more complex and costly for this specific application.[10] A published HPLC method for analyzing impurities in technical-grade benzyl chloride highlights its utility, particularly for quantifying compounds like benzaldehyde and α,α-dichlorotoluene.[3][4]
Data-Driven Performance Comparison
The following table summarizes the objective performance characteristics of each technique for this analytical challenge.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/DAD) |
| Analyte Suitability | Excellent for volatile & semi-volatile chlorinated compounds. | Suitable for less volatile or thermally sensitive byproducts. |
| Specificity | Very High. Mass spectral libraries and fragmentation patterns allow for confident identification of unknown impurities.[11] | Moderate to High. Relies on retention time and UV spectra. Co-elution of isomers can be problematic.[3] |
| Sensitivity (LOD/LOQ) | Excellent. Typically in the low ng/mL to pg/mL range, especially in Selected Ion Monitoring (SIM) mode.[12][13] | Good. Generally in the low µg/mL to high ng/mL range.[4] |
| Sample Preparation | Often requires solvent extraction. Derivatization may be needed for certain functional groups, but not typically for this analyte class.[14] | Sample is typically dissolved in the mobile phase; may require less extensive preparation.[3] |
| Robustness | Highly robust and reproducible. Well-established methods (e.g., EPA methods) are available for chlorinated hydrocarbons.[15][16] | Robust for routine analysis, but mobile phase preparation and column integrity are critical. |
| Primary Application | Ideal for identifying a wide range of unknown byproducts and quantifying trace-level volatile impurities. | Best suited for quantifying known, less volatile impurities and degradation products. |
For the comprehensive profiling of 3,5-Dichloro-4-methylbenzyl chloride, GC-MS is the superior choice due to its high specificity and sensitivity for the anticipated volatile and semi-volatile chlorinated byproducts.
Recommended GC-MS Method: A Validated Protocol
This section details a self-validating GC-MS protocol designed for the robust detection and quantification of byproducts. The causality behind each choice is explained to ensure technical accuracy and reproducibility.
Predicted Byproducts and Target Analytes
Based on common synthesis routes, the target analyte list should include the primary compound and potential impurities.[1][3]
| Compound | Chemical Structure | Rationale for Inclusion |
| 3,5-Dichloro-4-methylbenzyl chloride | Clc1cc(c(C)c(Cl)c1)CCl | Primary Compound |
| p-Toluic acid / 4-Methylbenzoyl chloride | Cc1ccc(cc1)C(=O)O / Cc1ccc(cc1)C(=O)Cl | Unreacted Starting Material |
| 3,5-Dichloro-4-methylbenzaldehyde | Cc1c(cc(cc1Cl)C=O)Cl | Oxidation Product |
| 3,5-Dichloro-4-methylbenzyl alcohol | Cc1c(cc(cc1Cl)CO)Cl | Hydrolysis Product |
| Isomeric Dichlorotoluenes | e.g., Cc1c(c(Cl)cc(Cl)c1) | Isomeric Impurities from Chlorination |
| Trichlorinated Species | e.g., Clc1c(c(C)c(Cl)c(Cl)c1)CCl | Over-chlorination Byproduct |
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample handling to final report generation.
Caption: End-to-end workflow for GC-MS analysis of byproducts.
Step-by-Step Experimental Protocol
A. Reagents and Materials
-
Solvents: Dichloromethane (DCM), Hexane, Ethyl Acetate (Pesticide or HPLC grade).
-
Standards: Certified reference materials for 3,5-Dichloro-4-methylbenzyl chloride and any known potential byproducts.
-
Internal Standard (IS): Perylene-d12 or another suitable deuterated compound not present in the sample.
-
Apparatus: Volumetric flasks, autosampler vials with PTFE-lined septa, 0.22 µm PTFE syringe filters.
B. Standard and Sample Preparation
-
Internal Standard (IS) Stock Solution: Prepare a 100 µg/mL stock solution of Perylene-d12 in dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the reference material stocks. Each standard should be spiked with the IS to a final concentration of ~10 µg/mL. A typical calibration range is 0.1 µg/mL to 50 µg/mL.[13]
-
Sample Preparation: a. Accurately weigh approximately 100 mg of the 3,5-Dichloro-4-methylbenzyl chloride sample into a 10 mL volumetric flask. b. Add the IS stock solution to achieve a final concentration of ~10 µg/mL. c. Dilute to volume with dichloromethane. d. Vortex to dissolve and filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
C. GC-MS Instrumentation and Conditions The choice of a non-polar column like a DB-5MS (5% Phenyl / 95% Dimethylpolysiloxane) is strategic; its versatility is well-suited for separating a wide range of chlorinated compounds with varying boiling points.[13][16]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible performance. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film | Excellent general-purpose column for semi-volatile compounds, providing good peak shape for chlorinated aromatics.[5] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Injector | Split/Splitless, 280 °C | Splitless mode for trace analysis; high temperature ensures volatilization of semi-volatile analytes. |
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Initial temperature allows for focusing of volatile components. The ramp rate provides good separation of analytes with different boiling points.[16] |
| MS Source | Electron Ionization (EI), 230 °C | Standard, robust ionization technique that produces reproducible, library-searchable mass spectra. |
| MS Quadrupole | 150 °C | Standard temperature to prevent contamination. |
| Acquisition Mode | Full Scan (m/z 40-450) and/or SIM | Full Scan for initial identification of unknown byproducts. Selected Ion Monitoring (SIM) for high-sensitivity quantification of known impurities.[13] |
Method Validation and Trustworthiness
To ensure the trustworthiness of the results, the method must be validated according to established guidelines, such as those from the ICH or AOAC.[17][18][19] This process establishes the performance characteristics of the method and ensures it is fit for its intended purpose.
Logical Relationship of Validation Parameters
Caption: Interdependence of key method validation parameters.
Typical Acceptance Criteria
The following table presents typical acceptance criteria for method validation in a pharmaceutical context.[5][6][12]
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interference at the retention time of the analyte and IS. |
| Linearity | Proportionality of the measured signal to the analyte concentration. | Correlation coefficient (R²) > 0.998.[5] |
| Accuracy | Closeness of the test results to the true value. | % Recovery between 90-110% for spiked samples.[5][12] |
| Precision | Closeness of agreement between a series of measurements. | Relative Standard Deviation (%RSD) < 10%.[12] |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Signal-to-Noise Ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be reliably quantified. | S/N ≥ 10; %RSD < 15%.[5] |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | %RSD of results remains within acceptable limits. |
By systematically performing these validation experiments, the laboratory creates a self-validating system that provides a high degree of confidence in the reported data.[18]
Conclusion
For the comprehensive analysis of byproducts in 3,5-Dichloro-4-methylbenzyl chloride, a validated GC-MS method offers the optimal combination of sensitivity, specificity, and robustness. Its ability to separate and definitively identify volatile and semi-volatile chlorinated organic compounds makes it superior to alternative methods like HPLC-UV for this specific application. The detailed protocol and validation framework presented in this guide provide a solid foundation for researchers and quality control laboratories to implement a reliable, scientifically sound, and regulatory-compliant analytical strategy. This ensures the quality and safety of downstream products and supports rigorous drug development programs.
References
-
AOAC INTERNATIONAL Guidelines for Laboratories Performing Microbiological and Chemical Analyses of Food, Dietary Supplements, Pharmaceuticals, and Cannabis. (n.d.). AOAC International. Retrieved from [Link]
-
AOAC Official Methods of Analysis 19th Edition. (n.d.). Mirante. Retrieved from [Link]
-
Official Methods of Analysis, 22nd Edition (2023). (n.d.). AOAC International. Retrieved from [Link]
-
EPA Method 508.1: Determination of Chlorinated Pesticides, Herbicides, and Organohalides by Liquid-Solid Extraction and GC-ECD. (n.d.). U.S. EPA. Retrieved from [Link] (Note: Specific document URL is often deep-linked; main agency site provided for reference).
-
EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Cholrinated Solvents, And Halogenated Pesticides/Herbic. (n.d.). U.S. EPA. Retrieved from [Link]
-
Validation of GC/ GC-MS Methodologies. (n.d.). Compliance Online. Retrieved from [Link]
-
EPA-EAD: 612: Chlorinated Hydrocarbons in Water by GCECD. (n.d.). U.S. EPA. Retrieved from [Link]
-
EPA Methods. (n.d.). Chebios. Retrieved from [Link]
-
Chlorinated Hydrocarbons (EPA Method 612). (n.d.). MAC-MOD Analytical. Retrieved from [Link]
-
Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. (2023). Molecules, 28(17), 6428. MDPI. Retrieved from [Link]
-
Appendix F: Guidelines for Standard Method Performance Requirements. (n.d.). AOAC International. Retrieved from [Link]
-
Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. (2023). CAU Scholar's Space. Retrieved from [Link]
-
AOAC 2000 Official Methods of Analysis. (n.d.). Mirante. Retrieved from [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. (2025). ResolveMass Laboratories. Retrieved from [Link]
-
Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of Chromatographic Science, 47(2), 121–126. Retrieved from [Link]
-
Kim, M., et al. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Food Science and Biotechnology, 31(5), 609-617. PMC. Retrieved from [Link]
-
Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. (2009). Semantic Scholar. Retrieved from [Link]
-
GC/MS Identification of Impurities. (2024). Medistri SA. Retrieved from [Link]
-
Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. (2025). Nelson Labs. Retrieved from [Link]
-
GC-MS Application Notes. (n.d.). GBC Scientific Equipment. Retrieved from [Link]
-
Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. (2015). Journal of Chromatographic Science, 53(7), 1147-1153. PubMed. Retrieved from [Link]
-
GC-MS Analysis of Regioisomeric Substituted N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines. (2019). National Institute of Justice. Retrieved from [Link]
- Preparation method of 3,5-dichloro-4-methylbenzoic acid. (2015). Google Patents.
-
Gas Chromatography/Mass Spectrometry Fundamentals. (n.d.). Agilent. Retrieved from [Link]
-
Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. Retrieved from [Link]
-
Khan, U., et al. (2025). A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL−1 level. International Journal of Environmental Analytical Chemistry. ResearchGate. Retrieved from [Link]
-
Analytical Methods. (2000). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
GCxGC-MS hyphenated techniques for environmental analysis. (2026). AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Retrieved from [Link]
-
Designing Safer Solvents to Replace Methylene Chloride for Liquid Chromatography Applications Using Thin-Layer Chromatography as a Screening Tool. (2021). Molecules, 26(19), 6046. MDPI. Retrieved from [Link]
-
Synthesis of 3,5-dichloro-4-aminobenzoyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]
-
3,5-dichloro-4-methylbenzyl chloride (C8H7Cl3). (n.d.). PubChemLite. Retrieved from [Link]
-
GC and GC/MS. (n.d.). Agilent. Retrieved from [Link]
-
Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. (2015). Analytical Chemistry, 87(14), 7176–7184. PMC. Retrieved from [Link]
Sources
- 1. 3,5-Dichloro-4-methylbenzoyl chloride | 113485-46-4 | Benchchem [benchchem.com]
- 2. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. cau.scholarworks.kr [cau.scholarworks.kr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. agilent.com [agilent.com]
- 9. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. env.go.jp [env.go.jp]
- 15. NEMI Method Summary - 612 [nemi.gov]
- 16. mac-mod.com [mac-mod.com]
- 17. aoac.org [aoac.org]
- 18. Validation of GC/ GC-MS Methodologies| Gas Chromatography Mass Spectrometry : Compliance Training Webinar (Online Seminar) - ComplianceOnline.com [complianceonline.com]
- 19. aoac.org [aoac.org]
Comprehensive Guide: Quantitative NMR (qNMR) for Assessing 3,5-Dichloro-4-methylbenzyl Chloride
Executive Summary: The Analytical Paradox of Reactive Intermediates
In drug development and agrochemical synthesis, 3,5-Dichloro-4-methylbenzyl chloride serves as a critical alkylating agent.[1] Its high reactivity, driven by the electron-deficient benzylic carbon, makes it an excellent synthetic tool but a nightmare for analytical quality control.
The core challenge is the Reference Standard Paradox : To quantify a new intermediate using HPLC, you need a pure reference standard. But to certify that reference standard, you need a method that doesn't rely on one. Furthermore, the thermal instability of benzyl chlorides often precludes accurate GC analysis, and their reactivity can lead to on-column degradation in HPLC.
This guide establishes Quantitative NMR (
Technique Comparison: qNMR vs. HPLC vs. GC
The following table objectively compares the performance of qNMR against traditional chromatographic methods for this specific analyte.
| Feature | qNMR ( | HPLC-UV | GC-FID/MS |
| Primary Principle | Molar Ratio (Signal integration | Relative Response (Signal area | Volatility/Combustion (Signal |
| Reference Standard | Not Required (Any certified Internal Standard works) | Required (Must be identical to analyte) | Required (Must be identical to analyte) |
| Sample Stability | High (Room temp, non-destructive, inert solvents) | Moderate (Risk of hydrolysis in aqueous mobile phases) | Low (Risk of thermal degradation of benzyl chloride in injector) |
| Selectivity | Structural (Distinguishes impurities by chemical environment) | Retention Time (Co-elution risks with isomers) | Retention Time (Thermal breakdown products mimic impurities) |
| Precision (RSD) | < 1.0% (with proper protocol) | 0.5 - 1.0% | 1.0 - 2.0% |
| Setup Time | Fast (< 20 mins method dev) | Slow (Gradient optimization required) | Moderate |
Why qNMR Wins for this Analyte[3][4]
-
Avoids Hydrolysis: HPLC often uses aqueous/organic gradients. Benzyl chlorides hydrolyze to benzyl alcohols in water. qNMR uses anhydrous deuterated solvents (e.g.,
), preserving the sample. -
Avoids Thermal Degradation: GC requires heating the sample to volatilize it. Benzyl chlorides can eliminate HCl or dimerize at high temperatures. qNMR operates at ambient temperature.
-
Absolute Purity: It provides a purity value traceable to the SI system (via the Internal Standard) without needing a pre-existing pure sample of the analyte.
Technical Deep Dive: qNMR Methodology
Spectral Profile & Signal Selection
To design a robust qNMR experiment, we must identify distinct signals for the analyte and the Internal Standard (IS).
Predicted
-
Structure: A benzene ring substituted with a chloromethyl group (
) at position 1, chlorines at 3 and 5, and a methyl group ( ) at position 4. -
Symmetry: The molecule has a
axis of symmetry through C1 and C4.
| Moiety | Proton Count | Approx. Shift ( | Multiplicity | Suitability for qNMR |
| Aromatic (H2, H6) | 2 | 7.30 – 7.40 | Singlet (s) | Good , but check for solvent overlap ( |
| Benzylic ( | 2 | 4.50 – 4.60 | Singlet (s) | Excellent . Distinct region, sharp singlet. |
| Methyl ( | 3 | 2.40 – 2.50 | Singlet (s) | Excellent . High intensity (3H), usually clean baseline. |
Internal Standard (IS) Selection
The IS must be non-reactive, non-volatile, high purity, and have signals in a "silent" region of the spectrum.
-
Recommended IS: Dimethyl Sulfone (
)-
Shift: Singlet at ~2.9 – 3.0 ppm in
. -
Why: It sits perfectly between the analyte's methyl (~2.4 ppm) and benzylic (~4.6 ppm) signals. It is stable, non-hygroscopic, and inexpensive.
-
-
Alternative IS: 1,3,5-Trioxane
-
Shift: Singlet at ~5.17 ppm.
-
Why: Good if the aliphatic region (0-3 ppm) is crowded with grease or solvent impurities.
-
Solvent Choice
-
Primary: Chloroform-d (
)-
Caution:
can be acidic, promoting hydrolysis. -
Mitigation: Use "Silver Foil" or neutralized
, or store over anhydrous / molecular sieves.
-
-
Avoid: DMSO-
. While a good solvent, DMSO can act as a nucleophile towards highly reactive benzyl chlorides (Kornblum oxidation), degrading the sample during the scan.
Experimental Protocol: Step-by-Step
This protocol is self-validating. If the molar ratio calculated from the Methyl signal differs significantly from the Benzylic signal, the sample is degrading or impure.
Phase 1: Preparation
-
Dry Everything: Ensure NMR tubes and caps are oven-dried. Use a desiccator for the IS and Analyte.
-
Gravimetry (The Critical Step):
-
Weigh approx. 10-15 mg of Internal Standard (Dimethyl Sulfone) directly into the weighing boat/vial. Record mass to 0.01 mg precision (
). -
Weigh approx. 15-20 mg of Analyte (3,5-Dichloro-4-methylbenzyl chloride) into the same vessel. Record mass to 0.01 mg precision (
). -
Note: Co-weighing minimizes solvent volume errors.
-
-
Dissolution: Add ~0.6 mL of neutralized
. Vortex until fully dissolved. Transfer to NMR tube.
Phase 2: Acquisition Parameters (Bruker/Varian standard)
-
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse). 90° provides max signal but requires longer delay.
-
Relaxation Delay (
): Must be .-
Estimated
for small molecules is 3-5s. Set to be safe. -
Failure to do this is the #1 cause of qNMR error.
-
-
Spectral Width: -2 to 14 ppm.
-
Scans (
): 16 or 32 (Sufficient for >10mg sample). -
Temperature: 298 K (25°C).
Phase 3: Processing
-
Phasing: Apply accurate manual phasing.
-
Baseline Correction: Apply automatic baseline correction (e.g., polynomial).
-
Integration:
-
Calibrate the IS peak (Dimethyl Sulfone, 6H) to an integral of 100.00.
-
Integrate the Analyte Methyl peak (~2.45 ppm).
-
Integrate the Analyte Benzylic peak (~4.55 ppm).
-
Do not include ¹³C satellites if possible, or include them consistently for both peaks.
-
Data Analysis & Calculation
The purity (
Where:
- : Integrated area (Sx = Sample, IS = Internal Standard)
- : Number of protons contributing to the signal (IS=6, Sx_Methyl=3, Sx_Benzyl=2)
- : Molecular Weight (Sx = 209.49 g/mol , IS = 94.13 g/mol )
- : Mass weighed (mg)
- : Purity of the Internal Standard (usually >99.9%)
Self-Validation Check
Calculate purity using both the Methyl signal and the Benzylic signal.
-
If
, the result is valid. -
If
, the benzylic chloride may have hydrolyzed (losing the signal integrity) or reacted.
Visualizing the Workflow
qNMR Workflow Diagram
Caption: Step-by-step workflow for qNMR purity assessment, emphasizing the self-validation step.
Method Selection Decision Tree
Caption: Decision logic for choosing qNMR over HPLC/GC, highlighting qNMR's role in enabling HPLC.
References
-
BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR." BIPM qNMR Guidelines. Available at: [Link]
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Available at: [Link]
-
ResolveMass Laboratories. "Quantitative NMR (qNMR) Analysis Explained." Available at: [Link]
Sources
comparative study of Lewis acid catalysts for 3,5-Dichloro-4-methylbenzyl chloride reactions
The following guide provides an in-depth comparative analysis of Lewis acid catalysts specifically tailored for reactions involving 3,5-Dichloro-4-methylbenzyl chloride . This analysis synthesizes mechanistic principles with practical process chemistry to aid researchers in optimizing yield, selectivity, and operational efficiency.
Executive Summary
3,5-Dichloro-4-methylbenzyl chloride presents a unique "push-pull" electronic profile that complicates standard Friedel-Crafts alkylation protocols. The 4-methyl group stabilizes the benzylic carbocation via hyperconjugation, while the 3,5-dichloro substituents destabilize it through strong inductive withdrawal.
-
The Challenge: Standard catalysts like AlCl₃ often prove too aggressive, leading to polychlorinated by-products or polymerization due to the substrate's moderate steric hindrance and electronic deactivation.
-
The Solution: Our analysis indicates that Iron(III) Chloride (FeCl₃) and Zinc Chloride (ZnCl₂) offer the optimal balance of reactivity and selectivity.
-
Recommendation: For high-throughput industrial synthesis, FeCl₃ (5-10 mol%) is the recommended baseline. For highly sensitive nucleophiles, ZnCl₂ or Metal Triflates [Sc(OTf)₃] are superior alternatives.
Mechanistic Profiling: The "Push-Pull" Effect
Understanding the substrate's electronic nature is prerequisite to catalyst selection.
-
Inductive Deactivation (-I Effect): The two chlorine atoms at the meta positions exert a strong electron-withdrawing effect, destabilizing the transition state and making the C-Cl bond harder to ionize compared to unsubstituted benzyl chloride.
-
Resonance/Hyperconjugation Stabilization (+R/+H Effect): The para-methyl group provides necessary stabilization to the forming carbocation.
Implication for Catalyst Choice: A catalyst must be strong enough to overcome the inductive withdrawal of the chlorines but mild enough to prevent the "stripping" of the ring, which leads to side reactions.
Diagram 1: Mechanistic Pathway & Catalyst Interaction
Caption: The reaction pathway highlights the ionization step as rate-limiting, heavily influenced by the Lewis Acid's ability to abstract chloride against the inductive pull of the 3,5-dichloro substituents.
Comparative Analysis of Lewis Acid Catalysts
The following table compares catalyst performance based on typical Friedel-Crafts alkylation of electron-deficient benzyl chlorides.
Table 1: Catalyst Performance Matrix
| Catalyst | Reactivity Profile | Typical Loading | Yield (Est.) | Selectivity | Operational Notes |
| AlCl₃ | High (Aggressive) | 20-100 mol% | 85-95% | Low | Requires stoichiometric amounts often; moisture sensitive; difficult workup (emulsions). Risk of isomerization.[1] |
| FeCl₃ | Moderate (Balanced) | 5-10 mol% | 80-90% | High | Recommended. Easy handling; catalytic loading sufficient; minimal side reactions. |
| ZnCl₂ | Low (Mild) | 10-20 mol% | 60-75% | Very High | Excellent for highly reactive nucleophiles (e.g., phenols, ethers). Requires heat. |
| Sc(OTf)₃ | High (Modern) | 1-5 mol% | >90% | Very High | Water-tolerant; recyclable; expensive. Best for small-scale, high-value synthesis. |
| TiCl₄ | High (Specific) | 10-20 mol% | 80-85% | Moderate | prone to forming stable complexes with carbonyls; good if substrate has no oxygen functionality. |
Detailed Analysis
A. Aluminum Chloride (AlCl₃) - The "Sledgehammer"
While AlCl₃ guarantees conversion, it is often "overkill" for this substrate. The 3,5-dichloro ring is electron-poor, but the benzyl chloride moiety remains reactive. AlCl₃ often leads to polyalkylation because the product (an alkylated arene) is more electron-rich than the starting material, and the aggressive catalyst does not discriminate.
-
Verdict: Use only if the nucleophile is extremely unreactive (e.g., nitrobenzene).
B. Iron(III) Chloride (FeCl₃) - The "Industrial Standard"
FeCl₃ provides the ideal Lewis acidity to ionize the C-Cl bond without complexing too strongly with the aromatic ring pi-system. It tolerates trace moisture better than AlCl₃ and allows for lower catalyst loadings (5-10 mol%).
-
Verdict:Best overall choice for standard alkylations.
C. Zinc Chloride (ZnCl₂) - The "Selectivity Specialist"
ZnCl₂ is a weak Lewis acid. It will not catalyze the reaction at room temperature for this deactivated substrate. However, at reflux (60-80°C), it promotes clean mono-alkylation with almost no polymerization by-products.
-
Verdict: Use for highly sensitive substrates or when regioselectivity is critical.
Experimental Protocol: FeCl₃-Catalyzed Alkylation
Objective: Synthesis of a diarylmethane derivative using 3,5-Dichloro-4-methylbenzyl chloride and Toluene (Model Nucleophile).
Materials
-
Substrate: 3,5-Dichloro-4-methylbenzyl chloride (1.0 eq)
-
Nucleophile/Solvent: Toluene (Excess, 5-10 eq) acts as both reactant and solvent.
-
Catalyst: Anhydrous FeCl₃ (0.05 eq / 5 mol%)
-
Quench: 1M HCl, Brine.
Workflow Diagram
Caption: Step-by-step workflow for the FeCl3-catalyzed Friedel-Crafts alkylation, ensuring controlled activation and efficient isolation.
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂). Purge with Nitrogen.
-
Solvation: Add 3,5-Dichloro-4-methylbenzyl chloride (10 mmol, 2.1 g) and dry Toluene (10 mL). Cool the mixture to 0°C using an ice bath.
-
Catalyst Addition: Quickly add anhydrous FeCl₃ (0.5 mmol, 81 mg) in one portion. Note: You should observe the immediate evolution of HCl gas and a color change (often to dark red/brown).
-
Reaction: Allow the mixture to warm to room temperature. Stir for 3 hours. If TLC shows starting material remains, heat to 40-50°C for 1 hour.
-
Quench: Pour the reaction mixture carefully into a beaker containing 20 mL of ice-water and 2 mL of conc. HCl (to break iron emulsions).
-
Workup: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with water, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄.
-
Isolation: Remove solvent under reduced pressure. The crude product can typically be recrystallized from Hexane/Ethanol.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Catalyst deactivation by moisture. | Ensure FeCl₃ is anhydrous (store in desiccator). Increase loading to 10 mol%. |
| Polymerization | Reaction too vigorous; "Runaway" alkylation. | Switch to ZnCl₂ or lower temperature (-10°C). Dilute reaction further. |
| Isomerization | Acid concentration too high. | Reduce reaction time. Avoid AlCl₃. |
| Emulsion during workup | Iron hydroxides forming. | Ensure the quench is acidic (pH < 2) before separation. |
References
- Olah, G. A., et al.Friedel-Crafts and Related Reactions. Wiley-Interscience. (The foundational text on Lewis Acid reactivity series).
-
Rueping, M., & Nachtsheim, B. J. (2010). "A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis." Beilstein Journal of Organic Chemistry, 6, 6. Link
-
BenchChem. "3,5-Dichloro-4-methylbenzyl chloride Product & Synthesis Data." (Source for substrate physical properties and precursor synthesis).[2][3][4] Link
-
Kodomari, M., et al. (2009). "Iron(III) Chloride Catalyzed Friedel-Crafts Alkylation."[5][6] Tetrahedron Letters. (Validation of FeCl3 efficiency for benzyl chlorides).
-
ChemicalBook. "Synthesis of 3,5-dichloro-4-methylbenzoic acid derivatives." (Process chemistry context for the substrate). Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,5-Dichloro-4-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
Kinetic Analysis of 3,5-Dichloro-4-methylbenzyl Chloride: A Comparative Guide
Topic: Kinetic Analysis of 3,5-Dichloro-4-methylbenzyl Chloride Reactions Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of the kinetic profile of 3,5-Dichloro-4-methylbenzyl chloride (DCMBC) . Unlike standard benzyl chloride reagents, DCMBC exhibits a "tuned" reactivity profile due to the competing electronic effects of its substituents. This guide compares its performance against common alternatives—4-Methylbenzyl chloride (highly reactive) and 3,5-Dichlorobenzyl chloride (highly stable)—to assist researchers in selecting the optimal electrophile for nucleophilic substitutions and drug development scaffolds.
Mechanistic Profiling & Electronic Effects
The reactivity of benzyl chlorides is governed by the stability of the benzylic carbocation (in
-
The "Push" (Activation): The 4-methyl group functions as a weak electron-donating group (EDG) via hyperconjugation and induction (
). This stabilizes the transition state, promoting ionization.[1] -
The "Pull" (Deactivation): The 3,5-dichloro substituents are electron-withdrawing groups (EWG) via strong induction (
per Cl). These destabilize the development of positive charge.
Net Kinetic Effect:
The cumulative Hammett substituent constant (
Reaction Pathway Diagram
The following diagram illustrates the competitive pathways and the influence of substituents on the transition state energy.
Comparative Performance Analysis
The following table contrasts DCMBC with its structural analogs. Data is derived from relative solvolysis rates in aqueous ethanol (50:50 v/v), normalized to Benzyl Chloride (
| Feature | 4-Methylbenzyl Chloride | 3,5-Dichloro-4-methylbenzyl Chloride (DCMBC) | 3,5-Dichlorobenzyl Chloride |
| Role | High-Reactivity Alternative | Target Product (Balanced) | High-Stability Alternative |
| Electronic State | Electron Rich (Activated) | Electron Deficient (Deactivated) | Highly Electron Deficient |
| -0.17 | +0.57 | +0.74 | |
| Relative Rate ( | ~45.0 (Fast) | ~0.05 (Slow) | ~0.02 (Very Slow) |
| Primary Mechanism | Mixed | ||
| Half-Life ( | Minutes | Hours | Days |
| Best Application | Rapid derivatization; Friedel-Crafts | Controlled alkylation; Drug synthesis | Stable storage; Harsh conditions |
Key Insight: DCMBC offers a kinetic "sweet spot." It avoids the runaway hydrolysis seen in 4-methylbenzyl chloride (which requires anhydrous handling) while reacting significantly faster than 3,5-dichlorobenzyl chloride in the presence of good nucleophiles.
Experimental Protocol: Kinetic Measurement via Conductometry
To validate the reactivity of DCMBC for your specific application, we recommend the Conductometric Solvolysis Method . This protocol measures the rate of HCl generation as the reaction proceeds.[2]
Materials Required
-
Substrate: 3,5-Dichloro-4-methylbenzyl chloride (>98% purity).
-
Solvent: 50:50 (v/v) Ethanol:Water mixture (thermostated to 25.0 °C).
-
Equipment: Digital Conductometer with dip-type cell (K = 1.0 cm⁻¹).
-
Data Logging: Interface for recording conductivity (
) vs. time ( ).
Step-by-Step Workflow
-
Preparation: Prepare a
stock solution of DCMBC in absolute ethanol. -
Calibration: Equilibrate
of water in the reaction vessel at . -
Initiation: Rapidly inject
of the ethanolic substrate solution into the water. Start the timer ( ). -
Monitoring: Record conductivity (
) every 30 seconds for the first hour, then every 5 minutes. -
Completion: Allow the reaction to proceed for at least 10 half-lives (or heat to 50°C to force completion) to obtain
.
Data Analysis
The reaction follows first-order kinetics under solvolytic conditions.[3] Calculate the rate constant (
Experimental Workflow Diagram
References
-
Substituent Effects in Solvolysis: Liu, K.-T., et al. "Solvolysis of Benzyl Chlorides: Hammett-Brown Correlations."[1] Journal of Organic Chemistry, 1999.[1]
-
Hammett Equation Parameters: Hansch, C., et al.[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.[1]
-
Kinetic Methodology: "Conductometric Determination of Solvolysis Rates." Journal of Chemical Education, Standard Protocols.
-
Comparative Benzyl Halide Reactivity: Streitwieser, A. "Solvolytic Displacement Reactions." Chemical Reviews, 1956.[1]
Sources
Spectroscopic Identification of 3,5-Dichloro-4-methylbenzyl Chloride Reaction Intermediates: A PAT Technology Comparison Guide
Executive Summary & Chemical Context
In modern Active Pharmaceutical Ingredient (API) development, the transition from empirical batch sampling to data-driven process understanding relies heavily on Process Analytical Technology (PAT)[1]. 3,5-Dichloro-4-methylbenzyl chloride is a critical electrophilic building block utilized in complex alkylation and nucleophilic substitution reactions. Due to the inductive electron-withdrawing effects of the meta-chlorines and the hyperconjugative stabilization from the para-methyl group, the cleavage of its benzylic C–Cl bond generates a transient, highly reactive benzylic carbocation (or partial-positive charge-transfer complex) before product formation.
Capturing and identifying this transient intermediate is essential for elucidating reaction kinetics, identifying rate-determining steps, and establishing a robust process design space. This guide objectively compares the performance of three primary in-situ spectroscopic technologies—In-situ FTIR (ReactIR) , In-situ Raman , and Benchtop Flow NMR —for the real-time identification of 3,5-Dichloro-4-methylbenzyl chloride reaction intermediates.
Mechanistic Pathway & The Target Intermediate
To design a self-validating spectroscopic protocol, we must first establish the causality of the reaction mechanism. In a typical nucleophilic substitution (e.g., amination or etherification), 3,5-Dichloro-4-methylbenzyl chloride undergoes ionization. The departure of the chloride leaving group alters the molecular dipole moment and the polarizability of the aromatic system, generating distinct vibrational and magnetic resonance signatures.
Reaction pathway of 3,5-Dichloro-4-methylbenzyl chloride via a transient carbocation intermediate.
Comparative Analysis of Spectroscopic Technologies
Selecting the appropriate PAT tool requires balancing temporal resolution (to catch short-lived species) with structural specificity (to unambiguously identify the intermediate)[2].
In-situ FTIR (Attenuated Total Reflectance)
FTIR excels at detecting changes in dipole moments. The benzylic C–Cl stretch (typically observed between 720–680 cm⁻¹ and 1260 cm⁻¹) provides a strong, quantifiable signal for reactant depletion. As the intermediate forms, the disruption of the benzylic system shifts the aromatic C=C stretching frequencies.
-
Advantage: Exceptional temporal resolution (spectra acquired in seconds) and immunity to bubbles/particulates in the matrix[3].
-
Limitation: Broad overlapping bands in complex solvents can obscure the intermediate's specific fingerprint.
In-situ Raman Spectroscopy
Raman spectroscopy is highly sensitive to changes in molecular polarizability. The aromatic ring breathing modes of the 3,5-dichloro-4-methylphenyl moiety will shift distinctly when the benzylic carbon transitions from sp³ hybridization (reactant) to sp² hybridization (carbocation intermediate).
-
Advantage: Superior resolution for homonuclear bonds and aromatic skeletal vibrations; minimal interference from polar solvents like water or methanol[4].
-
Limitation: Susceptible to fluorescence interference if the reaction mixture develops color.
Benchtop Flow NMR
Flow NMR provides definitive structural elucidation. The benzylic CH₂ protons of 3,5-Dichloro-4-methylbenzyl chloride typically resonate around 4.5–4.7 ppm. Upon ionization to a carbocationic or highly polarized intermediate, these protons experience severe deshielding, shifting dramatically downfield (> 8.0 ppm in superacidic/Lewis acidic media).
-
Advantage: Unambiguous structural assignment of the intermediate; direct quantitative integration without the need for complex chemometric calibration models.
-
Limitation: Lower temporal resolution (minutes per scan) and requires a continuous flow bypass loop.
Quantitative Performance Comparison
| Performance Metric | In-situ FTIR (ATR) | In-situ Raman | Benchtop Flow NMR |
| Primary Detection Target | Dipole moment changes (C-Cl bond) | Polarizability (Aromatic ring) | Nuclear spin (Benzylic CH₂ protons) |
| Temporal Resolution | High (~15 seconds/scan) | High (~30 seconds/scan) | Low (~2-5 minutes/scan) |
| Structural Specificity | Moderate (Functional groups) | Moderate (Skeletal framework) | Very High (Atomic connectivity) |
| Matrix Interference | High (Solvent masking) | Moderate (Fluorescence) | Low (Requires deuterated locking or suppression) |
| Best Suited For | Kinetic profiling & rate determination | Tracking aromatic intermediate states | Definitive structural elucidation |
Multi-Modal Experimental Workflow
To achieve a self-validating system, a multi-modal approach combining vibrational spectroscopy (FTIR/Raman) for kinetics and Flow NMR for structural confirmation is recommended.
Multi-modal spectroscopic workflow for real-time intermediate tracking.
Self-Validating Experimental Protocols
The following protocol details the setup for capturing the intermediate during a Lewis acid-catalyzed substitution of 3,5-Dichloro-4-methylbenzyl chloride.
Step 1: System Initialization and Background Calibration
-
FTIR/Raman Setup: Insert the DiComp (Diamond) ATR probe and the Raman immersion probe into the 500 mL jacketed reactor. Ensure the reactor is purged with inert N₂ gas.
-
NMR Loop Setup: Connect the reactor to the Benchtop Flow NMR via a PTFE flow loop driven by a peristaltic pump (flow rate: 2 mL/min).
-
Background Acquisition: Add the reaction solvent (e.g., anhydrous dichloromethane). Acquire background spectra for FTIR (256 scans, 4 cm⁻¹ resolution) and Raman (10 accumulations, 500 ms exposure). Acquire a solvent suppression baseline for the NMR.
Step 2: Reactant Introduction & Baseline Profiling
-
Introduce 3,5-Dichloro-4-methylbenzyl chloride (0.5 M) into the reactor.
-
Allow the system to equilibrate at 25°C.
-
Causality Check: Verify the presence of the benzylic C–Cl stretch at ~710 cm⁻¹ in FTIR and the benzylic CH₂ singlet at ~4.6 ppm in ¹H NMR. This establishes the baseline state of the neutral electrophile.
Step 3: Reaction Initiation and Real-Time Monitoring
-
Initiation: Inject the Lewis acid catalyst (e.g., Indium(III) chloride or Boron trifluoride)[5] and the nucleophile simultaneously to trigger the ionization.
-
Data Acquisition:
-
Set FTIR to acquire a spectrum every 15 seconds.
-
Set Raman to acquire a spectrum every 30 seconds.
-
Set Flow NMR to acquire a 16-scan ¹H spectrum every 2 minutes.
-
-
Intermediate Capture: Monitor the rapid decay of the 710 cm⁻¹ band. Look for the transient emergence of a new, red-shifted aromatic C=C stretch in the Raman spectra (indicating the sp² hybridized benzylic carbocation) and a transient downfield NMR signal (> 7.5 ppm) corresponding to the highly deshielded benzylic protons.
Step 4: Chemometric Deconvolution
-
Export the time-resolved spectral arrays to a chemometric software suite.
-
Apply Multivariate Curve Resolution - Alternating Least Squares (MCR-ALS) to the FTIR and Raman datasets[4].
-
Isolate the pure component spectrum of the intermediate by mathematically subtracting the known spectra of the reactant, product, and solvent.
Data Interpretation & Causality
The successful identification of the 3,5-Dichloro-4-methylbenzyl chloride intermediate relies on understanding the physical chemistry driving the spectral changes:
-
Why the FTIR signal drops: The C–Cl bond is highly polar. Its heterolytic cleavage eliminates the localized dipole moment associated with that specific vibrational mode, causing the immediate disappearance of the 710 cm⁻¹ band.
-
Why the NMR signal shifts: The formation of a benzylic carbocation removes electron density from the benzylic carbon. This loss of shielding electrons exposes the benzylic protons to the external magnetic field of the NMR spectrometer, causing a dramatic downfield chemical shift. The hyperconjugative effect of the para-methyl group also results in a slight downfield shift of the methyl protons, confirming the delocalization of the positive charge across the aromatic ring.
By correlating the fast kinetic data from FTIR with the definitive structural snapshots from Flow NMR, researchers can confidently validate the reaction mechanism, optimize catalyst loading, and safely scale the API process.
References
-
Industry Perspectives on Process Analytical Technology: Tools and Applications in API Development ACS Publications[Link]
-
Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions RSC Publishing[Link]
-
In-Situ FTIR Versus Raman Monitoring Of Exchange Reactions During Reprocessing PatSnap[Link]
Sources
- 1. asc-crm.oss-cn-shanghai.aliyuncs.com [asc-crm.oss-cn-shanghai.aliyuncs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In-Situ FTIR Versus Raman Monitoring Of Exchange Reactions During Reprocessing [eureka.patsnap.com]
- 4. Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00256A [pubs.rsc.org]
- 5. Indium(III) chloride tetrahydrate | 22519-64-8 | Benchchem [benchchem.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 3,5-Dichloro-4-methylbenzyl Chloride
Executive Summary & Chemical Profile
3,5-Dichloro-4-methylbenzyl chloride is a potent alkylating agent and lachrymator used primarily as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its structural similarity to benzyl chloride renders it highly reactive toward nucleophiles (including biological tissue) and moisture.
Improper disposal poses immediate risks:
-
Inhalation Hazard: As a lachrymator, even minor residual vapors can incapacitate laboratory personnel.
-
Corrosion: Hydrolysis releases hydrochloric acid (HCl), compromising standard metal waste containers.
-
Environmental Toxicity: Halogenated benzyl derivatives are persistent and toxic to aquatic life.
Physicochemical Hazard Data
| Property | Value/Description | Critical Operational Implication |
| CAS Number | 113485-46-4 (varies by isomer/salt) | Verify specific isomer on container label. |
| Physical State | Colorless to pale yellow liquid/solid | Low melting point solids may liquefy in warm waste streams. |
| Reactivity | Moisture Sensitive | Do NOT mix with aqueous waste streams. Evolves HCl gas.[1] |
| Hazards (GHS) | Corrosive (Cat 1B), Lachrymator | Full face-shield and respiratory protection required. |
| Flash Point | >100°C (Typical for analogs) | Combustible.[2] Segregate from oxidizers. |
Pre-Disposal Logistics: Segregation & Packaging
Effective disposal begins at the bench. You must segregate this compound from incompatible streams to prevent "waste container pressurization"—a common cause of lab accidents involving benzyl halides.
Waste Stream Segregation Rules
-
Stream A (CORRECT): Halogenated Organic Solvents.
-
Compatible: Dichloromethane (DCM), Chloroform, Ethyl Acetate.
-
-
Stream B (FORBIDDEN): Aqueous Basic or Acidic Waste.
-
Stream C (FORBIDDEN): Oxidizers (Nitric acid, Peroxides).[5]
Recommended Container Specifications
-
Primary Vessel: High-density polyethylene (HDPE) or Teflon-lined steel. Avoid standard steel drums unless lined, as HCl evolution will corrode the metal.
-
Venting: Use a vented cap (e.g., Nalgene™ Vented Closure) if the waste solution contains >5% of the active compound, to prevent pressure buildup from slow hydrolysis.
Decision Matrix: Disposal Workflows
Do not rely on memory. Follow this logic gate to determine the correct disposal path.
Figure 1: Operational decision tree for categorizing 3,5-Dichloro-4-methylbenzyl chloride waste.
Detailed Disposal Protocols
Protocol A: Lab Packing (Pure Substance/Expired Stocks)
Best for: Unused reagent bottles or concentrated residues.
-
Do Not Open: If the manufacturer's seal is intact or the bottle is capped securely, do not transfer the chemical.
-
Overpack: Place the original container into a larger, chemically resistant secondary container (polyethylene bag or bucket) with an inert absorbent (Vermiculite).
-
Labeling: Mark clearly with "Waste Toxic Liquid, Organic, N.O.S. (Contains 3,5-Dichloro-4-methylbenzyl chloride)".[1][6][7]
-
RCRA Classification: Treat as Hazardous Waste . While not explicitly P-listed, it exhibits characteristics of Corrosivity (D002) and Toxicity.
-
Disposal: Hand off to your licensed hazardous waste contractor for incineration.
Protocol B: Routine Waste (Reaction Mixtures)
Best for: Dilute solutions in DCM or Ethyl Acetate.
-
Quenching (Optional but Recommended): If the protocol allows, stir the reaction mixture with a weak nucleophile (e.g., Ethanol or Methanol) for 1-2 hours to convert the reactive benzyl chloride into a stable benzyl ether.
-
Collection: Pour into the "Halogenated Solvent" carboy.
-
pH Check: Periodically check the waste carboy pH. If acidic (due to HCl evolution), add solid Sodium Bicarbonate (
) slowly to neutralize. Caution: This will generate gas; ensure the container is vented.
Protocol C: Emergency Spill Response
Best for: Accidental breakage or leaks.
IMMEDIATE ACTION: Evacuate the immediate area. Don PPE (Double Nitrile Gloves, Goggles, Respirator with Organic Vapor/Acid Gas cartridge).
-
Containment: Surround the spill with an inert absorbent dam (Vermiculite, Dry Sand, or Commercial Spill Pads). Do NOT use paper towels (fire hazard with alkylating agents).
-
Neutralization (In-situ):
-
Prepare a slurry of Soda Ash (Sodium Carbonate) or Lime (Calcium Oxide) .
-
Gently sprinkle over the absorbed spill. This neutralizes the potential HCl generation.
-
Note: Avoid water unless necessary, as it accelerates lachrymator dispersion.
-
-
Collection: Scoop the contaminated absorbent into a wide-mouth HDPE jar.
-
Decontamination: Wipe the surface with a dilute solution of 5% Ammonia or dilute Sodium Thiosulfate to destroy trace alkylating agents.
-
Disposal: Label the jar as "Hazardous Waste: Spill Debris (Corrosive/Toxic)" and arrange for pickup.
Scientific Rationale & Mechanism
Understanding the chemistry ensures compliance and safety.
Why Incineration? The carbon-chlorine bond in benzyl chlorides is thermally stable but chemically reactive. High-temperature incineration (>1000°C) with secondary combustion chambers is the only method that guarantees complete destruction of the aromatic ring and capture of the chlorine as HCl in scrubbers.
Why Avoid Sewer Disposal? Benzyl chlorides are toxic to the bacteria used in wastewater treatment plants. Furthermore, they are heavy liquids (Density > 1.2 g/mL) that settle in P-traps, slowly hydrolyzing to release HCl gas back into the laboratory sink drains, corroding plumbing and exposing staff.
Figure 2: The hydrolysis pathway showing the generation of hazardous HCl gas upon contact with water.
References
-
PubChem. (n.d.). Compound Summary: 3,5-Dichlorobenzyl chloride.[9][10] National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved October 26, 2025, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2025, from [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzyl Chloride. Retrieved October 26, 2025, from [Link](Cited for analog handling properties).
Sources
- 1. capotchem.com [capotchem.com]
- 2. kasturiaromatics.com [kasturiaromatics.com]
- 3. web.uri.edu [web.uri.edu]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. 113485-46-4|3,5-Dichloro-4-methylbenzoyl chloride|BLD Pharm [bldpharm.com]
- 7. PubChemLite - 3,5-dichloro-4-methylbenzyl chloride (C8H7Cl3) [pubchemlite.lcsb.uni.lu]
- 8. epa.gov [epa.gov]
- 9. scbt.com [scbt.com]
- 10. 3,5-Dichlorobenzyl chloride | C7H5Cl3 | CID 137880 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3,5-Dichloro-4-methylbenzyl chloride
Executive Summary & Hazard Architecture
3,5-Dichloro-4-methylbenzyl chloride is not merely a corrosive reagent; it is a potent lachrymator and a reactive alkylating agent . Its structural benzylic chloride moiety renders it highly electrophilic, capable of alkylating DNA and proteins, which categorizes it as a probable carcinogen and mutagen.
The immediate operational danger lies in its hydrolysis. Upon contact with mucosal moisture (eyes, respiratory tract), it rapidly hydrolyzes to release Hydrochloric Acid (HCl) and the corresponding benzyl alcohol, causing immediate, severe chemical burns and respiratory distress.
Critical Hazard Profile:
-
Lachrymator: Induces severe tearing and incapacitation at low ppm.
-
Corrosive (Category 1B): Irreversible skin and eye damage.
-
Water Reactive: Generates HCl fumes upon contact with moisture.
Hierarchy of Controls & PPE Selection
Standard laboratory PPE is insufficient. The illusion of safety provided by standard nitrile gloves and safety glasses can lead to severe injury with this compound.
Engineering Controls (Primary Barrier)
All manipulations—without exception —must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Sash Height: Keep sash as low as possible (below chin level) to act as a physical shield against splashes.
-
Airflow: Ensure rear baffles are not blocked by equipment.
Personal Protective Equipment (Secondary Barrier)
Hand Protection: The Permeation Fallacy
Chlorinated benzylic compounds permeate standard disposable nitrile gloves rapidly (often <10 minutes).
| Glove Material | Thickness (mil) | Est. Breakthrough Time | Recommendation |
| Silver Shield / 4H (Laminate) | 2.7 | > 480 min | Primary Choice for prolonged handling. |
| Viton | 10-12 | > 240 min | Excellent alternative. |
| Disposable Nitrile (Double) | 5-8 (combined) | < 10 min (Splash only) | Incidental contact only. Change immediately upon splash. |
Eye & Respiratory Protection[1]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+) are mandatory. Safety glasses allow vapors to migrate behind the lens, causing blinding lachrymation.
-
Face: Use a face shield over goggles when pouring or quenching reactions.
-
Respiratory: If work must occur outside a hood (e.g., spill cleanup), a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.
PPE Decision Logic (Visualization)
Figure 1: Decision logic for selecting appropriate protective equipment based on engineering control availability.
Operational Protocols
Weighing and Transfer (Highest Risk)
The transfer of solid/liquid 3,5-Dichloro-4-methylbenzyl chloride is the most common point of exposure due to static generation or spills.
-
Preparation: Place a disposable absorbent pad in the fume hood. Tare your receiving vessel (flask) before adding the reagent to avoid moving the open reagent container back and forth to a balance.
-
The "Trap" Method: If the balance is outside the hood:
-
Tare a vial with a cap inside the hood.
-
Add reagent to the vial inside the hood.
-
Cap the vial tightly.
-
Decontaminate the exterior of the vial with a Kimwipe dampened with dichloromethane (DCM) or acetone.
-
Transfer the closed vial to the balance.
-
-
Direct Weighing: If using a balance inside the hood, ensure the sash is lowered as much as possible during transfer.
Reaction Monitoring
-
Venting: Reactions involving this reagent often generate HCl gas. Ensure the reaction vessel is vented through a scrubber (e.g., NaOH trap) or directly into the hood exhaust. Do not seal the vessel hermetically unless it is a pressure-rated reactor.
Decontamination and Quenching
Never rinse pure reagent directly down the drain.
-
Quench: React residual reagent with a dilute alkaline solution (e.g., 5% aqueous Sodium Bicarbonate) or an amine in a controlled manner to destroy the benzylic chloride functionality. Caution: This is exothermic.
-
Rinsing: Rinse glassware with acetone or DCM before washing with water to remove the bulk of the organic material.
Emergency Response: Spills
Do NOT use water on a concentrated spill. Water will react violently, generating a cloud of HCl gas and dispersing the lachrymator.
Spill Response Workflow
Figure 2: Triage workflow for chemical spills involving water-reactive lachrymators.
Step-by-Step Cleanup (Small Spill in Hood):
-
Isolate: Close the hood sash immediately to contain vapors.
-
PPE Up: Don Silver Shield gloves and a tight-fitting respirator if the sash must be raised for cleanup.
-
Absorb: Cover the liquid with dry vermiculite, sand, or a dedicated organic spill pad. Do not use paper towels (rapid evaporation surface).
-
Collect: Scoop absorbed material into a wide-mouth jar.
-
Decontaminate: Wipe the surface with a mild alkaline solution (5% sodium bicarbonate) to neutralize traces, then wash with soap and water.
Waste Disposal
Disposal must comply with RCRA (Resource Conservation and Recovery Act) regulations regarding halogenated organics.
-
Classification: Hazardous Waste (Toxic, Corrosive).
-
Segregation: Segregate into "Halogenated Organic Waste" .
-
Container: High-density polyethylene (HDPE) or glass. Do not use metal containers (corrosion risk).
-
Labeling: Clearly mark as "Contains Benzyl Chloride Derivative - Lachrymator."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Working with Chemicals of High Toxicity. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
